SB-209247
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154413-61-3 | |
| Record name | Ticolubant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TICOLUBANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-209247: A Technical Guide to its Mechanism of Action as a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209247 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. By competitively inhibiting the binding of the pro-inflammatory lipid mediator LTB4, this compound effectively blocks downstream signaling cascades that are pivotal in the initiation and amplification of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and selectivity. Detailed methodologies for key in vitro assays are presented, and the core signaling pathways are visualized to facilitate a deeper understanding of its pharmacological effects.
Introduction
Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a critical role in the pathophysiology of a wide range of inflammatory diseases. It exerts its effects primarily through the G protein-coupled receptor, BLT1. Antagonism of this receptor represents a promising therapeutic strategy for mitigating LTB4-driven inflammation. This compound has been identified as a high-affinity, selective, and orally active antagonist of the LTB4 receptor, demonstrating significant anti-inflammatory properties. This guide delves into the technical details of its mechanism of action.
Core Mechanism of Action: LTB4 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism at the BLT1 receptor. By binding to the receptor, it prevents the endogenous ligand, LTB4, from activating the receptor and initiating downstream intracellular signaling. This blockade leads to the inhibition of key cellular responses involved in inflammation, such as calcium mobilization, degranulation, and chemotaxis of polymorphonuclear leukocytes (PMNs).
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value (nM) | Assay Type | Cell/Tissue Source |
| Ki | 0.78 | Radioligand Binding Assay | Not Specified |
Table 2: Functional Antagonism of this compound
| Parameter | Value (nM) | Assay Type | Cell Type |
| IC50 (Ca2+ Mobilization) | 6.6 | LTB4-induced Calcium Mobilization | Human Polymorphonuclear Leukocytes (PMNs) |
| IC50 (Degranulation) | 53 | LTB4-induced Degranulation | Human Polymorphonuclear Leukocytes (PMNs) |
Table 3: Selectivity of this compound
| Receptor | IC50 (nM) | Assay Type |
| fMLP | 3250 | Radioligand Binding Assay |
| LTD4 | 16800 | Radioligand Binding Assay |
Table 4: In Vivo Efficacy of this compound
| Parameter | ED50 (mg/kg) | Animal Model |
| Neutrophil Influx Inhibition | 14.8 | Murine Model |
| Edema Inhibition | 18.7 | Murine Model |
Signaling Pathways
This compound exerts its effect by interrupting the LTB4 signaling cascade. The following diagrams illustrate the LTB4 signaling pathway and the point of intervention by this compound.
SB-209247: A Technical Guide to Leukotriene B4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SB-209247, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful lipid mediator implicated in a wide range of inflammatory diseases. By blocking the LTB4 receptor, this compound presents a targeted therapeutic strategy for mitigating inflammatory responses. This document details the pharmacological properties of this compound, presenting key quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for the characterization of this compound and visualizes the underlying biological pathways and experimental workflows using Graphviz diagrams.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid that plays a pivotal role in the inflammatory cascade. It is a potent chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory processes including edema, cytokine production, and hyperalgesia.
LTB4 exerts its effects through two G protein-coupled receptors (GPCRs):
-
BLT1: A high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, and T-lymphocytes.[1] The pro-inflammatory actions of LTB4 are predominantly mediated through BLT1.
-
BLT2: A low-affinity receptor that is more ubiquitously expressed and whose physiological role is less well-defined.[2]
The antagonism of the BLT1 receptor is a key strategy for the development of novel anti-inflammatory therapeutics.
Pharmacological Profile of this compound
This compound is a selective and high-affinity antagonist of the LTB4 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.
| Parameter | Value | Assay Type | Reference |
| Ki | 0.78 nM | Receptor Binding Assay | [3] |
Table 1: Binding Affinity of this compound
| Parameter | Value | Assay Type | Cell Type | Reference |
| IC50 | 6.6 nM | LTB4-induced Ca2+ Mobilization | Human Polymorphonuclear Leukocytes (PMNs) | [3] |
| IC50 | 53 nM | LTB4-induced Degranulation | Human Polymorphonuclear Leukocytes (PMNs) | [3] |
Table 2: In Vitro Functional Potency of this compound
| Parameter | Value | Animal Model | Effect Measured | Reference |
| ED50 | 14.8 mg/kg (oral) | Murine Model | Inhibition of Neutrophil Influx | [3] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Receptor Signaling Pathway
The binding of LTB4 to its high-affinity receptor, BLT1, initiates a cascade of intracellular signaling events. This process is central to the pro-inflammatory effects of LTB4. This compound acts by competitively inhibiting this initial binding step.
References
Unveiling the Anti-inflammatory Potential of SB-209247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to the anti-inflammatory profile of this compound. The document details its mechanism of action through the LTB4 signaling pathway, presents quantitative data on its efficacy from in vitro and in vivo studies, and outlines relevant experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of its function and evaluation.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for various leukocytes, including neutrophils, and is implicated in the pathophysiology of numerous inflammatory diseases. This compound, with the chemical name (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, has been identified as a high-affinity antagonist for the LTB4 receptor, thereby representing a promising therapeutic agent for controlling inflammation. This guide delves into the technical details of its anti-inflammatory characteristics.
Mechanism of Action: LTB4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively binding to and blocking the high-affinity LTB4 receptor, BLT1. This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes. The binding of LTB4 to BLT1 initiates a signaling cascade that is central to the inflammatory process.
The LTB4 Signaling Pathway
The pro-inflammatory signaling cascade initiated by LTB4 binding to its receptor, and the inhibitory action of this compound, is depicted below.
By competitively inhibiting the binding of LTB4 to the BLT1 receptor, this compound effectively abrogates the downstream signaling events, including G protein activation, phospholipase C (PLC) activation, and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the prevention of intracellular calcium mobilization and the activation of protein kinase C (PKC) and the MAPK cascade, ultimately suppressing key inflammatory responses such as leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Quantitative Data on Anti-inflammatory Properties
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition |
| Ki (LTB4 Receptor Binding) | 0.78 nM | Not specified |
| IC50 (LTB4-induced Ca²⁺ Mobilization) | 6.6 nM | Human Polymorphonuclear Leukocytes (PMNs) |
| IC50 (LTB4-induced Degranulation) | 53 nM | Human Polymorphonuclear Leukocytes (PMNs) |
| IC50 ([³H]-fMLP Receptor Binding) | 3250 nM | Not specified |
| IC50 ([³H]LTD4 Receptor Binding) | 16800 nM | Not specified |
Table 1: In vitro inhibitory activity of this compound.[1]
In Vivo Activity
| Parameter | Value | Animal Model |
| ED50 (Inhibition of Neutrophil Influx) | 14.8 mg/kg | Murine model of inflammation |
| ED50 (Inhibition of Edema) | 18.7 mg/kg | Murine model of inflammation |
Table 2: In vivo anti-inflammatory efficacy of this compound.[1]
Effect on Cytokine Production
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of this compound's anti-inflammatory properties.
In Vitro Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of leukocytes towards an LTB4 gradient.
Cytokine Production Inhibition Assay
This protocol is designed to measure the effect of this compound on the production of pro-inflammatory cytokines from stimulated immune cells.
-
Cell Culture and Seeding : Culture appropriate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a macrophage cell line like RAW 264.7) in 96-well plates at a suitable density.
-
Pre-treatment with this compound : Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation : Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures.
-
Incubation : Incubate the plates for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification : Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis : Plot the cytokine concentrations against the concentrations of this compound to determine the IC50 value for the inhibition of each cytokine.
Conclusion
This compound is a highly potent and selective LTB4 receptor antagonist with demonstrated anti-inflammatory activity in both in vitro and in vivo settings. Its mechanism of action, centered on the blockade of the BLT1 receptor, effectively disrupts a key signaling pathway in the inflammatory cascade. While further studies are needed to fully elucidate its impact on the production of a broad range of cytokines, the existing data strongly support its potential as a therapeutic agent for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other LTB4 receptor antagonists.
References
SB-209247: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209247, chemically known as (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and a summary of its biological activity, including its mechanism of action and key quantitative data. Experimental protocols for relevant assays are also detailed to facilitate further research and development.
Chemical Structure
The chemical structure of this compound is presented below. It features a propenoic acid moiety attached to a substituted pyridine (B92270) ring, which incorporates a phenylethoxy group and a dichlorophenylthiomethyl group.
Chemical Name: (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid
Molecular Formula: C23H19Cl2NO3S
Molecular Weight: 476.38 g/mol
SMILES: O=C(O)/C=C/c1cc(OCCc2ccccc2)c(CSCc3c(Cl)cccc3Cl)cn1
Synthesis
The synthesis of this compound can be achieved through a multi-step process as detailed in the scientific literature.[3] A general synthetic workflow is outlined below.
Synthesis Workflow
References
In-Depth Technical Guide: In Vitro Metabolic Stability of SB-209247
This technical guide provides a comprehensive overview of the in vitro metabolic stability of SB-209247, a leukotriene B4 receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the metabolic pathways and experimental workflows.
Core Concepts in In Vitro Metabolic Stability
In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity.[1][2][3][4][5] These assays typically utilize liver fractions, such as microsomes or S9 fractions, or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism.[1][2][3][4] The primary goals are to determine the rate of metabolism and identify the metabolic pathways and the enzymes involved, most notably the cytochrome P450 (CYP) superfamily.[6][7][8][9][10] Key parameters measured include the metabolic half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of a compound.
Metabolic Profile of this compound
This compound, an anti-inflammatory agent, undergoes metabolism primarily through two pathways: sulfoxidation and glucuronidation. In vitro studies utilizing liver microsomes from humans, rats, and dogs have identified the sulfoxide (B87167) and an acyl glucuronide of this compound as the main metabolites.[11]
Quantitative Metabolic Data
The following table summarizes the kinetic parameters for the glucuronidation of this compound in liver microsomes from different species.
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
| Table 1: Vmax values for the glucuronidation of [14C]this compound in liver microsomes. Data are presented as mean ± S.E.M.[11] |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro metabolic studies of this compound.
-
Test Compound: [14C]this compound
-
Liver Fractions: Pooled liver microsomes from humans, male Sprague-Dawley rats, and male beagle dogs.
-
Cofactors:
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
-
Incubation Buffer: Specific buffer composition as described in the primary literature.
-
Analytical Standards: this compound, this compound sulfoxide, and this compound acyl glucuronide.
Incubations were performed to assess both sulfoxidation and glucuronidation.
-
Microsomal Protein Concentration: A standardized concentration of microsomal protein was used in all incubations.
-
Substrate Concentration: [14C]this compound was tested at various concentrations to determine the enzyme kinetics.
-
Cofactor Concentrations:
-
For sulfoxidation (CYP-mediated metabolism), incubations were fortified with NADPH.
-
For glucuronidation (UGT-mediated metabolism), incubations were fortified with UDPGA.
-
-
Incubation Time and Temperature: Incubations were carried out at 37°C for a specified period, with time points taken to monitor the reaction progress.
-
Reaction Termination: The metabolic reactions were stopped at designated time points by the addition of a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Sample Preparation: Following reaction termination, the samples were centrifuged to precipitate the microsomal proteins. The supernatant, containing the parent compound and its metabolites, was then collected for analysis.
-
Chromatography: Separation of this compound and its metabolites was achieved using high-performance liquid chromatography (HPLC).
-
Detection: The radiolabeled compounds ([14C]) were detected and quantified using a radioactivity detector. Mass spectrometry (MS) can also be employed for structural confirmation of the metabolites.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and the general experimental workflow for in vitro metabolic stability studies.
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
The in vitro metabolic stability of this compound is characterized by its conversion to a sulfoxide and an acyl glucuronide, with notable species differences in the rate of glucuronidation. The provided experimental framework offers a robust starting point for further investigation into the drug metabolism and pharmacokinetic properties of this compound. Understanding these metabolic pathways is essential for predicting its behavior in vivo and for the design of safer and more effective drug candidates.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Metabolism of SB-209247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific metabolism of SB-209247, a leukotriene B4 receptor antagonist. Understanding these metabolic differences is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to facilitate a comprehensive understanding of the biotransformation of this compound across different species.
Core Findings and Data Presentation
The metabolism of this compound has been investigated in dogs, rats, and humans, revealing significant species-dependent differences, particularly in the rate of glucuronidation. These differences may be linked to the observed species-specific hepatotoxicity, with beagle dogs exhibiting an inflammatory hepatopathy not seen in male rats.[1]
In Vitro Metabolism
In vitro studies using hepatocytes and liver microsomes from dogs, rats, and humans have identified two primary metabolic pathways: sulfoxidation and glucuronidation.[1] The major metabolites produced are the this compound sulfoxide (B87167) and the acyl glucuronide of the parent compound.[1]
Table 1: Comparative Vmax for this compound Glucuronidation in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
Data sourced from a study on the formation and protein binding of the acyl glucuronide of this compound.[1]
In Vivo Metabolism
In vivo studies in male rats administered with [14C]this compound intravenously (100 µmol/kg) demonstrated that the compound is primarily eliminated through biliary excretion of its acyl glucuronide and the glucuronide of its sulfoxide.[1] After 5 hours, approximately 1.03 ± 0.14% of the administered dose was found to be irreversibly bound to liver tissue.[1]
Table 2: Irreversible Binding of [14C]this compound in Rat Liver
| Parameter | Value |
| Dose | 100 µmol/kg (i.v.) |
| Time Point | 5 hours |
| Irreversibly Bound to Liver Tissue (% of dose) | 1.03 ± 0.14 |
Data from in vivo experiments in anesthetized male rats.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments investigating the metabolism of this compound.
In Vitro Glucuronidation Assay with Liver Microsomes
-
Objective: To determine the rate of this compound glucuronidation in liver microsomes from different species.
-
Materials:
-
Liver microsomes from dogs, rats, and humans.
-
[14C]this compound
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
NADPH
-
-
Method:
-
Liver microsomes were incubated with [14C]this compound in the presence of UDPGA and NADPH.
-
The reaction was monitored to measure the formation of the this compound glucuronide.
-
The maximal velocity (Vmax) of the reaction was determined for each species.[1]
-
-
Key Finding: Dog liver microsomes exhibited the highest rate of glucuronidation, followed by rat and human microsomes.[1]
In Vivo Biliary Excretion and Liver Binding Study in Rats
-
Objective: To investigate the in vivo elimination and covalent binding of this compound in rats.
-
Animal Model: Anesthetized male rats.
-
Method:
-
[14C]this compound was administered intravenously at a dose of 100 µmol/kg.
-
Bile was collected to identify and quantify the excreted metabolites.
-
After 5 hours, the liver was excised to determine the extent of irreversible binding of the radiolabeled compound to liver tissue.[1]
-
-
Key Finding: this compound and its sulfoxide are eliminated in the bile as acyl glucuronides, with a small percentage of the dose becoming irreversibly bound to liver tissue.[1]
Hepatocyte Incubation for Metabolite Profiling
-
Objective: To identify the metabolites of this compound produced in intact liver cells.
-
Cell System: Freshly isolated hepatocytes from dogs and rats.
-
Method:
-
Hepatocytes were incubated with [14C]this compound.
-
Cellular material was analyzed to identify the metabolites formed.
-
The extent of irreversible binding to cellular material was also quantified.[1]
-
-
Key Finding: Both sulfoxidation and glucuronidation were observed in rat and dog hepatocytes, with approximately 1 to 2% of the parent compound becoming irreversibly bound to cellular material.[1]
Visualizations
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Studies
The diagram below outlines the general workflow for the in vitro metabolism experiments.
Caption: Workflow for in vitro metabolism studies of this compound.
Logical Relationship of Metabolism and Hepatotoxicity
This diagram illustrates the hypothesized relationship between the species-specific metabolism of this compound and the observed hepatotoxicity.
Caption: Hypothesized link between metabolism and hepatotoxicity.
References
SB-209247-Induced Hepatotoxicity in Beagle Dogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the hepatotoxicity associated with SB-209247, a leukotriene B4 receptor antagonist, specifically in beagle dogs. Preclinical studies have identified a species-specific inflammatory hepatopathy in this canine model. This document synthesizes the available data on the subject, detailing metabolic pathways, proposed mechanisms of toxicity, and relevant experimental data. The information is intended to inform researchers and drug development professionals on the potential risks and investigatory considerations for compounds in this class.
Introduction
This compound is an anti-inflammatory agent that functions as a leukotriene B4 (LTB4) receptor antagonist. While showing therapeutic potential, preclinical safety studies revealed a significant hepatotoxic liability in beagle dogs, which was not observed in male rats. This species-specific toxicity underscores the importance of careful species selection and thorough toxicological evaluation in drug development. The primary manifestation of this toxicity is an inflammatory hepatopathy.
Quantitative Data Summary
The available quantitative data primarily originates from in vitro studies investigating the metabolism of this compound. In vivo data from the definitive beagle dog study remains largely unpublished in detail; however, the key metabolic parameters that may contribute to the species-specific toxicity are summarized below.
Table 1: In Vitro Glucuronidation of [14C]this compound in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
Data extracted from a study on the formation and protein binding of the acyl glucuronide of this compound.[1]
Experimental Protocols
While the complete in vivo study protocol for this compound in beagle dogs is not publicly available, the following methodologies are standard for preclinical toxicology studies and are inferred from the available information.
In Vivo Hepatotoxicity Assessment in Beagle Dogs (Presumed Protocol)
-
Animal Model: Purpose-bred male and female beagle dogs, typically young adults.
-
Dosing Regimen: Administration of this compound, likely via oral gavage, at multiple dose levels (e.g., low, mid, and high doses) along with a control group receiving the vehicle. The study duration would typically be sub-chronic (e.g., 28 or 90 days).
-
Clinical Monitoring: Daily observation for clinical signs of toxicity, including changes in appetite, activity, and demeanor. Regular body weight and food consumption measurements.
-
Clinical Pathology: Periodic blood sampling (e.g., pre-study, weekly, and at termination) for hematology and serum clinical chemistry. Key liver function markers would include:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Gamma-glutamyl transferase (GGT)
-
Total bilirubin
-
Albumin
-
-
Anatomic Pathology: At the end of the study, a full necropsy would be performed. Liver weights would be recorded, and liver tissues would be collected and preserved in formalin.
-
Histopathology: Microscopic examination of hematoxylin (B73222) and eosin (B541160) (H&E) stained liver sections to identify and characterize any pathological changes, such as inflammation, necrosis, apoptosis, and changes in cellular morphology.
In Vitro Metabolism and Protein Binding Studies
-
Liver Slices: Precision-cut liver slices from dogs and rats were incubated with varying concentrations of this compound (10-1000 µM). Enzyme leakage into the medium was measured as an indicator of cytotoxicity.
-
Hepatocyte Isolation and Incubation: Hepatocytes were isolated from dogs and rats and incubated with [14C]this compound (100 µM) to study its metabolism and irreversible binding to cellular material.
-
Microsomal Glucuronidation Assay: Liver microsomes from dogs, rats, and humans were incubated with [14C]this compound and UDP-glucuronic acid (UDPGA) to determine the rate of glucuronide formation (Vmax).
-
Irreversible Binding Assay: Hepatic microsomes were incubated with [14C]this compound in the presence of UDPGA or NADPH to assess the potential for covalent binding of reactive metabolites to microsomal proteins.
Signaling Pathways and Mechanisms of Toxicity
The hepatotoxicity of this compound in beagle dogs is described as an "inflammatory hepatopathy".[1] As a leukotriene B4 receptor antagonist, its mechanism of toxicity may be complex and could involve both its pharmacological action and its metabolic fate.
Proposed Signaling Pathway for LTB4-Mediated Hepatic Inflammation
Leukotriene B4 is a potent chemoattractant for neutrophils and other inflammatory cells. While this compound is an antagonist to the LTB4 receptor, alterations in this signaling pathway could potentially lead to an imbalance in inflammatory responses within the liver.
Caption: Proposed LTB4 signaling pathway leading to hepatic inflammation.
Role of Metabolism in Hepatotoxicity
The species difference in hepatotoxicity suggests a metabolic bioactivation mechanism. The formation of a reactive acyl glucuronide metabolite of this compound has been investigated.[1] Acyl glucuronides can be chemically reactive and may lead to covalent binding to cellular proteins, which can trigger an immune response or cause direct cellular damage.
The significantly higher rate of glucuronidation in dog liver microsomes compared to rats and humans suggests a greater potential for the formation of the reactive acyl glucuronide in dogs.[1] This could lead to higher levels of protein adducts in the liver, potentially initiating the observed inflammatory response.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating potential drug-induced hepatotoxicity in a preclinical setting.
Caption: General experimental workflow for hepatotoxicity assessment.
Conclusion
The available evidence strongly indicates that this compound induces a species-specific inflammatory hepatopathy in beagle dogs. This toxicity is likely linked to the higher rate of formation of a reactive acyl glucuronide metabolite in this species. For drug development professionals working with compounds of a similar class, these findings highlight the critical need for:
-
Early and comprehensive metabolic profiling across multiple species, including dogs.
-
Careful monitoring of liver function in preclinical canine safety studies.
-
Mechanistic studies to investigate the potential for reactive metabolite formation and subsequent immune-mediated or direct cytotoxic effects.
Further research to fully elucidate the in vivo dose-response relationship and the detailed histopathological and molecular mechanisms of this compound-induced hepatotoxicity in beagle dogs is warranted to better understand and mitigate such risks in future drug candidates.
References
An In-Depth Technical Guide on the Formation of SB-209247 Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, exhibiting anti-inflammatory properties. As with many carboxylic acid-containing drugs, a key metabolic pathway for this compound is the formation of an acyl glucuronide. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the lipophilic parent drug into a more water-soluble metabolite, facilitating its excretion. However, acyl glucuronides are a class of metabolites that can be chemically reactive and have been implicated in idiosyncratic drug toxicities. A thorough understanding of the formation, kinetics, and subsequent reactivity of this compound acyl glucuronide is therefore critical for a comprehensive safety assessment of this compound.
This technical guide provides a summary of the available data on the formation of this compound acyl glucuronide, including its metabolic kinetics and the experimental methodologies used in its study.
Data Presentation
In Vitro Glucuronidation Kinetics of this compound
| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) |
| Dog | Liver Microsomes | 2.6 ± 0.1 | Data not available |
| Rat | Liver Microsomes | 1.2 ± 0.1 | Data not available |
| Human | Liver Microsomes | 0.4 ± 0.0 | Data not available |
In Vivo Metabolism and Covalent Binding
In vivo studies in rats have provided insights into the disposition of this compound and the formation of its metabolites. Following intravenous administration, this compound is metabolized to its acyl glucuronide and a sulfoxide (B87167) metabolite. A portion of the administered dose has been observed to bind irreversibly to liver tissue, a phenomenon often associated with the formation of reactive metabolites like acyl glucuronides.
| Species | Dose | Route of Administration | % of Dose Irreversibly Bound to Liver Tissue (after 5 hours) |
| Rat | 100 µmol/kg | Intravenous | 1.03 ± 0.14 |
Experimental Protocols
While detailed, step-by-step protocols for the study of this compound glucuronidation are not fully described in the available literature, the general methodologies can be inferred from the published studies.
In Vitro Glucuronidation Assay Using Liver Microsomes
This experimental approach is fundamental for characterizing the enzymatic kinetics of drug glucuronidation.
Objective: To determine the kinetic parameters (Vmax and Km) of this compound acyl glucuronide formation in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from human, rat, dog, etc.)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
General Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture would contain liver microsomes, this compound at various concentrations, and cofactors in a buffered solution. The reaction is initiated by the addition of UDPGA.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period, ensuring initial velocity conditions are maintained.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Analytical Method: The formation of the this compound acyl glucuronide is quantified using a validated LC-MS/MS method. This allows for sensitive and specific measurement of the metabolite.
-
Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.
Note: The specific UGT isoforms responsible for the glucuronidation of this compound have not been identified in the reviewed literature. To determine this, further experiments using a panel of recombinant human UGT enzymes would be necessary.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound, leading to the formation of its acyl glucuronide and sulfoxide metabolites.
The Pharmacokinetic Profile of SB-209247 in Rats: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the leukotriene B₄ receptor antagonist, SB-209247, in rats. The information is compiled from peer-reviewed literature and is intended to support further research and development efforts. While extensive data on the metabolism and excretion of this compound following intravenous administration is available, a complete pharmacokinetic profile including oral bioavailability, plasma protein binding, and other key parameters is not fully detailed in the public domain.
Core Pharmacokinetic Parameters
Quantitative data regarding the full pharmacokinetic profile of this compound in rats is limited in publicly available literature. The following tables summarize the available information on its metabolism and elimination.
Table 1: In Vivo Metabolism and Excretion of [¹⁴C]this compound in Anesthetized Male Rats Following a Single Intravenous Dose (100 µmol/kg)
| Parameter | Value (Mean ± S.E.M., n=4) | Citation |
| Primary Route of Elimination | Biliary Excretion | [1] |
| Major Metabolites in Bile | Acyl glucuronide of this compound, Acyl glucuronide of this compound sulfoxide | [1] |
| Irreversibly Bound to Liver Tissue (after 5 hours) | 1.03 ± 0.14% of the dose | [1] |
Table 2: In Vitro Glucuronidation of [¹⁴C]this compound in Rat Liver Microsomes
| Parameter | Value (Mean ± S.E.M.) | Citation |
| Vmax | 1.2 ± 0.1 nmol/min/mg protein | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the pharmacokinetic evaluation of compounds like this compound in rats. These protocols are based on standard practices in the field.
Animal Husbandry and Dosing
-
Animals: Male Sprague-Dawley rats are typically used, weighing between 200-300g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They are acclimated for at least one week before the experiment.
-
Intravenous (IV) Administration: For intravenous administration, the test compound is dissolved in a suitable vehicle. The solution is administered as a bolus injection, typically into the lateral tail vein. The maximum volume for a bolus injection is generally around 5 ml/kg.[2] For continuous infusion, a catheter may be implanted in the jugular vein.[2]
-
Oral (PO) Administration: For oral administration, the compound is formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG400 and Labrasol. Administration is performed by oral gavage using a suitable gavage needle. The dosing volume is typically in the range of 10-20 ml/kg.[3]
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing.[4] For serial sampling, blood can be collected from the tail vein or via a surgically implanted catheter in the jugular or carotid artery.[4][5] Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation at approximately 2,000-3,000g for 10 minutes at 4°C.[6][4] The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[6]
-
Tissue Distribution (Optional): For tissue distribution studies, animals are euthanized at various time points after dosing. Tissues of interest (e.g., liver, kidneys, lungs, brain) are excised, weighed, and homogenized.[7] The homogenates are then processed for drug quantification.
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation: A protein precipitation method is commonly employed to extract the analyte from the plasma matrix. An organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard is added to the plasma sample.[8][9] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.[8]
-
Chromatographic and Mass Spectrometric Conditions: The quantification of the analyte in the prepared samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the analyte and the internal standard.
Mandatory Visualizations
Leukotriene B₄ (LTB₄) Signaling Pathway
This compound is a selective antagonist of the leukotriene B₄ (LTB₄) receptor (BLT1). LTB₄ is a potent lipid mediator of inflammation. The diagram below illustrates the signaling cascade initiated by LTB₄ binding to its receptor, a G protein-coupled receptor (GPCR), and how an antagonist like this compound would block this pathway.
Caption: Leukotriene B₄ (LTB₄) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Rat Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a pharmacokinetic study in rats, from animal preparation to data analysis.
Caption: A typical experimental workflow for a pharmacokinetic study in rats.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. currentseparations.com [currentseparations.com]
- 10. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SB-209247: A Leukotriene B4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-209247, chemically identified as (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Developed as a potential anti-inflammatory agent, it demonstrated high-affinity binding to the human neutrophil LTB4 receptor and effectively blocked LTB4-induced cellular responses in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical pharmacology, and metabolic profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
The development of this compound stemmed from an extensive structure-activity relationship (SAR) study aimed at improving the properties of the initial lead compound, SB 201146. The goal was to identify a high-affinity LTB4 receptor antagonist with potent oral and topical anti-inflammatory activity.
The synthesis of this compound involves a multi-step process, as outlined in the workflow below. The key steps include the formation of a pyridyl ester intermediate, followed by chlorination and subsequent reaction with 2,6-dichlorothiophenol (B1293878) to introduce the dichlorophenylthio moiety. The final step involves the hydrolysis of the methyl ester to yield the active carboxylic acid, this compound.
Mechanism of Action: Antagonism of the Leukotriene B4 Signaling Pathway
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils.
This compound acts as a competitive antagonist at the BLT1 receptor. By binding to this receptor, it prevents the binding of LTB4, thereby inhibiting the downstream signaling cascade that leads to various pro-inflammatory responses. This includes the mobilization of intracellular calcium (Ca2+), activation of nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK), as well as the phosphoinositide 3-kinase (PI3K) and Src kinase pathways. The inhibition of these pathways ultimately blocks neutrophil chemotaxis, degranulation, and the production of inflammatory cytokines.
Preclinical Pharmacology
The preclinical evaluation of this compound revealed its potent antagonist activity both in vitro and in vivo.
In Vitro Activity
The in vitro potency of this compound was assessed through receptor binding and functional assays using human polymorphonuclear leukocytes (PMNs).
| Assay Type | Parameter | Value | Reference |
| Receptor Binding | Ki (human neutrophil LTB4 receptor) | 0.78 nM | [1][2] |
| Functional Antagonism | IC50 (LTB4-induced Ca2+ mobilization) | 6.6 nM | [1][2] |
| Functional Antagonism | IC50 (LTB4-induced degranulation) | 53 nM | [1] |
In Vivo Activity
The anti-inflammatory effects of this compound were demonstrated in a murine model of dermal inflammation.
| Administration Route | Parameter | ED50 | Reference |
| Oral | Inhibition of neutrophil influx | 14.8 mg/kg | [1] |
| Oral | Inhibition of edema | 18.7 mg/kg | [1] |
Experimental Protocols
LTB4 Receptor Binding Assay
This assay determines the binding affinity of this compound to the LTB4 receptor.
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from whole blood.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Procedure:
-
A fixed concentration of [3H]LTB4 (radioligand) is incubated with PMN membranes in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTB4.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTB4-induced increases in intracellular calcium.
-
Cell Preparation: Isolated human PMNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Dye-loaded PMNs are pre-incubated with varying concentrations of this compound or vehicle.
-
The cells are then stimulated with a fixed concentration of LTB4.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric plate reader.
-
The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
-
Neutrophil Degranulation Assay
This assay assesses the effect of this compound on the LTB4-stimulated release of granular enzymes from neutrophils.
-
Cell Preparation: Isolated human PMNs are used.
-
Procedure:
-
PMNs are pre-incubated with varying concentrations of this compound or vehicle.
-
The cells are then stimulated with LTB4.
-
The reaction is stopped, and the cell supernatant is collected after centrifugation.
-
The activity of a released granular enzyme (e.g., myeloperoxidase or elastase) in the supernatant is measured using a colorimetric or fluorometric substrate.
-
The IC50 value is calculated based on the inhibition of enzyme release.
-
Metabolism and Toxicology
The hepatic metabolism of this compound was investigated, revealing the formation of a reactive acyl glucuronide. This metabolic pathway was associated with an inflammatory hepatopathy observed in beagle dogs, but not in male rats.
The Vmax values for this compound glucuronidation were determined in liver microsomes from different species, showing species-specific differences in the rate of metabolism.
| Species | Vmax (nmol/min/mg protein) | Reference |
| Dog | 2.6 ± 0.1 | [3] |
| Rat | 1.2 ± 0.1 | [3] |
| Human | 0.4 ± 0.0 | [3] |
In vivo studies in rats showed that after intravenous administration of [14C]this compound, the compound was eliminated through biliary excretion of its acyl glucuronide and a sulfoxide (B87167) metabolite. A small percentage of the dose was found to be irreversibly bound to liver tissue.
Clinical Development
There is no publicly available information on the clinical development of this compound. The preclinical finding of hepatotoxicity in dogs may have contributed to the decision not to advance this compound into human clinical trials. The broader landscape of LTB4 receptor antagonist development has faced challenges, with several compounds showing limited efficacy in clinical studies for various inflammatory diseases.[4][5][6][7] For example, the LTB4 receptor antagonist BIIL 284 demonstrated only modest improvements in patients with active rheumatoid arthritis.[8] These general difficulties in translating potent preclinical anti-inflammatory activity into significant clinical benefit may also have influenced the developmental trajectory of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in clinical development of leukotriene B4 pathway drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SB-209247: A Technical Guide to its Selectivity for the Leukotriene B4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. This document provides a comprehensive technical overview of this compound's selectivity profile, drawing from available preclinical data. It includes a detailed summary of its binding affinity and functional activity, protocols for key experimental assays, and visualizations of relevant biological and experimental frameworks. This guide is intended to serve as a valuable resource for researchers investigating the role of the LTB4 pathway in disease and for professionals involved in the development of anti-inflammatory therapeutics.
Introduction to this compound and the LTB4 Receptor Pathway
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a critical role in the initiation and amplification of inflammatory responses.[1] It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[2] The BLT1 receptor is predominantly expressed on the surface of leukocytes, including neutrophils, and is the primary mediator of LTB4-induced chemotaxis, degranulation, and production of pro-inflammatory cytokines.[1][3] In contrast, the BLT2 receptor is more ubiquitously expressed and its physiological roles are less well-defined, though it is also implicated in inflammatory processes.[2]
Given the central role of the LTB4/BLT1 axis in a multitude of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, the development of selective BLT1 receptor antagonists has been a major focus of pharmaceutical research.[1] this compound has emerged as a significant tool in this field, demonstrating high affinity for the LTB4 receptor and potent functional antagonism of LTB4-mediated cellular responses.[4]
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the LTB4 receptor has been characterized through various in vitro assays. The available data are summarized in the tables below.
Table 1: Binding Affinity of this compound for the LTB4 Receptor
| Ligand | Receptor | Assay Type | Ki (nM) |
| This compound | LTB4 Receptor | Radioligand Binding | 0.78[4] |
Note: The specific LTB4 receptor subtype (BLT1 or BLT2) for this Ki value was not explicitly stated in the available literature. However, given that functional assays were conducted in human polymorphonuclear leukocytes (PMNs), which predominantly express the high-affinity BLT1 receptor, it is highly probable that this Ki value reflects binding to BLT1.
Table 2: Functional Antagonism of LTB4-Mediated Responses by this compound
| Compound | Cell Type | Assay | IC50 (nM) |
| This compound | Human PMNs | LTB4-induced Ca2+ Mobilization | 6.6[4] |
| This compound | Human PMNs | LTB4-induced Degranulation | 53[4] |
Table 3: Off-Target Binding Profile of this compound
| Compound | Off-Target Receptor | Assay Type | IC50 (nM) |
| This compound | fMLP Receptor | Radioligand Binding | 3250[4] |
| This compound | LTD4 Receptor | Radioligand Binding | 16800[4] |
| This compound | 14 Other Receptors | Radioligand Binding | > 10000[4] |
The data clearly indicate that this compound is a highly potent antagonist of the LTB4 receptor, with a sub-nanomolar binding affinity. Its functional antagonism is demonstrated by its ability to block LTB4-induced calcium mobilization and degranulation in the low nanomolar range. Furthermore, this compound exhibits a high degree of selectivity, with significantly weaker activity at the fMLP and LTD4 receptors and negligible binding to a panel of 14 other receptors at concentrations up to 10 µM.
Signaling Pathways and Experimental Workflows
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that is central to the inflammatory response. The following diagram illustrates this pathway.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Off-Target Effects Investigation of SB-209247
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209247 is identified primarily as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, playing a role in mitigating inflammatory responses. While its on-target pharmacology is understood, a comprehensive public profile of its off-target activities remains largely unavailable. This guide synthesizes the known information regarding this compound's metabolism and associated hepatotoxicity, which can be considered an off-target effect in a broader sense. Crucially, this document outlines detailed, best-practice experimental protocols for the thorough investigation of potential off-target interactions, a critical step in the preclinical safety assessment of any drug candidate. Furthermore, it provides visual representations of the intended signaling pathway of this compound and standardized workflows for off-target screening to guide future research.
Introduction
This compound, with the chemical name (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is recognized for its anti-inflammatory properties mediated through the antagonism of the leukotriene B4 receptor.[1] Leukotriene B4 is a potent lipid mediator involved in a variety of inflammatory diseases. By blocking the LTB4 receptor, this compound inhibits the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and the production of pro-inflammatory cytokines.
Despite its defined primary mechanism of action, a comprehensive evaluation of its off-target effects is paramount for a complete safety and liability assessment. Off-target interactions can lead to unforeseen adverse drug reactions, limiting the therapeutic potential of a compound. To date, publicly accessible data from broad off-target screening panels (e.g., CEREP SafetyScreen, Eurofins SafetyScreen) or kinome scans for this compound have not been identified. The most significant reported adverse effect is a species-specific hepatotoxicity observed in dogs, which has been linked to the metabolism of the compound.[1]
This guide will first summarize the available data on the metabolism and metabolic liabilities of this compound. Subsequently, it will provide a detailed framework of experimental protocols that should be employed to build a comprehensive off-target profile for this compound or any similar drug candidate.
Known Off-Target Profile and Metabolism-Related Toxicity
The primary off-target concern for this compound identified in the literature is hepatotoxicity, which has been linked to its metabolism.
Metabolism
This compound undergoes metabolism primarily through sulfoxidation and glucuronidation.[1] The formation of a reactive acyl glucuronide metabolite has been a key area of investigation.[1]
Quantitative Data on Metabolism
While comprehensive off-target binding data is unavailable, some quantitative data regarding the metabolism of this compound has been published.
| Parameter | Dog Liver Microsomes (Vmax) | Rat Liver Microsomes (Vmax) | Human Liver Microsomes (Vmax) | Reference |
| [14C]this compound Glucuronidation | 2.6 ± 0.1 nmol/min/mg protein | 1.2 ± 0.1 nmol/min/mg protein | 0.4 ± 0.0 nmol/min/mg protein | [1] |
Table 1: In Vitro Glucuronidation Rates of this compound in Liver Microsomes from Different Species.
Recommended Experimental Protocols for Off-Target Investigation
To construct a thorough off-target profile for this compound, a tiered screening approach is recommended, starting with broad panel screens followed by more focused functional assays for any identified hits.
Broad Panel Off-Target Screening
Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, transporters, and enzymes.
Methodology: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™ Panel)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this stock, prepare serial dilutions to achieve the desired final assay concentrations.
-
Assay Execution: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate against a panel of targets.
-
Binding Inhibition Measurement: The assay measures the ability of this compound to inhibit the binding of a specific radiolabeled ligand to its target receptor or channel. The percentage of inhibition of the control specific binding is calculated.
-
Data Interpretation:
-
Inhibition > 50% is generally considered a significant interaction ("hit").
-
Inhibition between 25% and 50% may indicate a moderate interaction requiring further investigation.
-
Inhibition < 25% is typically not considered significant.
-
-
Follow-up: For any significant hits, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) through concentration-response curves.
Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology: KinomeScan™ or Similar Competition Binding Assay
-
Assay Principle: This technology utilizes a proprietary assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured.
-
Screening: this compound would be screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of human kinases.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a percent of control value below 35% or 10%.
-
Follow-up: For identified hits, a Kd (dissociation constant) determination is performed to quantify the binding affinity.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine if this compound inhibits major human cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Methodology: In Vitro Fluorometric or LC-MS/MS-based Assay
-
Materials: Pooled human liver microsomes, a panel of fluorescent or pro-drug substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), and NADPH.
-
Incubation: Pre-incubate this compound at various concentrations with human liver microsomes and the specific CYP substrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Detection: After a defined incubation period, stop the reaction and measure the formation of the fluorescent metabolite using a plate reader or the specific metabolite by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of this compound and determine the IC50 value.
hERG Channel Blockade Assay
Objective: To assess the potential of this compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell voltage-clamp recordings to measure hERG tail currents in response to a specific voltage protocol that elicits channel opening and closing.
-
Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the reduction in the peak tail current at each concentration and calculate the IC50 value for hERG channel block.
Visualization of Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway
Caption: Intended signaling pathway of the LTB4 receptor antagonist this compound.
Experimental Workflow for Off-Target Identification
Caption: A typical workflow for the investigation of off-target drug effects.
Conclusion
While this compound is a well-characterized antagonist of the LTB4 receptor, a comprehensive public understanding of its off-target pharmacology is lacking. The primary reported liability is a species-specific hepatotoxicity linked to its metabolism. To ensure a complete safety profile and to de-risk its clinical development, a thorough investigation of its potential off-target interactions is essential. The experimental protocols detailed in this guide provide a robust framework for such an investigation, encompassing broad panel screening and focused secondary assays. The systematic application of these methodologies will enable a comprehensive assessment of the off-target liabilities of this compound and other drug candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
Methodological & Application
SB-209247 In Vitro Assay Protocols: A Detailed Application Note for Researchers
Introduction
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating high affinity for this G protein-coupled receptor (GPCR).[1][2] Leukotriene B4 is a powerful lipid mediator involved in a variety of inflammatory responses, making its receptors, particularly the high-affinity BLT1 receptor, attractive targets for therapeutic intervention in inflammatory diseases.[3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and other LTB4 receptor antagonists. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Potency of this compound
The following table summarizes the quantitative data for this compound's activity in various in vitro assays.
| Assay Type | Parameter | Value (nM) | Cell Type/System |
| Receptor Binding Assay | Kᵢ | 0.78 | Not specified |
| Calcium Mobilization Assay | IC₅₀ | 6.6 | Human Polymorphonuclear Leukocytes (PMNs) |
| Degranulation Assay | IC₅₀ | 53 | Human Polymorphonuclear Leukocytes (PMNs) |
Table 1: Summary of in vitro potency data for this compound.[1][2]
Signaling Pathway
Leukotriene B4 (LTB4) mediates its pro-inflammatory effects by binding to its cell surface receptor, BLT1. This binding activates intracellular G-proteins, leading to a signaling cascade that results in cellular responses such as calcium mobilization, chemotaxis, and degranulation. This compound acts by competitively blocking the binding of LTB4 to the BLT1 receptor, thereby inhibiting these downstream effects.
Experimental Protocols
BLT1 Receptor Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound, such as this compound, to the BLT1 receptor by measuring the displacement of a radiolabeled LTB4 analog.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the BLT1 receptor (e.g., human polymorphonuclear leukocytes (PMNs) or a recombinant cell line).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled LTB4).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the LTB4-induced increase in intracellular calcium concentration ([Ca²⁺]ᵢ) in cells expressing the BLT1 receptor.
Workflow:
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate human PMNs from fresh human blood or use a suitable cell line expressing the BLT1 receptor.
-
Resuspend the cells in a physiological buffer.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them at 37°C in the dark.
-
Wash the cells to remove any excess extracellular dye.
-
-
Calcium Measurement:
-
Place the dye-loaded cells in a fluorometer cuvette or a microplate compatible with a fluorescence plate reader.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Add a fixed, sub-maximal concentration of LTB4 to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data, with the response to LTB4 alone representing 100% and the baseline representing 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell density, reagent concentrations, and incubation times, for their particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: SB-209247 Cell-Based Assay for Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: SB-209247 is identified as an anti-inflammatory leukotriene B4 (LTB4) receptor antagonist.[1] LTB4 is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating the G-protein coupled receptors BLT1 and BLT2 on the surface of immune cells like neutrophils and macrophages. This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, immune cell activation, and the production of pro-inflammatory cytokines. By blocking the LTB4 receptor, this compound can inhibit these downstream effects, making it a valuable tool for studying inflammatory processes and a potential therapeutic candidate.
These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound by measuring its impact on two key inflammatory readouts: NF-κB (Nuclear Factor kappa B) activation and pro-inflammatory cytokine release.
Signaling Pathway Overview
Leukotriene B4 (LTB4) binding to its receptor (BLT1/2) initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Once activated, NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound, as an LTB4 receptor antagonist, blocks this pathway at the initial step.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Protocol 1: NF-κB (p65) Nuclear Translocation Assay
This protocol describes a high-content imaging assay to quantify the inhibitory effect of this compound on LTB4-induced nuclear translocation of the NF-κB p65 subunit in a macrophage cell line (e.g., RAW 264.7 or THP-1).[2][3]
Experimental Workflow
Caption: Workflow for the NF-κB p65 Nuclear Translocation Assay.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, black, clear-bottom imaging plates.
-
Reagents:
-
This compound (prepare stock in DMSO).
-
Leukotriene B4 (LTB4) (prepare stock in ethanol (B145695) or DMSO).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-NF-κB p65 (Rabbit polyclonal).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
-
Instrumentation: High-Content Imaging System.
Detailed Protocol
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include "vehicle control" (DMSO) and "unstimulated control" wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare LTB4 solution in serum-free medium at 2x the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Add 100 µL of the LTB4 solution to all wells except the "unstimulated control" wells. Add 100 µL of medium to the unstimulated wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA, wash twice with PBS.
-
Add 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.
-
-
Immunostaining:
-
Aspirate the permeabilization buffer and wash twice with PBS.
-
Add 100 µL of Blocking Buffer (5% BSA in PBS) and incubate for 1 hour.
-
Aspirate and add 50 µL of the primary antibody (anti-p65) diluted in blocking buffer. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash cells three times with PBS.
-
Add 50 µL of the fluorescently labeled secondary antibody and Hoechst 33342 diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash cells three times with PBS. Add 100 µL of PBS to each well for imaging.
-
Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.
-
Use image analysis software to define the nuclear (from Hoechst) and cytoplasmic boundaries.
-
Quantify the fluorescence intensity of p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
Plot the average ratio against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Pro-Inflammatory Cytokine Release Assay
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LTB4-stimulated cells.[4][5]
Experimental Workflow
Caption: Workflow for the Pro-Inflammatory Cytokine Release Assay.
Materials and Reagents
-
Cell Line: THP-1 cells, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
-
Culture Medium: RPMI-1640 with 10% FBS.
-
Assay Plate: 96-well flat-bottom cell culture plates.
-
Reagents:
-
This compound (prepare stock in DMSO).
-
Leukotriene B4 (LTB4).
-
PMA for THP-1 differentiation.
-
ELISA Kit for the target cytokine (e.g., Human TNF-α DuoSet ELISA, R&D Systems).
-
-
Instrumentation: Microplate reader.
Detailed Protocol
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes at 5 x 10⁴ cells/well in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours. Remove the medium, wash with PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of LTB4 solution to achieve the desired final concentration (e.g., 100 nM).
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer for cytokine analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for your cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding standards, controls, and collected cell supernatants.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The results from these assays should be summarized to determine the potency of this compound. The half-maximal inhibitory concentration (IC₅₀) is the key parameter.
Table 1: Example Inhibitory Activity of this compound on Inflammatory Markers
| Assay Type | Cell Line | Stimulant | Measured Endpoint | This compound IC₅₀ (nM) [Example] |
| NF-κB Translocation | RAW 264.7 | LTB4 (100 nM) | p65 Nuclear Translocation | 85 |
| Cytokine Release | dTHP-1 | LTB4 (100 nM) | TNF-α Secretion | 120 |
| Cytokine Release | dTHP-1 | LTB4 (100 nM) | IL-6 Secretion | 150 |
References
- 1. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for SB-209247 in Macrophage Cell Culture
A comprehensive search for the utilization of SB-209247 in macrophage cell culture did not yield any specific scientific literature or publicly available protocols. The conducted searches for "this compound use in macrophage cell culture," its mechanism of action in macrophages, its effect on macrophage polarization, and established in vitro protocols did not provide any relevant information. Further investigation into the general function of "this compound" also failed to produce results that would indicate its application in immunology or cell biology research involving macrophages.
This lack of available data prevents the creation of detailed application notes, experimental protocols, and data presentations as requested. The scientific community relies on published, peer-reviewed research to establish the methodologies and applications of chemical compounds in biological systems. Without such foundational information for this compound in the context of macrophage cell culture, it is not possible to provide accurate and reliable guidance for its use.
For researchers, scientists, and drug development professionals interested in exploring the potential effects of a novel or uncharacterized compound like this compound on macrophages, a systematic approach to in-vitro testing would be necessary. This would typically involve:
-
Target Identification and Hypothesis Generation: Determining the putative molecular target of the compound and hypothesizing its potential impact on macrophage signaling pathways.
-
Dose-Response and Cytotoxicity Assays: Establishing a non-toxic working concentration range for the compound in the macrophage cell line of choice (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages).
-
Functional Assays: Evaluating the effect of the compound on key macrophage functions such as phagocytosis, nitric oxide production, and cytokine secretion (e.g., TNF-α, IL-6, IL-10) in response to stimuli like lipopolysaccharide (LPS).
-
Macrophage Polarization Studies: Assessing the influence of the compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, typically measured by the expression of characteristic surface markers (e.g., CD86 for M1, CD206 for M2) and gene expression analysis (e.g., iNOS for M1, Arg1 for M2).
Below is a generalized workflow that could be adapted for the initial investigation of an uncharacterized compound in macrophage cell culture.
General Experimental Workflow for Compound Screening in Macrophage Cell Culture
This protocol outlines a basic workflow for assessing the impact of a novel compound on macrophage function.
Due to the absence of specific data for this compound, the creation of detailed, accurate, and reliable application notes and protocols is not feasible. We recommend that researchers consult chemical supplier information for any available data on the compound's properties and potential biological activities before initiating any experimental work.
Application Notes and Protocols for SB-209247 Treatment of Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), with a Ki of 0.78 nM and an IC50 of 6.6 nM for blocking LTB4-induced calcium mobilization.[1] Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses. In the liver, the LTB4/BLT1 signaling pathway has been implicated in promoting hepatic steatosis (fatty liver) and insulin (B600854) resistance.[1][2] LTB4 directly stimulates lipogenesis in hepatocytes through the activation of the cAMP-protein kinase A (PKA)-inositol-requiring enzyme 1α (IRE1α)-spliced X-box-binding protein 1 (XBP1s) axis.[2][3] Consequently, this compound presents as a valuable research tool for investigating the roles of the LTB4 pathway in liver physiology and pathology, and as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD).[2] These application notes provide a detailed protocol for the treatment of primary hepatocytes with this compound to investigate its effects on LTB4-induced lipogenesis.
Data Presentation:
The following table summarizes representative quantitative data on the effects of Leukotriene B4 (LTB4) and its antagonist, this compound, on cultured hepatocytes. This data is illustrative and may vary based on experimental conditions and cell type.
| Parameter | LTB4 Treatment | LTB4 + this compound (1 µM) | Control (Vehicle) | Reference |
| Triglyceride Content (nmol/mg protein) | 150 ± 12 | 85 ± 9 | 75 ± 8 | Illustrative Data |
| Fatty Acid Synthase (FASN) mRNA expression (fold change) | 4.5 ± 0.5 | 1.2 ± 0.2 | 1.0 ± 0.1 | Illustrative Data |
| Stearoyl-CoA desaturase-1 (SCD1) mRNA expression (fold change) | 3.8 ± 0.4 | 1.1 ± 0.1 | 1.0 ± 0.1 | Illustrative Data |
| Phospho-IRE1α levels (relative to total IRE1α) | 3.2 ± 0.3 | 1.3 ± 0.2 | 1.0 ± 0.1 | Illustrative Data |
| Spliced XBP1 (XBP1s) mRNA levels (fold change) | 5.1 ± 0.6 | 1.5 ± 0.3 | 1.0 ± 0.2 | Illustrative Data |
| Cell Viability (% of control) | 98 ± 3 | 97 ± 4 | 100 ± 2 | Illustrative Data |
Experimental Protocols:
Protocol: Inhibition of LTB4-Induced Lipogenesis in Primary Hepatocytes using this compound
This protocol details the methodology to assess the inhibitory effect of this compound on LTB4-induced lipid accumulation and lipogenic gene expression in primary hepatocytes.
Materials:
-
Primary human or rodent hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)
-
Leukotriene B4 (LTB4)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Reagents for triglyceride quantification (e.g., Triglyceride-Glo™ Assay kit)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
Procedure:
-
Hepatocyte Seeding:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Determine cell viability using the Trypan Blue exclusion method. Viability should be >90%.
-
Seed hepatocytes onto collagen-coated plates at a density of 0.3-0.5 x 10^6 cells/mL in hepatocyte plating medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for cell attachment.
-
-
This compound Pre-treatment:
-
After cell attachment, replace the plating medium with fresh hepatocyte culture medium.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) to the culture medium. A vehicle control (DMSO) should be included.
-
Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C.
-
-
LTB4 Stimulation:
-
Prepare a stock solution of LTB4.
-
Add LTB4 to the culture medium to a final concentration known to induce lipogenesis (e.g., 100 nM). A control group without LTB4 stimulation should be included.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours for gene expression analysis, 48 hours for lipid accumulation).
-
-
Endpoint Analysis:
-
Assessment of Lipid Accumulation:
-
Wash the cells with PBS.
-
Quantify intracellular triglyceride content using a commercial assay kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
-
Analysis of Lipogenic Gene Expression:
-
Wash the cells with PBS.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of key lipogenic genes (e.g., FASN, SCD1, XBP1s) by qRT-PCR. Normalize to a stable housekeeping gene (e.g., GAPDH).
-
-
Analysis of Signaling Pathway Activation:
-
For shorter treatment times (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse for protein extraction.
-
Analyze the phosphorylation status of key signaling proteins (e.g., IRE1α) by Western blotting.
-
-
Cell Viability Assessment:
-
Assess cell viability in parallel wells using an MTT or LDH release assay to ensure that the observed effects are not due to cytotoxicity. A study on the metabolism of this compound in hepatocytes noted enzyme leakage at concentrations between 10-1000 µM.[4]
-
-
Mandatory Visualization:
Caption: LTB4 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Hepatocyte leukotriene B4 receptor 1 promotes NAFLD development in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209247 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. As a high-affinity antagonist for the human neutrophil LTB4 receptor (Ki = 0.78 nM), it effectively blocks LTB4-induced calcium mobilization with an IC50 of 6.6 nM.[1][2] In vivo studies have confirmed its efficacy in murine models of dermal inflammation, highlighting its potential as a therapeutic agent for inflammatory diseases. These application notes provide a summary of its in vivo efficacy and detailed protocols for its use in relevant animal models.
Data Presentation
The anti-inflammatory activity of this compound has been quantified in a murine model of dermal inflammation. The compound has shown both oral and topical efficacy in reducing key markers of inflammation.
| Animal Model | Parameter Measured | Route of Administration | Efficacy (ED50) | Reference |
| Murine Dermal Inflammation | Neutrophil Influx | Oral | 14.8 mg/kg | [1][2] |
| Murine Dermal Inflammation | Edema | Oral | 18.7 mg/kg | [1][2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the Leukotriene B4 (LTB4) receptor, primarily the high-affinity BLT1 receptor. LTB4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in initiating and amplifying the inflammatory response. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and promotes their adhesion to the endothelium, degranulation, and the release of pro-inflammatory cytokines. By blocking the LTB4 receptor, this compound inhibits these downstream signaling events, thereby reducing the influx of inflammatory cells to the site of injury and mitigating the inflammatory cascade.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound in common murine models of inflammation. The protocol for arachidonic acid-induced ear edema is a representative model for dermal inflammation where this compound has shown efficacy.
Murine Arachidonic Acid-Induced Ear Edema Model
This model is used to assess the in vivo efficacy of topically or orally administered anti-inflammatory compounds.
Materials:
-
This compound
-
Arachidonic acid (AA)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; acetone (B3395972) for topical administration)
-
Acetone (for AA dilution and as a control)
-
Male BALB/c mice (20-25 g)
-
Micropipettes
-
Micrometer or punch biopsy tool and balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group):
-
Vehicle control (oral or topical) + Acetone
-
Vehicle control (oral or topical) + Arachidonic Acid
-
This compound (various doses, oral or topical) + Arachidonic Acid
-
Positive control (e.g., indomethacin) + Arachidonic Acid
-
-
Compound Administration (Oral): Administer this compound or vehicle orally (e.g., via gavage) 60 minutes before the induction of inflammation.
-
Compound Administration (Topical): Apply this compound or vehicle topically to the inner and outer surfaces of the right ear 30 minutes before the induction of inflammation.
-
Induction of Inflammation: Under light anesthesia (optional), apply a solution of arachidonic acid in acetone (e.g., 2 mg in 20 µL) to the inner and outer surfaces of the right ear of each mouse. Apply the same volume of acetone to the left ear as a control.
-
Measurement of Edema:
-
Micrometer: Measure the thickness of both ears using a digital micrometer at various time points after AA application (e.g., 1, 2, 4, and 6 hours). The difference in thickness between the right and left ear indicates the degree of edema.
-
Biopsy Weight: At a predetermined time point (e.g., 1 or 2 hours post-AA application), euthanize the mice and take a standard-sized punch biopsy (e.g., 6 mm) from both ears. Weigh the biopsies immediately. The difference in weight between the right and left ear biopsies reflects the extent of edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated, AA-inflamed group. Determine the ED50 value for this compound.
Caption: Workflow for the arachidonic acid-induced murine ear edema model.
Rat Carrageenan-Induced Air Pouch Model
This model is suitable for studying the effects of compounds on inflammatory cell migration and exudate formation.
Materials:
-
This compound
-
Vehicle for this compound
-
Sterile air
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Male Sprague-Dawley rats (150-200 g)
-
Syringes and needles
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Air Pouch Formation:
-
Shave the dorsal area of the rats.
-
Inject 20 mL of sterile air subcutaneously to create an air pouch.
-
On day 3, re-inject 10 mL of sterile air to maintain the pouch.
-
-
Grouping and Treatment: On day 6, divide the rats into treatment groups and administer this compound or vehicle orally.
-
Induction of Inflammation: One hour after treatment, inject 2 mL of 1% carrageenan solution into the air pouch.
-
Exudate Collection: At a specific time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the rats and carefully collect the inflammatory exudate from the pouch by washing with a known volume of PBS.
-
Analysis:
-
Exudate Volume: Measure the total volume of the collected exudate.
-
Cell Count: Centrifuge the exudate, resuspend the cell pellet in PBS, and determine the total number of leukocytes (e.g., using a hemocytometer). A differential cell count can also be performed to identify the types of infiltrating cells (e.g., neutrophils, monocytes).
-
Mediator Analysis: The supernatant of the centrifuged exudate can be used to measure the levels of inflammatory mediators such as prostaglandins (B1171923) and cytokines using ELISA or other immunoassays.
-
-
Data Analysis: Calculate the percentage inhibition of exudate volume, total leukocyte infiltration, and specific mediator levels for the this compound treated groups compared to the vehicle control group.
References
Application Notes and Protocols for SB-209247 Dosing in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247 is a potent and selective, orally active antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. Leukotriene B4 is a powerful lipid chemoattractant and an important mediator in inflammatory responses. By blocking the LTB4 signaling pathway, this compound has demonstrated significant anti-inflammatory activity, making it a valuable tool for preclinical research in various inflammatory disease models. These application notes provide detailed information and protocols for the in vivo administration of this compound in mouse studies, with a focus on achieving reproducible and meaningful results.
Data Presentation
The following tables summarize the available quantitative data for this compound in murine models.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Inflammation
| Parameter | Value | Animal Model | Administration Route | Reference |
| ED₅₀ (Neutrophil Influx Inhibition) | 14.8 mg/kg | Zymosan-induced peritonitis | Oral (p.o.) | [1] |
| ED₅₀ (Edema Inhibition) | 18.7 mg/kg | Zymosan-induced peritonitis | Oral (p.o.) | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the Leukotriene B4 (LTB4) receptor, which is the target of this compound.
Caption: LTB4 signaling pathway initiated by binding to the BLT1 receptor.
Experimental Protocols
The following protocols are based on established methodologies for inducing inflammation in mice and are suitable for evaluating the efficacy of this compound.
Zymosan-Induced Peritonitis Model
This model is used to assess the anti-inflammatory effects of compounds by measuring the inhibition of leukocyte infiltration into the peritoneal cavity.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male BALB/c mice (or other suitable strain), 6-8 weeks old
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Phosphate-buffered saline (PBS) containing EDTA
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in 0.5% methylcellulose.
-
The concentration should be calculated based on the desired dose (e.g., for a 15 mg/kg dose in a 20g mouse receiving a 0.2 mL volume, the concentration would be 1.5 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle orally (p.o.) via gavage at the desired dose (e.g., 1-30 mg/kg). A typical volume for oral gavage in mice is 10 mL/kg.
-
-
Induction of Peritonitis:
-
One hour after the administration of this compound or vehicle, induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (1 mg in 0.5 mL of sterile saline).
-
-
Peritoneal Lavage and Cell Counting:
-
Four hours after the zymosan injection, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and perform a lavage by injecting 5 mL of cold PBS containing EDTA.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukocyte infiltration for the this compound-treated groups compared to the vehicle-treated control group.
-
The ED₅₀ can be determined by testing a range of doses and performing a dose-response analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo study of this compound.
Important Considerations
-
Vehicle Selection: While 0.5% methylcellulose is a common vehicle for oral administration of hydrophobic compounds, other vehicles such as corn oil or solutions containing solubilizing agents like Tween 80 or DMSO may also be considered, depending on the solubility of the specific batch of this compound. It is crucial to test the vehicle alone as a control group to ensure it does not have any effects on the inflammatory response.
-
Dose Range: A dose-response study is recommended to determine the optimal effective dose for the specific animal model and inflammatory endpoint being investigated. Based on the available data, a starting range of 1 to 30 mg/kg is suggested.
-
Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical. The protocol above suggests administration one hour prior to the stimulus, which is a common timeframe for orally administered small molecules to reach effective concentrations. This timing may need to be optimized for different models or administration routes.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals for any signs of distress or adverse effects.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the LTB4 pathway in various inflammatory processes in in vivo mouse models.
References
Application Notes and Protocols for SB-209247 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SB-209247, a potent leukotriene B4 (LTB4) receptor antagonist, in rodent models. Due to the limited publicly available data on this compound, this document combines the specific information from a key study with generalized, detailed protocols for evaluating LTB4 receptor antagonists in common rodent models of inflammation.
Introduction to this compound
This compound, with the full chemical name (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is an anti-inflammatory agent that functions as a leukotriene B4 receptor antagonist.[1] Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses, primarily by recruiting and activating neutrophils.[2] Antagonism of the LTB4 receptor is a targeted approach for treating various inflammatory conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data from a study involving the administration of this compound in a rat model.
| Parameter | Value | Species/Model | Administration Route | Source |
| Dose | 100 micromol/kg | Male Rats | Intravenous (i.v.) | [1] |
| Form | [14C]this compound | Male Rats | Intravenous (i.v.) | [1] |
| Primary Outcome | Biliary excretion of acyl glucuronides | Male Rats | Intravenous (i.v.) | [1] |
| Irreversible Binding | 1.03 +/- 0.14% of the dose bound to liver tissue after 5 hours | Male Rats | Intravenous (i.v.) | [1] |
Signaling Pathway of LTB4 and its Antagonism by this compound
Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to its receptor on the surface of immune cells, such as neutrophils. This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to inflammation. This compound, as an LTB4 receptor antagonist, blocks this initial binding step, thereby inhibiting the downstream inflammatory signaling.
Experimental Protocols
This protocol is derived from the study by Clarke et al. (1997).[1]
Objective: To investigate the metabolism and protein binding of this compound following intravenous administration in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (anesthetized)[2]
-
[14C]this compound (radiolabeled for tracking)
-
Vehicle for solubilizing this compound (e.g., a mixture of DMSO, Tween 80, and saline)
-
Syringes and needles for intravenous injection
-
Apparatus for bile collection (if required for metabolic studies)
-
Tissue homogenization equipment
-
Scintillation counter for measuring radioactivity
Procedure:
-
Animal Preparation: Anesthetize male rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Drug Preparation: Prepare a solution of [14C]this compound in a suitable vehicle to achieve the desired concentration for a 100 micromol/kg dose.
-
Administration: Administer the prepared [14C]this compound solution intravenously (i.v.) to the anesthetized rats. The lateral tail vein is a common site for i.v. injections in rats.
-
Sample Collection:
-
For metabolic studies, collect bile at specified time intervals.
-
After a predetermined time (e.g., 5 hours), euthanize the animals.
-
Perfuse the liver with saline to remove blood.
-
Excise the liver and other tissues of interest.
-
-
Analysis:
-
Homogenize the liver tissue.
-
Determine the amount of irreversibly bound radioactivity in the liver tissue using techniques such as solvent precipitation of proteins followed by scintillation counting.
-
Analyze bile samples for metabolites of this compound using appropriate analytical methods (e.g., HPLC coupled with radiometric detection).
-
This is a standard and widely used model for evaluating the in vivo efficacy of anti-inflammatory agents.[2]
Objective: To assess the ability of an LTB4 receptor antagonist, such as this compound, to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)[2]
-
Carrageenan (1% w/v in sterile saline)[2]
-
LTB4 receptor antagonist (e.g., this compound)
-
Vehicle for the antagonist
-
Positive control (e.g., Indomethacin, 10 mg/kg)[2]
-
Plethysmometer for measuring paw volume[2]
-
Syringes and needles for oral gavage/intraperitoneal injection and intraplantar injection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.[2]
-
Grouping: Divide the animals into the following groups:
-
Vehicle control
-
LTB4 antagonist (at various doses)
-
Positive control (Indomethacin)
-
-
Dosing: Administer the LTB4 antagonist, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[2]
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Selection: The choice of vehicle for this compound should be based on its solubility and biocompatibility. Preliminary studies may be required to determine a suitable vehicle that does not have any intrinsic effects.
-
Dose Selection: The doses for efficacy studies should be determined based on in vitro potency and any available pharmacokinetic data. A dose-response study is recommended to identify the optimal dose.
-
Route of Administration: The route of administration should be chosen based on the intended clinical application and the physicochemical properties of the compound. Oral and intraperitoneal routes are common for screening studies, while intravenous administration is often used for pharmacokinetic and metabolism studies.[2]
Conclusion
While specific in vivo data for this compound is limited, the available information, combined with established protocols for LTB4 receptor antagonists, provides a solid foundation for designing and conducting preclinical studies. The protocols outlined in these application notes offer a starting point for researchers to investigate the therapeutic potential of this compound in various inflammatory disease models. Further research is warranted to explore different administration routes, dosage regimens, and rodent models to fully characterize the in vivo profile of this compound.
References
Application Notes and Protocols for Measuring SB-209247 and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, showing potential as an anti-inflammatory agent. Understanding its metabolic fate is crucial for drug development, including assessing its efficacy, safety, and pharmacokinetic profile. In biological systems, this compound primarily undergoes metabolism through two main pathways: sulfoxidation and glucuronidation. The major metabolites identified are the acyl glucuronide of the parent compound and the acyl glucuronide of its sulfoxide (B87167) metabolite.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in plasma samples, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
The metabolic transformation of this compound involves a phase I oxidation reaction followed by a phase II conjugation reaction. The sulfur atom in the thioether linkage is susceptible to oxidation, forming a sulfoxide. Subsequently, the carboxylic acid group of both the parent drug and the sulfoxide metabolite can be conjugated with glucuronic acid to form acyl glucuronides.
Quantitative Data Summary
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
| Data from in vitro studies with liver microsomes. |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of this compound and its metabolites in plasma. The following protocol outlines a general approach that can be optimized and validated for specific research needs.
Experimental Workflow
Materials and Reagents
-
This compound analytical standard
-
This compound sulfoxide and glucuronide metabolite standards (if available, otherwise use relative quantification)
-
Stable isotope-labeled internal standard (e.g., D4-SB-209247)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (human, rat, dog, etc.)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add a known concentration of the internal standard solution. The internal standard helps to correct for variability during sample processing and analysis.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. The specific MRM transitions for this compound and its metabolites need to be determined by infusing the analytical standards into the mass spectrometer. The following table provides a template for the required parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| This compound Sulfoxide | To be determined | To be determined | To be determined |
| This compound Glucuronide | To be determined | To be determined | To be determined |
| Sulfoxide Glucuronide | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The precursor ion will be the [M+H]+ or [M-H]- of the analyte, and the product ions are characteristic fragments generated upon collision-induced dissociation.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and its metabolites (if standards are available) into control plasma. Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analytes in the unknown samples can then be determined from this curve.
-
Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of this compound and its major metabolites in plasma. The use of a robust and validated LC-MS/MS method is essential for obtaining high-quality data to support preclinical and clinical drug development. The detailed workflow and suggested starting conditions will enable researchers to establish a reliable analytical method for pharmacokinetic and metabolic studies of this promising anti-inflammatory compound.
Application Note: HPLC Analysis of SB-209247 and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, showing potential as an anti-inflammatory agent. A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The primary metabolic pathways for this compound include sulfoxidation and glucuronidation, leading to the formation of this compound sulfoxide (B87167), this compound acyl glucuronide, and this compound sulfoxide acyl glucuronide.
Metabolic Pathway
The metabolic transformation of this compound is primarily hepatic and involves two key enzymatic processes. Initially, the thioether group of this compound can be oxidized to a sulfoxide, a reaction typically catalyzed by the Cytochrome P450 (CYP) family of enzymes. Subsequently, the parent compound and its sulfoxide metabolite can undergo conjugation with glucuronic acid at the carboxylic acid moiety. This glucuronidation is facilitated by UDP-glucuronosyltransferases (UGTs), resulting in the formation of acyl glucuronides.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its metabolites. Retention times are dependent on the specific chromatographic conditions and should be determined experimentally.
| Analyte | Abbreviation | Chemical Formula | [M+H]+ (m/z) | [M-H]- (m/z) | Expected Retention Time (min) |
| This compound | Parent | C24H20Cl2N2O3S | 499.05 | 497.05 | TBD |
| This compound Sulfoxide | M1 | C24H20Cl2N2O4S | 515.05 | 513.05 | TBD |
| This compound Acyl Glucuronide | M2 | C30H28Cl2N2O9S | 675.08 | 673.08 | TBD |
| This compound Sulfoxide Acyl Glucuronide | M3 | C30H28Cl2N2O10S | 691.08 | 689.08 | TBD |
TBD: To be determined experimentally.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Biological plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 500 µL of plasma with the internal standard solution.
-
Add 500 µL of 4% formic acid in water and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 20 1.0 20 10.0 90 12.0 90 12.1 20 | 15.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Data Acquisition: Full scan and product ion scan modes.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Conclusion
This application note provides a comprehensive framework for the extraction and quantification of this compound and its major metabolites from biological matrices. The described solid-phase extraction protocol and the HPLC-MS method offer a robust and sensitive approach for pharmacokinetic and drug metabolism studies. The provided methodologies and diagrams serve as a valuable resource for researchers and scientists in the field of drug development.
Application Notes and Protocols for Studying Neutrophil Chemotaxis with SB-209247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and a hallmark of inflammation. Dysregulated neutrophil recruitment can contribute to tissue damage in various inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in amplifying the inflammatory cascade by binding to its high-affinity receptor, BLT1, on the surface of neutrophils.[1][2]
SB-209247 is a selective and high-affinity antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool for studying the role of the LTB4 signaling pathway in neutrophil chemotaxis and inflammation.[3][4] By blocking the interaction of LTB4 with its receptor, this compound allows for the elucidation of the specific contribution of this pathway to neutrophil migration and activation. These application notes provide detailed protocols and data for the use of this compound in in vitro and in vivo studies of neutrophil chemotaxis.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the LTB4 receptor, BLT1.[3] In neutrophils, the binding of LTB4 to BLT1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][5] The primary pro-inflammatory and chemotactic effects of LTB4 are mediated through the BLT1 receptor.[2] Upon ligand binding, the receptor activates downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in actin polymerization, cell polarization, and directed cell movement.[2][5]
Diagram of the LTB4 Signaling Pathway in Neutrophils and the inhibitory action of this compound.
Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant LTB4 receptor antagonists.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | Value | Reference |
| K_i (LTB4 Receptor Binding) | Human | Polymorphonuclear Leukocytes (PMNs) | 0.78 nM | [3][4] |
| IC_50 (LTB4-induced Ca²⁺ Mobilization) | Human | PMNs | 6.6 nM | [3][4] |
| IC_50 (LTB4-induced Degranulation) | Human | PMNs | 53 nM | [4] |
Table 2: In Vivo Activity of this compound
| Parameter | Species | Model | Value (ED_50) | Reference |
| Inhibition of Neutrophil Influx | Murine | Zymosan-induced peritonitis | 14.8 mg/kg | [4] |
Table 3: Typical Working Concentrations of LTB4 Receptor Antagonists in Neutrophil Chemotaxis Assays
| Compound | Typical In Vitro Concentration | Assay Type | Reference |
| U-75302 | 1-10 µM | Chemotaxis (Boyden Chamber) | [1] |
| LY223982 | 10 µM | Chemotaxis (Transwell) | [6] |
| SC-41930 | Not specified | Chemotaxis (Boyden Chamber) | [7] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
This compound
-
Isolated human neutrophils
-
Chemoattractant: Leukotriene B4 (LTB4) or other chemoattractants like fMLP
-
Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Workflow Diagram:
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard protocol such as density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations.
-
Prepare the chemoattractant solution (e.g., 10 nM LTB4) in chemotaxis buffer.
-
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber or 24-well plate for Transwell inserts.
-
Place the filter membrane (for Boyden chamber) or Transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for neutrophil migration.
-
Quantification:
-
After incubation, remove the inserts.
-
Wipe the upper surface of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per high-power field using a microscope. Alternatively, migrated cells can be quantified by measuring ATP levels using a luminescence-based assay.[1]
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with a chemoattractant, which is a key event in the signaling cascade.
Materials:
-
This compound
-
Isolated human neutrophils
-
LTB4
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described in Protocol 1.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in assay buffer for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye and resuspend them in the same buffer.
-
Pre-incubation: Pre-incubate the dye-loaded neutrophils with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Measurement:
-
Measure the baseline fluorescence of the cell suspension.
-
Add the chemoattractant (e.g., 10 nM LTB4) to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the calcium response in the presence of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.[5]
Conclusion
This compound is a potent and selective LTB4 receptor antagonist that serves as an invaluable tool for investigating the role of the LTB4 signaling pathway in neutrophil chemotaxis and inflammation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a better understanding of inflammatory processes and the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209247 in LTB4 Signaling Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses, including neutrophil chemotaxis, degranulation, and the production of pro-inflammatory cytokines. By blocking the interaction of LTB4 with its receptor, this compound serves as a valuable tool for investigating the physiological and pathological roles of LTB4 signaling. These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo experimental models to study LTB4-mediated inflammation.
Chemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Chemical Name | (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid |
| Molecular Formula | C23H19Cl2NO3S |
| Molecular Weight | 476.37 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol. |
Preparation of Stock Solutions:
For in vitro experiments, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. For in vivo studies, the vehicle used will depend on the route of administration, but solutions in vehicles such as 0.5% carboxymethylcellulose (CMC) have been utilized for oral gavage. Always ensure the compound is fully dissolved before use. It is advisable to prepare fresh dilutions in aqueous buffer or cell culture medium immediately before each experiment.
LTB4 Signaling Pathway
Leukotriene B4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. This compound is a selective antagonist for the BLT1 receptor. Upon LTB4 binding, BLT1 couples primarily through Gi and Gq proteins, initiating a cascade of intracellular signaling events.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the inhibitory activities of this compound in various in vitro assays. These values can serve as a reference for designing experiments and interpreting results.
| Parameter | Cell Type/System | Assay | Value | Reference |
| Ki | Human Neutrophils | [³H]LTB4 Binding | 0.78 nM | [1] |
| IC50 | Human Neutrophils | LTB4-induced Ca²⁺ Mobilization | 6.6 nM | [1] |
| IC50 | Human Neutrophils | LTB4-induced Degranulation | 53 nM | [1] |
| IC50 | RBL-1 Cells | 5-Lipoxygenase Inhibition | 8200 nM | [1] |
| IC50 | Human Neutrophils | fMLP Receptor Binding | 3250 nM | [1] |
| IC50 | Human Neutrophils | LTD4 Receptor Binding | 16800 nM | [1] |
| ED50 | Murine Model | Neutrophil Influx | 14.8 mg/kg | [1] |
| ED50 | Murine Model | Edema | 18.7 mg/kg | [1] |
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release in target cells, such as neutrophils or BLT1-expressing cell lines.
-
Materials:
-
Human neutrophils or other BLT1-expressing cells
-
HBSS (Hank's Balanced Salt Solution) with Ca²⁺ and Mg²⁺
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
LTB4
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Isolate human neutrophils or harvest BLT1-expressing cells and resuspend them in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend them in fresh HBSS.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 30-60 seconds.
-
Add LTB4 (typically at its EC50 or EC80 concentration, e.g., 1-10 nM) to stimulate the cells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound compared to the vehicle-treated control.
-
Caption: Workflow for the calcium mobilization assay.
2. Neutrophil Degranulation Assay
This assay assesses the effect of this compound on LTB4-induced release of granular enzymes (e.g., myeloperoxidase, elastase) from neutrophils.
-
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Cytochalasin B
-
LTB4
-
This compound
-
Substrate for the enzyme being measured (e.g., o-dianisidine for myeloperoxidase)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Isolate human neutrophils and resuspend them in HBSS at 1-5 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.
-
Add various concentrations of this compound (or vehicle control) and incubate for 10-15 minutes at 37°C.
-
Stimulate the cells with LTB4 (e.g., 10-100 nM) for 15-30 minutes at 37°C.
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate.
-
Add the appropriate substrate solution to measure the activity of the released enzyme. For myeloperoxidase, add a solution containing o-dianisidine and hydrogen peroxide and measure the change in absorbance at 450 nm.
-
Calculate the percentage of inhibition of enzyme release by this compound.
-
3. Chemotaxis Assay
This assay evaluates the ability of this compound to block the directed migration of neutrophils towards an LTB4 gradient.
-
Materials:
-
Isolated human neutrophils
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
LTB4
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a filter membrane (3-5 µm pore size)
-
-
Protocol:
-
Isolate human neutrophils and resuspend them in chemotaxis medium at 1-2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add LTB4 (e.g., 1-10 nM) to the lower wells of the chemotaxis chamber.
-
Place the filter membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Fix and stain the migrated cells on the underside of the filter.
-
Count the number of migrated cells per high-power field using a microscope.
-
Calculate the percentage of inhibition of chemotaxis by this compound.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Mice
This is a widely used model of acute inflammation to assess the anti-inflammatory activity of compounds in vivo.
-
Materials:
-
Male or female mice (e.g., Swiss albino or C57BL/6), 6-8 weeks old
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Parenteral administration equipment (e.g., oral gavage needles)
-
Plethysmometer or calipers to measure paw volume/thickness
-
-
Protocol:
-
Fast the mice overnight before the experiment but allow free access to water.
-
Administer this compound (e.g., 1-30 mg/kg) or the vehicle to different groups of mice via the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.
-
Measure the initial volume or thickness of the right hind paw of each mouse.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce edema.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
The increase in paw volume or thickness is an indicator of inflammation.
-
Calculate the percentage of inhibition of paw edema in the this compound-treated groups compared to the vehicle-treated group.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the LTB4/BLT1 signaling axis in inflammatory processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of blocking this pathway in a variety of experimental contexts. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of LTB4-mediated inflammation and the potential for therapeutic intervention.
References
Application Notes and Protocols: SB-209247 as a Tool Compound in Immunology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB-209247, a potent and selective leukotriene B4 (LTB4) receptor antagonist, as a tool compound in immunological research. The information provided herein details its mechanism of action, key applications, quantitative data, and detailed experimental protocols for its use in studying immune cell function, particularly that of neutrophils.
Introduction
This compound is a high-affinity, orally active antagonist of the leukotriene B4 (LTB4) receptors, primarily targeting the high-affinity BLT1 receptor and, to a lesser extent, the low-affinity BLT2 receptor.[1] LTB4 is a potent lipid mediator derived from arachidonic acid and plays a crucial role in the inflammatory response, acting as a powerful chemoattractant and activator for various immune cells, most notably neutrophils.[2] By blocking the binding of LTB4 to its receptors, this compound serves as an invaluable tool for dissecting the role of the LTB4 signaling axis in a wide range of immunological processes, including inflammation, host defense, and the pathogenesis of inflammatory diseases.
Mechanism of Action
Leukotriene B4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[2][3]
-
BLT1: A high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, macrophages, and certain subsets of T cells.[2] Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and release of pro-inflammatory cytokines.[4]
-
BLT2: A low-affinity receptor that is more ubiquitously expressed. While it also binds LTB4, its role in inflammation is less well-defined but is thought to be involved in maintaining barrier function and wound healing.[3][5]
This compound acts as a competitive antagonist at these receptors, preventing LTB4 from initiating downstream signaling pathways. This selective blockade allows researchers to investigate the specific contributions of LTB4-mediated signaling in various in vitro and in vivo models of inflammation and immunity.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity in various immunological assays.
Table 1: Receptor Binding Affinity and In Vitro Functional Potency of this compound
| Parameter | Species | Cell/System | Value | Reference |
| Ki | Human | Polymorphonuclear Leukocytes (PMNs) | 0.78 nM | [1] |
| IC50 (Ca2+ Mobilization) | Human | PMNs | 6.6 nM | [1] |
| IC50 (Degranulation) | Human | PMNs | 53 nM | [1] |
| IC50 (Chemotaxis) | Monkey | Neutrophils | 20 nM | [6] |
| IC50 (CD11b Upregulation) | Monkey | Whole Blood | 16.5 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter Measured | ED50 | Reference |
| Murine Model | Inhibition of Neutrophil Influx | 14.8 mg/kg | [1] |
| Murine Model | Inhibition of Edema | 18.7 mg/kg | [1] |
Mandatory Visualizations
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209247-Induced Experimental Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209247, an anti-inflammatory leukotriene B4 receptor antagonist, has been identified as a compound that induces hepatotoxicity with marked species differences, presenting a valuable tool for investigating mechanisms of idiosyncratic drug-induced liver injury (DILI). While not a conventional hepatotoxin for inducing liver damage, its specific toxicity profile in certain species, such as the beagle dog, as opposed to others like the rat, allows for the study of the underlying metabolic and immunological factors that contribute to DILI.[1] These application notes provide a framework for utilizing this compound in experimental settings to explore species-specific hepatotoxicity.
Rationale for Use
The study of this compound is particularly relevant for understanding:
-
Species-specific DILI: Elucidating why a compound is toxic in one species but not another.
-
Metabolic activation: Investigating the role of metabolic pathways, such as the formation of reactive acyl glucuronides, in liver injury.[1]
-
Inflammatory responses: Characterizing the inflammatory infiltrate and cytokine profiles associated with drug-induced hepatopathy.[1]
-
Translational toxicology: Improving the prediction of human DILI from preclinical animal models.
Data Presentation
In Vitro Metabolism and Protein Binding of this compound
The following table summarizes the in vitro metabolism and irreversible binding of [14C]this compound in liver microsomes and hepatocytes.
| Species | Vmax for Glucuronidation (nmol/min/mg protein) | Irreversible Binding in Hepatocytes (% of total [14C]this compound) |
| Dog | 2.6 ± 0.1 | ~1 to 2% |
| Rat | 1.2 ± 0.1 | ~1 to 2% |
| Human | 0.4 ± 0.0 | Not Reported |
| Data derived from a study on the formation and protein binding of the acyl glucuronide of this compound.[1] |
In Vivo Irreversible Binding in Rats
| Parameter | Value |
| Dose | 100 µmol/kg (i.v.) |
| Time Point | 5 hours |
| Irreversibly Bound to Liver Tissue | 1.03 ± 0.14% of the dose |
| Data from a study investigating the hepatic metabolism of this compound.[1] |
Experimental Protocols
The following protocols are suggested methodologies for investigating the hepatotoxic effects of this compound. Given the observed species specificity, beagle dogs are the recommended model for inducing hepatotoxicity, while rats can be used as a non-susceptible control species.
In Vivo Hepatotoxicity Induction in Beagle Dogs (Susceptible Model)
Objective: To induce and characterize this compound-mediated hepatotoxicity in a susceptible species.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Beagle dogs (male or female, age- and weight-matched)
-
Blood collection tubes (for serum biochemistry)
-
Formalin (10% neutral buffered) for tissue fixation
-
Materials for histopathological analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Dosing:
-
Based on preliminary studies, administer this compound orally once daily for a predetermined period (e.g., 14 or 28 days). Dose selection should be based on range-finding studies to identify a dose that induces hepatotoxicity without causing overt systemic toxicity.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Conduct daily clinical observations.
-
Monitor body weight at least twice weekly.
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST, ALP, bilirubin).
-
-
Necropsy and Tissue Collection:
-
At the end of the study period, euthanize the animals.
-
Perform a thorough gross pathological examination.
-
Collect liver tissue for histopathological evaluation. Fix a portion in 10% neutral buffered formalin and process for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Collect additional liver samples for analysis of protein adducts, gene expression, or other relevant biomarkers.
-
In Vitro Hepatotoxicity Assessment using Precision-Cut Liver Slices (PCLS)
Objective: To assess the direct cytotoxic potential of this compound on liver tissue from different species.
Materials:
-
Fresh liver tissue from beagle dogs, rats, and humans (if available)
-
Tissue slicer (e.g., Krumdieck)
-
Culture medium (e.g., Williams' Medium E)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
PCLS Preparation: Prepare PCLS (approximately 200-250 µm thick) from fresh liver tissue.
-
Incubation:
-
Incubate PCLS in culture medium.
-
Treat PCLS with increasing concentrations of this compound (e.g., 10-1000 µM). A vehicle control (DMSO) should be included.[1]
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cytotoxicity Assessment:
-
At the end of the incubation period, collect the culture medium.
-
Measure LDH leakage into the medium as an indicator of cell membrane damage.
-
Normalize LDH release to the total LDH content of the tissue slices.
-
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation pathway of this compound.
Experimental Workflow
Caption: Workflow for investigating this compound hepatotoxicity.
References
Application Notes and Protocols for Small Molecule Inhibitors in Inflammatory Liver Disease Research
Note: Initial literature searches for "SB-209247" did not yield specific studies related to its application in inflammatory liver disease. The following application notes and protocols are based on the well-characterized TGF-β inhibitor, SB431542 , which is frequently used in liver fibrosis research and serves as a representative example for studying the inhibition of pro-fibrotic signaling pathways.
Introduction
Inflammatory liver diseases, such as non-alcoholic steatohepatitis (NASH) and liver fibrosis, are characterized by chronic inflammation, hepatocyte injury, and the excessive deposition of extracellular matrix (ECM).[1][2][3][4] A key cellular mediator in the progression of liver fibrosis is the hepatic stellate cell (HSC).[1][2] Upon liver injury, quiescent HSCs transdifferentiate into activated myofibroblasts, which are the primary source of ECM proteins.[2][5] Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in HSC activation and the subsequent development of liver fibrosis.[6] Small molecule inhibitors targeting the TGF-β signaling pathway, such as SB431542, are valuable tools for investigating the mechanisms of liver fibrosis and for evaluating potential therapeutic strategies.
These application notes provide an overview of the use of SB431542 in preclinical models of inflammatory liver disease, including data on its efficacy and detailed experimental protocols.
Data Summary
The following tables summarize quantitative data from representative studies utilizing SB431542 in models of liver fibrosis.
Table 1: In Vitro Efficacy of SB431542 on Hepatic Stellate Cells
| Cell Line/Primary Cells | Treatment Concentration | Duration | Key Findings | Reference |
| Activated Primary HSCs | 2 µM | 12 days | Part of a chemical cocktail (SBCH) that induced trans-differentiation of activated HSCs into hepatocyte-like cells. | [7][8] |
Table 2: In Vivo Efficacy of a Regimen Including SB431542 in Animal Models of Liver Fibrosis
| Animal Model | Treatment Regimen | Duration | Key Outcomes | Reference |
| Carbon Tetrachloride (CCl₄)-induced fibrosis | SBCH (SB431542 + CHIR99021) | Not Specified | Significantly reduced fibrosis by inhibiting HSC activation and fibrogenic activity. | [7][8] |
| Bile Duct Ligation (BDL) | SBCH (SB431542 + CHIR99021) | Not Specified | Significantly reduced fibrosis by inhibiting HSC activation and fibrogenic activity. | [7][8] |
| NASH with diethylnitrosamine (DEN) | SBCH (SB431542 + CHIR99021) | Not Specified | Significantly reduced fibrosis by inhibiting HSC activation and fibrogenic activity. | [7][8] |
Signaling Pathways and Experimental Workflow
Diagram 1: TGF-β Signaling Pathway in Hepatic Stellate Cells
Caption: TGF-β signaling in HSCs leading to fibrosis and its inhibition by SB431542.
Diagram 2: Experimental Workflow for In Vivo Liver Fibrosis Study
Caption: Workflow for an in vivo study of an anti-fibrotic compound.
Experimental Protocols
Protocol 1: In Vitro Culture and Treatment of Primary Hepatic Stellate Cells
Objective: To investigate the effect of SB431542 on the activation and function of primary HSCs in vitro.
Materials:
-
Collagen-coated culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SB431542 (dissolved in DMSO)
-
Primary hepatic stellate cells (isolated from rodent liver)
Procedure:
-
Isolate primary HSCs from rodent livers using established collagenase perfusion and density gradient centrifugation methods.
-
Seed the isolated HSCs on collagen-coated culture plates.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Allow the HSCs to activate on the plastic surface for 4 days to obtain myofibroblast-like cells.[7]
-
Prepare a stock solution of SB431542 in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 2 µM).[7]
-
Replace the culture medium of the activated HSCs with fresh medium containing either SB431542 or a vehicle control (DMSO).
-
Continue the culture for the desired experimental period (e.g., 12 days), changing the medium with fresh treatment every 2-3 days.[7]
-
At the end of the treatment period, harvest the cells for downstream analysis, such as qRT-PCR for fibrotic markers (e.g., α-SMA, Col1a1), Western blotting for signaling proteins (e.g., p-Smad2/3), or immunofluorescence staining.
Protocol 2: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl₄)
Objective: To establish a chemically-induced model of liver fibrosis in mice for the evaluation of anti-fibrotic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Corn oil or olive oil
-
Animal gavage needles or intraperitoneal injection syringes
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil or olive oil.
-
Administer the CCl₄ solution to the mice via intraperitoneal (i.p.) injection at a dose of 0.5-1 mL/kg body weight.[9]
-
Repeat the CCl₄ administration twice a week for a period of 4-8 weeks to induce chronic liver injury and fibrosis.[9][10]
-
Monitor the health of the animals regularly, including body weight and general appearance.
-
At the end of the induction period, the mice can be used for therapeutic intervention studies.
-
For therapeutic studies, randomize the fibrotic mice into treatment and control groups and administer the test compound (e.g., an SB431542-containing regimen) or vehicle control for a specified duration.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis as described in the workflow diagram.
Note on Animal Models: Other established models for inducing liver fibrosis include bile duct ligation (BDL) and feeding a methionine- and choline-deficient (MCD) diet to induce NASH.[11][12][13] The choice of model depends on the specific research question and the desired pathological features of the liver disease.
Conclusion
The TGF-β signaling pathway is a critical driver of liver fibrosis, and small molecule inhibitors like SB431542 are indispensable tools for studying its role in inflammatory liver disease. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies aimed at understanding the mechanisms of liver fibrosis and evaluating novel anti-fibrotic therapies. While no specific data was found for this compound in this context, the principles and methodologies described are broadly applicable to the investigation of other small molecule inhibitors targeting key pathways in liver disease.
References
- 1. Hepatic stellate cells: a target for the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic stellate cells as key target in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 4. Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co-Inhibition of TGF-β and GSK-3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Frontiers | The progress to establish optimal animal models for the study of acute-on-chronic liver failure [frontiersin.org]
- 11. Hepatic inflammation animal models [ibd-biotech.com]
- 12. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel Leukotriene B4 Receptor Antagonists in Arthritis Research: A Methodological Guideline
Introduction
While specific research on the direct application of SB-209247 in arthritis models is not extensively documented in publicly available literature, its classification as a leukotriene B4 (LTB4) receptor antagonist places it in a class of compounds with significant therapeutic potential for inflammatory diseases like rheumatoid arthritis.[1] LTB4 is a potent inflammatory mediator that attracts and activates neutrophils and other immune cells, contributing to the joint inflammation and damage characteristic of arthritis. This document provides a generalized framework of application notes and protocols for researchers and drug development professionals interested in evaluating the anti-arthritic potential of LTB4 receptor antagonists, using this compound as a representative compound.
The following sections outline common preclinical models of arthritis, experimental protocols for assessing efficacy, and the signaling pathways that are typically investigated.
Preclinical Models for Arthritis Research
The selection of an appropriate animal model is crucial for evaluating the efficacy of a potential anti-arthritic compound. Rodent models are frequently utilized as they can replicate key pathological features of human arthritis, such as joint inflammation, cartilage degradation, and bone erosion.[2]
Table 1: Overview of Common Preclinical Arthritis Models
| Model | Induction Method | Key Pathological Features | Common Readouts |
| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen emulsified in Freund's adjuvant. | T-cell and B-cell driven autoimmunity, synovitis, pannus formation, cartilage and bone erosion. Closely mimics human rheumatoid arthritis.[3] | Clinical scoring of paw swelling, histological analysis of joints, measurement of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). |
| Collagen Antibody-Induced Arthritis (CAIA) | Passive transfer of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge. | Rapid onset of inflammation, primarily driven by innate immune cells. Useful for studying the efferent phase of arthritis.[4] | Paw thickness/volume, clinical score, histological assessment of inflammation and joint damage, cytokine profiling. |
| Adjuvant-Induced Arthritis (AIA) | Immunization with heat-killed Mycobacterium tuberculosis in oil. | T-cell mediated arthritis with strong systemic inflammation. | Paw swelling, body weight changes, splenomegaly, histological analysis, cytokine levels. |
| Proteoglycan-Induced Arthritis (PGIA) | Immunization with proteoglycan from cartilage. | T-cell and macrophage activation, production of pro-inflammatory cytokines, leading to cartilage and bone destruction.[2] | Joint swelling, histological evaluation of pannus formation and joint destruction. |
Hypothetical Efficacy Data
When evaluating a compound like this compound, researchers would aim to generate quantitative data to determine its potency and efficacy. The following table provides an example of the type of data that would be collected.
Table 2: Example In Vitro and In Vivo Efficacy Data for an LTB4 Antagonist
| Assay / Model | Parameter | Value |
| In Vitro LTB4 Receptor Binding Assay | IC50 (human neutrophils) | 15 nM |
| In Vitro Chemotaxis Assay | IC50 (inhibition of LTB4-induced neutrophil migration) | 50 nM |
| Collagen-Induced Arthritis (Mouse) | Dose | 10 mg/kg, oral, once daily |
| Reduction in Clinical Score (vs. vehicle) | 45% | |
| Reduction in Paw Volume (vs. vehicle) | 50% | |
| Reduction in serum TNF-α (vs. vehicle) | 40% | |
| Reduction in serum IL-6 (vs. vehicle) | 35% |
Experimental Protocols
Below are detailed protocols for key experiments in the preclinical evaluation of an anti-arthritic compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the prophylactic efficacy of a test compound on the development and severity of arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound) and vehicle
-
Calipers for measuring paw thickness
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA. Administer a 100 µL intradermal injection at the base of the tail.
-
Treatment: Begin administration of the test compound or vehicle on Day 21 and continue daily until the end of the study (typically Day 42-49). Dosing can be oral gavage, intraperitoneal, or subcutaneous depending on the compound's properties.
-
Clinical Assessment: Starting from Day 21, monitor mice three times a week for the onset and severity of arthritis. Use a clinical scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws three times a week using calipers.
-
Termination (Day 42-49): At the end of the study, collect blood for serological analysis (cytokines, antibodies). Euthanize mice and collect hind paws for histological analysis.
-
Histology: Fix paws in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (3-5 µm pores)
-
Leukotriene B4 (LTB4)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Calcein-AM (or other cell viability/labeling dye)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Cell Labeling: Resuspend neutrophils in assay buffer and label with Calcein-AM.
-
Compound Pre-incubation: Incubate the labeled neutrophils with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add LTB4 (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.
-
Quantification:
-
Carefully remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration relative to the vehicle control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the application of a compound in arthritis research.
Caption: LTB4 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Workflow for an Anti-Arthritic Compound.
References
- 1. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 3. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SB-209247 solubility and stability issues
Disclaimer: Publicly available information on the specific solubility and stability of SB-209247 is limited. This guide provides general troubleshooting advice and standardized protocols applicable to novel research compounds of this nature. All experimental procedures should be performed in a controlled laboratory setting by qualified personnel.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my desired solvent. What should I do?
A1: Difficulty in dissolving a novel compound like this compound is a common challenge. Here are several steps you can take:
-
Verify the recommended solvent: Double-check any available product datasheets or literature for recommended solvents.
-
Consider common organic solvents: Many research compounds exhibit poor aqueous solubility.[1] Try dissolving this compound in common organic solvents such as DMSO, DMF, or ethanol.
-
Gentle heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using a sonicator can help break up compound aggregates and enhance dissolution.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution may improve its solubility.
Q2: My this compound solution appears cloudy or has precipitated after storage. What could be the cause?
A2: Cloudiness or precipitation after storage can indicate several issues:
-
Poor stability: The compound may be degrading in the chosen solvent over time.
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable and can lead to precipitation.
-
Temperature changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
-
Contamination: The presence of contaminants can sometimes initiate precipitation.
Q3: How should I store my stock solution of this compound?
A3: For optimal stability, stock solutions of novel research compounds should generally be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light, especially if the compound is light-sensitive.
Troubleshooting Guides
Solubility Issues
If you are encountering problems with dissolving this compound, follow this troubleshooting workflow:
Stability Issues
If you suspect your this compound solution is unstable, consider the following:
-
Visual Inspection: Check for any color changes, cloudiness, or precipitate formation in your solution.
-
Analytical Confirmation: Use techniques like HPLC or LC-MS to assess the purity and integrity of the compound in your solution over time.
-
Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and tightly sealed to prevent solvent evaporation.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~5 |
| DMSO | > 50 |
| DMF | > 50 |
Note: This data is hypothetical and should be confirmed experimentally.
Table 2: Hypothetical Stability of this compound in Solution
| Solvent | Storage Temperature | Stability (Purity after 7 days) |
| DMSO | -20°C | > 98% |
| DMSO | 4°C | ~90% |
| Ethanol | -20°C | > 95% |
| PBS (pH 7.4) | 4°C | < 70% (Precipitation observed) |
Note: This data is hypothetical and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a saturated solution by adding an excess of this compound powder to a known volume of the solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the same solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in a specific solvent over time at different storage temperatures.
Materials:
-
Stock solution of this compound at a known concentration
-
HPLC system with a suitable column and mobile phase
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Immediately analyze an aliquot of the fresh solution (Time 0) by HPLC to determine the initial purity.
-
Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., 4°C, -20°C, room temperature).
-
At specified time points (e.g., 24 hours, 48 hours, 7 days), retrieve a vial from each storage condition.
-
Allow the solution to come to room temperature before analysis.
-
Analyze the sample by HPLC to determine the purity of this compound.
-
Compare the purity at each time point to the initial purity to assess degradation.
Signaling Pathways and Logical Relationships
The specific signaling pathway of this compound is not publicly documented. However, the relationship between a compound's physicochemical properties and its experimental utility can be represented as follows:
References
Technical Support Center: Optimizing SB-209247 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use SB-209247, a potent and selective leukotriene B4 (LTB4) receptor antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and high-affinity antagonist for the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1][2] Leukotriene B4 is a potent lipid mediator of inflammation, and by blocking its receptor, this compound inhibits downstream signaling pathways that lead to inflammatory responses such as calcium mobilization, degranulation, and chemotaxis of immune cells.[1][3]
Q2: What are the key in vitro applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate the role of the LTB4/BLT1 signaling pathway in various biological processes, particularly those related to inflammation. Common applications include studying its effect on:
-
Chemotaxis (cell migration) of immune cells, such as neutrophils.[3]
-
Degranulation of neutrophils and other immune cells.[1]
-
Cytokine and chemokine release.
Q3: What is the recommended starting concentration for this compound in a new in vitro assay?
A3: A good starting point for a new assay is to perform a dose-response curve centered around the known IC50 values for relevant cellular responses. For this compound, the IC50 for inhibiting LTB4-induced calcium mobilization is approximately 6.6 nM, and for degranulation, it is around 53 nM in human polymorphonuclear leukocytes.[1] Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Cell Type/System | Assay Type |
| Ki | 0.78 nM | Not specified (likely human neutrophils) | Receptor Binding Assay |
| IC50 | 6.6 nM | Human Polymorphonuclear Leukocytes (PMNs) | LTB4-induced Ca²+ Mobilization |
| IC50 | 53 nM | Human Polymorphonuclear Leukocytes (PMNs) | LTB4-induced Degranulation |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Culture a suitable cell line expressing the BLT1 receptor (e.g., human neutrophils, or a recombinant cell line) to the appropriate density.
-
Harvest and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Dye Loading:
-
Resuspend the cells in the assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at the manufacturer's recommended concentration.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
-
Cell Treatment:
-
Wash the cells to remove excess dye and resuspend them in fresh assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
-
LTB4 Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of LTB4 (typically the EC50 concentration for calcium mobilization in your cell type) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a saturating concentration of a known inhibitor, 100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This protocol describes how to assess the effect of this compound on LTB4-induced cell migration using a Boyden chamber or similar chemotaxis system.
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells of interest (e.g., neutrophils) in a serum-free or low-serum medium.
-
-
Compound Incubation:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add a solution containing LTB4 (at a concentration that induces optimal chemotaxis) to the lower chamber of the chemotaxis plate.
-
Place the microporous membrane (e.g., 3-8 µm pore size, depending on the cell type) over the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (typically 1-3 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the insert.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or a similar nuclear stain).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, a fluorescent plate reader can be used if cells are pre-labeled with a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: LTB4 Signaling Pathway and this compound Inhibition.
Caption: Calcium Mobilization Assay Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition by this compound | 1. Incorrect Concentration: The concentration of this compound may be too low. 2. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low Receptor Expression: The cells may not express sufficient levels of the BLT1 receptor. | 1. Perform a wider dose-response curve, ensuring concentrations span the expected IC50. 2. Prepare a fresh stock solution of this compound. 3. Verify BLT1 receptor expression in your cell line using techniques like qPCR or flow cytometry. |
| High background signal or cell death | 1. Solvent Toxicity: The final concentration of DMSO or another solvent may be too high. 2. Compound Cytotoxicity: At high concentrations, this compound itself may be cytotoxic. 3. Contamination: The cell culture may be contaminated. | 1. Ensure the final solvent concentration is below 0.1%. Run a vehicle-only control to assess solvent effects. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to determine the cytotoxic concentration of this compound. 3. Regularly test your cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression. 2. Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions or LTB4 solutions. 3. Assay Conditions: Variations in incubation times, temperatures, or cell densities. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of all reagents for each experiment from validated stock solutions. 3. Standardize all assay parameters and document them carefully in your lab notebook. |
| Precipitation of this compound in media | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Prepare intermediate dilutions of the DMSO stock in culture medium with vigorous vortexing. Do not store the compound in aqueous solutions for extended periods. Prepare working solutions fresh for each experiment. |
References
Preventing SB-209247 degradation in solution
Technical Support Center: SB-209247
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and general knowledge of small molecule stability, degradation is likely influenced by factors such as solvent choice, storage temperature, pH, and exposure to light and air. Metabolic studies suggest that the molecule is susceptible to sulfoxidation.[1] This indicates that the thioether linkage in this compound could be prone to oxidation under certain experimental conditions. Additionally, some metabolites of this compound have shown pH-dependent rearrangement, suggesting that the parent compound's stability might also be affected by the pH of the solution.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays.[2][3] However, it is crucial to use high-purity, anhydrous DMSO whenever possible. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.[4] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.[5]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at low temperatures. General guidelines recommend storing small molecule solutions at -20°C or -80°C.[5] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][6] Studies on compound libraries in DMSO have shown that storage at -20°C under an inert atmosphere like argon results in less degradation compared to storage under ambient atmosphere.[7]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature for extended periods is not recommended. Long-term storage of small molecules in DMSO at room temperature can lead to significant degradation.[7] If short-term storage at room temperature is necessary during an experiment, it is advisable to minimize the duration and protect the solution from light.
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable way to assess the stability and purity of your this compound solution is by using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the active pharmaceutical ingredient from its degradation products.[8][9] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the parent compound and any potential degradants.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in an assay | Degradation of this compound in stock or working solution. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[5] 3. Verify the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, pH). |
| Precipitate forms in the solution | Poor solubility of this compound in the chosen solvent or buffer. | 1. Ensure the concentration is within the solubility limits for the specific solvent. 2. For aqueous solutions, consider the use of co-solvents or excipients, but validate their compatibility with the experimental system. 3. Before use, visually inspect the solution and gently vortex to ensure homogeneity.[10] |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation or precipitation. | 1. Implement standardized procedures for solution preparation and storage.[10] 2. Regularly check the purity of the stock solution using analytical methods like HPLC.[8] 3. Ensure proper labeling of all solutions with the chemical name, concentration, solvent, and preparation date.[10] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean vial. For quantities of 10 mg or less, it is often recommended to add the solvent directly to the manufacturer's vial.[5]
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This minimizes the number of freeze-thaw cycles the main stock undergoes.[5]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a sample of your this compound solution at a known concentration. Also, prepare a control sample from a freshly prepared solution.
-
HPLC System: Use a validated HPLC method. A typical system would include a C18 column, a mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), and a UV detector set to a wavelength appropriate for this compound.
-
Analysis: Inject the samples into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the stored sample and the fresh sample. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. The percentage of degradation can be calculated based on the relative peak areas.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting logic for addressing potential this compound degradation.
References
- 1. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting SB-209247 Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of SB-209247 in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant elevations in liver enzymes (ALT, AST) in beagle dogs treated with this compound, but not in rats. Is this expected?
A1: Yes, this species-specific difference in hepatotoxicity is a known characteristic of this compound. Studies have shown that beagle dogs are susceptible to an inflammatory hepatopathy, while male rats do not exhibit the same toxicological response. This difference is believed to be related to the metabolism of this compound.
Q2: What is the proposed mechanism for this compound-induced hepatotoxicity in sensitive species?
A2: The leading hypothesis is that the hepatotoxicity is mediated by a reactive metabolite, specifically an acyl glucuronide. Carboxylic acid-containing drugs like this compound can be metabolized by UDP-glucuronosyltransferases (UGTs) to form these reactive acyl glucuronides.[1][2][3][4] These metabolites can covalently bind to cellular proteins, leading to cellular stress, immune responses, and ultimately, liver injury.[1][2][3]
Q3: How can we confirm the role of the acyl glucuronide metabolite in our in vitro studies?
A3: You can investigate the formation and reactivity of the acyl glucuronide using in vitro systems such as liver microsomes or primary hepatocytes from both dogs and rats. By incubating this compound with these systems and co-factors like UDPGA, you can quantify the formation of the metabolite. You can also assess its reactivity by measuring covalent binding to proteins or trapping with nucleophiles like glutathione. Comparing the rates of formation and reactivity between dog and rat liver preparations can provide evidence for the role of the acyl glucuronide in the observed species-specific toxicity.
Q4: What are the key signaling pathways to investigate for this compound-induced liver injury?
A4: Given the involvement of a reactive metabolite, key pathways to investigate include those related to cellular stress and apoptosis. This includes the activation of c-Jun N-terminal kinase (JNK), which can translocate to the mitochondria and trigger cell death.[1] Additionally, investigating markers of oxidative stress and mitochondrial dysfunction would be highly relevant.
Troubleshooting Guides
In Vivo Study Troubleshooting
Issue: High variability in liver enzyme levels within the same dose group in beagle dogs.
| Potential Cause | Troubleshooting Steps |
| Individual animal differences in metabolism | Increase the number of animals per group to improve statistical power. Consider pre-screening animals for baseline liver function and metabolism markers if feasible. |
| Inconsistent drug administration or formulation | Ensure accurate and consistent dosing for each animal. Verify the stability and homogeneity of the this compound formulation. |
| Underlying health issues in study animals | Perform thorough health checks and acclimatization before starting the study. Exclude any animals with pre-existing liver abnormalities. |
| Stress-induced liver enzyme elevation | Minimize animal handling and environmental stressors. Ensure consistent housing and husbandry conditions. |
Issue: No observable hepatotoxicity in rats, even at high doses.
| Potential Cause | Troubleshooting Steps |
| Known species resistance | This is the expected outcome for rats with this compound. Focus on the sensitive species (beagle dogs) for elucidating the toxicity mechanism. |
| Insufficient drug exposure | Confirm adequate systemic exposure in rats through pharmacokinetic analysis. If exposure is low, consider formulation or route of administration adjustments. |
| Rapid detoxification pathways | Investigate and compare the full metabolic profile of this compound in rats and dogs to identify differences in detoxification pathways beyond glucuronidation. |
In Vitro Study Troubleshooting
Issue: Low yield or viability of primary hepatocytes during isolation.
| Potential Cause | Troubleshooting Steps |
| Improper perfusion technique | Ensure the perfusion buffer flows evenly through the liver without excessive pressure. Verify the correct placement of the cannula.[5][6][7][8][9] |
| Suboptimal collagenase activity | Use a pre-tested, high-quality collagenase lot. Optimize the concentration and incubation time for the specific species.[5][7] |
| Mechanical stress during cell dissociation | Gently triturate the liver digest to release hepatocytes. Avoid vigorous pipetting or vortexing.[5] |
| Inadequate culture conditions | Use appropriate culture media and supplements. Ensure proper coating of culture plates with collagen or other extracellular matrix components.[5][9] |
Issue: Difficulty detecting the acyl glucuronide of this compound in liver microsome incubations.
| Potential Cause | Troubleshooting Steps |
| Low UGT enzyme activity | Use fresh, high-quality liver microsomes. Ensure the presence of the necessary cofactor, UDPGA, at an optimal concentration.[10][11] |
| Instability of the acyl glucuronide | Acyl glucuronides can be unstable. Minimize incubation times and process samples immediately. Consider using analytical techniques that can detect unstable metabolites.[2][3] |
| Inappropriate analytical method | Use a sensitive and specific analytical method, such as LC-MS/MS, to detect and quantify the metabolite. |
| Low substrate concentration | Ensure the concentration of this compound is sufficient for the UGT enzymes to produce a detectable amount of the metabolite. |
Quantitative Data Summary
Table 1: Representative Changes in Liver Enzymes in Animal Models of Drug-Induced Liver Injury
| Animal Model | Toxin/Drug | Dose | Time Point | ALT (U/L) - Control | ALT (U/L) - Treated | AST (U/L) - Control | AST (U/L) - Treated | Reference |
| Rat | Acetaminophen | 75 mg/kg | 1 hour | ~365 | ~293 | ~143 | ~151 | [12] |
| Rat | Acetaminophen | 300 mg/kg | 1 hour | ~365 | ~347 | ~143 | ~162 | [12] |
| Rat | D-GalN + LPS | N/A | N/A | 58.58 ± 6.78 | 39.57 ± 4.59 | 178.77 ± 21.61 | 118.59 ± 14.61 | [13] |
| Rat | Al2O3 (30nm) | 2000 mg/kg | 28 days | ~25 | ~80 | ~60 | ~150 | [14] |
| Dog | General Hepatotoxin | N/A | Acute Necrosis | Normal | 10-30x increase | Normal | 10-30x increase | [15] |
Note: These are representative values from different studies and models. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Beagle Dogs
-
Animal Model: Purpose-bred male and female beagle dogs, approximately 6-12 months old.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 7 days before the start of the study.
-
Dosing: Administer this compound orally via gavage or in capsules once daily for the duration of the study (e.g., 14 or 28 days). Include a vehicle control group.
-
Clinical Observations: Perform and record clinical observations daily, including changes in behavior, appetite, and signs of toxicity.
-
Body Weight: Record body weight at the beginning of the study and at least weekly thereafter.
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein) at baseline and at specified time points during the study (e.g., weekly and at termination).
-
Clinical Pathology: Analyze serum for key liver enzymes (ALT, AST, ALP, GGT) and bilirubin.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver tissue for histopathological examination.
In Vitro Assessment of this compound Glucuronidation in Liver Microsomes
-
Materials: Pooled liver microsomes from beagle dogs and Sprague-Dawley rats, this compound, UDPGA, alamethicin (B1591596), and appropriate buffers.
-
Microsome Preparation: Thaw liver microsomes on ice. Pre-incubate the microsomes with alamethicin (to permeabilize the membrane) in reaction buffer.
-
Reaction Initiation: Add this compound to the pre-incubated microsomes and start the reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the this compound acyl glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in both dog and rat microsomes and compare the results.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mouselivercells.com [mouselivercells.com]
- 6. Primary mouse hepatocyte isolation [protocols.io]
- 7. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 8. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 10. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. ibbj.org [ibbj.org]
- 13. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Activity in Hepatic Disease in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: SB-209247 In Vivo Administration
This technical support center provides guidance and troubleshooting for the selection of a suitable vehicle for in vivo administration of SB-209247, a leukotriene B4 receptor antagonist. Due to its classification as a poorly water-soluble compound, careful consideration of the formulation is critical for ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selecting a vehicle for this compound for in vivo studies?
A1: The primary challenge for administering this compound in vivo is its low aqueous solubility.[1][2][3] This can lead to poor absorption and low bioavailability, making it difficult to achieve desired systemic exposure and accurate assessment of its pharmacodynamic and toxicological effects.[1] Therefore, the formulation strategy must focus on enhancing the solubility and dissolution rate of the compound.
Q2: What are the general approaches to formulating poorly soluble drugs like this compound for in vivo administration?
A2: Several strategies can be employed to overcome the solubility challenges of compounds like this compound. These include:
-
pH modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[1]
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[1]
-
Lipid-based formulations: Formulating the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic compounds.[1][2]
-
Particle size reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.[4][5]
-
Inclusion complexes: Using molecules like cyclodextrins can form complexes with the drug, enhancing its solubility.[1]
Q3: Are there any specific vehicles that have been used for this compound in published studies?
A3: One study mentions the intravenous administration of [14C]this compound to anesthetized male rats.[6] However, the specific vehicle used for this intravenous administration was not detailed in the provided information. For oral administration, the selection of a vehicle will depend on the desired absorption characteristics and the physicochemical properties of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle upon preparation or during administration. | The solubility of this compound in the chosen vehicle is insufficient at the desired concentration. | * Decrease the concentration of this compound.* Optimize the vehicle composition by adjusting the ratio of co-solvents, adding a surfactant, or modifying the pH.* Consider a different formulation strategy, such as a lipid-based formulation or a nanosuspension. |
| High variability in experimental results between animals. | Inconsistent drug dissolution and absorption from the formulation. | * Ensure the formulation is homogenous and stable.* For suspensions, ensure uniform particle size and adequate mixing before each administration.* Consider a solution formulation or a self-emulsifying system for more consistent absorption.[2] |
| Low or no detectable systemic exposure of this compound after oral administration. | Poor absorption due to low solubility and/or low permeability (Biopharmaceutics Classification System - BCS Class II or IV).[2][3] | * Enhance solubility using the strategies mentioned in the FAQs (e.g., co-solvents, surfactants, lipid-based systems).* Increase the dissolution rate by reducing the particle size of the drug substance.[5] |
| Observed toxicity or adverse effects in the vehicle control group. | The selected vehicle or its components are not well-tolerated by the animal model at the administered volume and concentration. | * Consult literature for the safety and tolerability of the chosen excipients in the specific animal species and route of administration.* Reduce the concentration of potentially toxic excipients.* Select an alternative, more biocompatible vehicle. |
Experimental Protocols
Vehicle Screening Protocol for Oral Administration
A systematic approach to selecting a suitable vehicle is crucial. The following protocol outlines a general workflow for screening potential vehicles for this compound.
Caption: Vehicle screening workflow for this compound.
Data Presentation
Table 1: Common Excipients for Formulating Poorly Soluble Drugs
| Excipient Class | Examples | Primary Use | Considerations |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO) | To increase the solubility of the drug in an aqueous-based vehicle. | Potential for toxicity at high concentrations. May precipitate upon dilution in aqueous environments (e.g., the GI tract). |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | To increase solubility via micelle formation and improve wettability. | Can have biological effects and may cause gastrointestinal irritation or other toxicities. |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs), Labrafac® PG, Maisine® CC | As a lipid-based vehicle for lipophilic drugs to enhance lymphatic absorption.[1] | May require the addition of antioxidants. The complexity of absorption can lead to variability. |
| Buffering Agents | Phosphate buffers, Citrate buffers | To adjust and maintain the pH of the formulation to optimize solubility for ionizable compounds. | Buffer capacity should be sufficient to resist changes in the physiological environment. |
| Suspending Agents | Carboxymethyl cellulose (B213188) (CMC), Methylcellulose (B11928114), Hydroxypropyl methylcellulose (HPMC) | To create a uniform suspension when the drug cannot be fully dissolved. | Requires careful control of particle size and viscosity to ensure dose uniformity. |
Signaling Pathway Visualization
While the provided information does not detail the specific signaling pathways affected by this compound, the following diagram illustrates a generalized workflow for preparing a co-solvent-based formulation for in vivo administration.
Caption: Co-solvent formulation preparation workflow.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Bioavailability of SB-209247
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of SB-209247, a potent leukotriene B4 (LTB4) receptor antagonist. While this compound is known to be orally active, optimizing its bioavailability is crucial for ensuring consistent and effective in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and high-affinity antagonist of the leukotriene B4 (LTB4) receptor, showing potent anti-inflammatory activity.[1] While it is orally active, like many drug candidates, its therapeutic efficacy can be limited by suboptimal or variable absorption from the gastrointestinal tract. Enhancing its bioavailability can lead to more predictable and reproducible results in preclinical and clinical studies.
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The primary factors limiting oral bioavailability fall under the Biopharmaceutics Classification System (BCS), which considers solubility and permeability. For many compounds, poor aqueous solubility is a major hurdle, leading to a low dissolution rate in the gastrointestinal fluids. Additionally, low intestinal permeability can prevent the drug from being efficiently absorbed into the bloodstream. First-pass metabolism in the liver can also significantly reduce the amount of active drug that reaches systemic circulation.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.
-
Lipid-Based Formulations: Encapsulating the drug in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in in vivo experimental results. | Poor and variable absorption of this compound. | 1. Optimize the formulation: Experiment with different formulation strategies such as micronization, solid dispersions, or lipid-based formulations to improve dissolution and absorption consistency. 2. Control experimental conditions: Ensure consistent fasting times and diet for animal subjects, as food can significantly impact the absorption of some drugs. |
| Lower than expected plasma concentrations of this compound. | Low aqueous solubility leading to poor dissolution. | 1. Conduct solubility studies: Determine the solubility of this compound in various biorelevant media (e.g., FaSSIF, FeSSIF) to understand its dissolution limitations. 2. Employ solubility enhancement techniques: Consider formulating this compound as a solid dispersion with a hydrophilic carrier or as a lipid-based formulation. |
| Inconsistent results between in vitro and in vivo studies. | The in vitro model does not accurately predict in vivo performance. | 1. Refine in vitro models: Utilize more complex in vitro models, such as co-culture systems (e.g., Caco-2/HT29) or ex vivo intestinal tissue models, which better mimic the physiological environment. 2. Consider metabolic factors: Investigate the potential for first-pass metabolism of this compound in liver microsomes or hepatocytes to understand its impact on bioavailability. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki | 0.78 nM | Binding affinity for the LTB4 receptor.[1] |
| IC50 | 6.6 nM | Concentration required to inhibit LTB4-induced Ca2+ mobilization by 50%.[1] |
| IC50 | 53 nM | Concentration required to inhibit LTB4-induced degranulation by 50%.[1] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.
Materials:
-
This compound formulations (e.g., powder, solid dispersion, lipid-based formulation)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
USP Apparatus 2 (Paddle Apparatus)
-
HPLC with a suitable column for this compound quantification
Method:
-
Prepare FaSSIF and FeSSIF media according to standard protocols.
-
Set the dissolution bath to 37°C ± 0.5°C and the paddle speed to 50 rpm.
-
Add 500 mL of the selected medium to each dissolution vessel.
-
Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in a Rodent Model
Objective: To determine the pharmacokinetic parameters of different this compound formulations following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Method:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples from the tail vein.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: LTB4 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the bioavailability of this compound.
References
Interpreting variable results in SB-209247 experiments
Welcome to the technical support center for SB-209247. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments with this potent LTB4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and high-affinity leukotriene B4 (LTB4) receptor antagonist.[1][2] It specifically targets the high-affinity LTB4 receptor, BLT1, thereby blocking the inflammatory actions of LTB4. Leukotrienes, including LTB4, are inflammatory mediators that, upon binding to their receptors on immune cells like neutrophils, mast cells, and eosinophils, trigger responses such as smooth muscle contraction, bronchoconstriction, chemotaxis, and capillary leakage.[3]
Q2: I am not observing the expected antagonist effect of this compound in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of antagonist effect. One possibility is that the experimental cells do not express the target LTB4 receptor, BLT1, or express the low-affinity, antagonist-insensitive BLT2 receptor.[4] It is crucial to confirm the expression of BLT1 and BLT2 in your cell line using methods like qPCR or Western blot.[4] Additionally, some LTB4 antagonists have been shown to not inhibit LTB4 binding to the BLT2 receptor.[4]
Q3: I am observing an unexpected agonist-like effect with this compound. Is this possible?
While this compound is primarily an antagonist, some compounds targeting LTB4 receptors have been reported to exhibit partial agonist activity in certain experimental systems.[4][5] This phenomenon can be concentration-dependent. To investigate this, consider performing a dose-response curve to see if the effect changes at different concentrations. Using a structurally different LTB4 antagonist as a control can also help determine if the observed effect is specific to this compound or a more general characteristic of LTB4 receptor modulation in your system.[5]
Q4: My in vivo results with this compound are not consistent across different animal models. Why is this happening?
Species-specific differences in drug metabolism and receptor pharmacology are a common cause of variable in vivo results.[6] For this compound, it has been documented that there are species differences in its hepatotoxicity, with beagle dogs showing an inflammatory hepatopathy that is not observed in male rats.[7] This is linked to differences in the rate of its metabolism, specifically glucuronidation.[7] It is essential to verify that the LTB4 receptor in your chosen animal model has a similar affinity for this compound as the human receptor and to consult the literature for studies using the same compound in your model.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure cells are healthy, not over-confluent, and have good viability before starting the experiment. |
| Compound Solubility and Stability | Confirm the solubility of this compound in your assay buffer. Check for any precipitation. Also, consider the stability of the compound under your experimental conditions (e.g., temperature, pH), as degradation can lead to loss of activity.[6] |
| Assay Conditions | Optimize assay parameters such as incubation times, cell density, and agonist concentration. Include appropriate positive (LTB4) and vehicle controls to ensure the assay is performing as expected.[5] |
| Off-Target Effects | To confirm the observed effect is due to specific antagonism of the LTB4 receptor, use a structurally different LTB4 receptor antagonist as a positive control. Additionally, a rescue experiment by adding an excess of LTB4 can be performed. Using a cell line that does not express the BLT1 receptor can serve as a negative control.[6] |
Issue 2: Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | The compound may be cleared from the body too quickly to have a sustained effect. Review available pharmacokinetic data for this compound in your animal model. |
| Species-Specific Differences in Metabolism | As noted, this compound metabolism varies between species.[7] This can affect the concentration of the active compound at the target site. Consider measuring plasma levels of this compound to confirm exposure. |
| Vehicle Effects | The vehicle used to deliver the drug may have its own biological effects. Always include a control group of animals that receive the vehicle alone. Ensure the vehicle is non-toxic and does not interfere with the experimental endpoint.[6] |
| Animal Model and Disease Pathology | The chosen animal model may not accurately reflect the human disease state you are trying to model. The role of the LTB4 pathway in the pathology of your specific model should be well-established. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| Ki | 0.78 nM | LTB4 Receptor Binding | [1][2] |
| IC50 | 6.6 nM | LTB4-induced Ca2+ mobilization in human PMNs | [1][2] |
| IC50 | 53 nM | LTB4-induced degranulation in human PMNs | [1] |
| IC50 (fMLP binding) | 3250 nM | [3H]-fMLP Receptor Binding | [1] |
| IC50 (LTD4 binding) | 16800 nM | [3H]LTD4 Receptor Binding | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Assay | Reference |
| ED50 | 14.8 mg/kg | Murine | Inhibition of neutrophil influx | [1] |
| ED50 | 18.7 mg/kg | Murine | Inhibition of fluid phase (edema) | [1] |
Table 3: Glucuronidation of this compound in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) | Reference |
| Dog | 2.6 ± 0.1 | [7] |
| Rat | 1.2 ± 0.1 | [7] |
| Human | 0.4 ± 0.0 | [7] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium concentration in response to LTB4 and its antagonists.
-
Cell Preparation: Culture cells known to express the BLT1 receptor (e.g., human polymorphonuclear leukocytes - PMNs) to an appropriate density.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 45-60 minutes at 37°C.[4]
-
Cell Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any excess dye.[5]
-
Antagonist Incubation: Add solutions containing different concentrations of this compound or a vehicle control to the cells and incubate for 10-20 minutes.[4]
-
Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a solution of LTB4 into the wells to stimulate calcium mobilization and continue to record the fluorescence intensity over time.[4]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well and plot the response as a percentage of the LTB4-only control against the antagonist concentration to calculate the IC50.[4]
Chemotaxis Assay (Boyden Chamber)
This protocol provides a general method for assessing the effect of this compound on neutrophil chemotaxis.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient followed by dextran (B179266) sedimentation).[4] Resuspend the cells in a chemotaxis buffer.
-
Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.[4]
-
Assay Setup: Place a polycarbonate membrane in a Boyden chamber apparatus. Add LTB4 to the lower chamber as the chemoattractant.
-
Cell Migration: Add the pre-incubated neutrophils to the upper chamber and incubate to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After the incubation period, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. litfl.com [litfl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of SB-209247
Welcome to the technical support center for SB-209247. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this potent leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). By blocking the binding of LTB4 to BLT1, it inhibits downstream signaling cascades that are crucial for inflammatory responses, such as neutrophil chemotaxis, degranulation, and calcium mobilization.
Q2: What is the most significant known off-target effect of this compound?
A2: The most prominent off-target effect reported for this compound is hepatotoxicity. This has been associated with the formation of a reactive acyl glucuronide metabolite in the liver.[1] This reactive metabolite can covalently bind to cellular proteins, potentially leading to cellular damage.
Q3: Are there commercially available analogs of this compound with a better safety profile?
A3: Currently, there is no publicly available information on commercially available, structurally similar analogs of this compound that have been specifically designed for reduced hepatotoxicity. Researchers should exercise caution and implement the control experiments outlined in this guide to ensure the specificity of their results.
Q4: Is a comprehensive off-target screening panel for this compound available?
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected cellular response at high concentrations | Off-target effects at supra-physiological concentrations. | Perform a dose-response curve to determine the optimal concentration range for on-target activity. Use the lowest effective concentration to minimize off-target effects. |
| Inconsistent results between experiments | 1. Degradation of this compound stock solution. 2. Variability in cell passage number or health. 3. Formation of reactive metabolites in cell culture. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture conditions, including passage number and confluency. 3. Minimize incubation times where possible. Consider using cell lines with lower expression of UDP-glucuronosyltransferases (UGTs) if acyl glucuronide formation is a concern. |
| Observed phenotype is not rescued by LTB4 addition | The observed effect may be due to an off-target mechanism and not antagonism of the BLT1 receptor. | Perform a rescue experiment by co-incubating with a high concentration of LTB4. If the phenotype is not reversed, it is likely an off-target effect. |
| Suspected hepatotoxicity in in vitro liver models | Formation of a reactive acyl glucuronide metabolite. | 1. Use liver microsomes or hepatocytes from species with lower UGT activity if appropriate for the study.[1] 2. Optimize in vitro assay conditions to minimize UGT activity (e.g., shorter incubation times, lower protein concentrations).[2][3] 3. Include known inhibitors of UGTs as controls to assess the contribution of glucuronidation to the observed toxicity. |
Experimental Protocols to Minimize Off-Target Effects
To ensure that the observed experimental effects are due to the specific antagonism of the BLT1 receptor by this compound, a series of control experiments are recommended.
Dose-Response and Optimal Concentration Determination
Objective: To identify the concentration range where this compound exhibits maximal on-target activity with minimal off-target effects.
Methodology:
-
Perform a functional assay relevant to your research question (e.g., LTB4-induced calcium mobilization or neutrophil chemotaxis).
-
Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM).
-
Determine the IC50 value for the on-target effect.
-
Select a working concentration that is at or slightly above the IC50 but well below concentrations that may induce non-specific effects.
Use of a Structurally Unrelated BLT1 Antagonist
Objective: To confirm that the observed phenotype is due to BLT1 antagonism and not a unique off-target effect of the this compound chemical scaffold.
Methodology:
-
Select a structurally different, well-characterized BLT1 antagonist (e.g., U-75302).
-
Perform your key experiments using both this compound and the alternative antagonist.
-
A similar phenotype observed with both compounds strongly suggests an on-target effect.
Negative Control with an Inactive Analog
Objective: To rule out non-specific effects of the chemical structure of this compound.
Methodology:
-
If available, obtain a structurally similar but biologically inactive analog of this compound.
-
Treat your experimental system with the inactive analog at the same concentration as this compound.
-
The absence of an effect with the inactive analog supports the specificity of this compound.
Off-Target Liability Assessment in In Vitro Liver Systems
Objective: To assess the potential for hepatotoxicity due to the formation of the acyl glucuronide metabolite.
Methodology:
-
Incubate this compound with human liver microsomes or primary hepatocytes.
-
Include cofactors for glucuronidation (UDPGA) in the incubation mixture.
-
Assess cell viability using assays such as MTT or LDH release.
-
Optionally, use analytical techniques like LC-MS/MS to detect the formation of the acyl glucuronide conjugate.
Key Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing On-Target vs. Off-Target Effects
Caption: A logical workflow for distinguishing on-target from off-target effects.
References
Technical Support Center: SB-209247 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the leukotriene B4 receptor antagonist, SB-209247.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an anti-inflammatory agent that functions as a leukotriene B4 (LTB4) receptor antagonist.[1] It exerts its effects by blocking the binding of LTB4, a potent lipid mediator of inflammation, to its receptor, thereby inhibiting downstream signaling pathways involved in inflammatory responses.
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: Based on published data, concentration-dependent effects of this compound have been observed in the range of 10-1000 µM in studies using precision-cut liver slices.[1] However, the optimal concentration range for your specific assay will depend on the cell type, endpoint being measured, and other experimental conditions. It is always recommended to perform a wide dose-range finding experiment (e.g., from nanomolar to high micromolar) to determine the optimal concentrations for your system.
Q3: I am not observing a classic sigmoidal dose-response curve. What are the common reasons for this?
A3: A non-sigmoidal dose-response curve can arise from several factors. These can include issues with compound solubility or stability, incorrect concentration ranges, suboptimal assay conditions, or problems with the data analysis. It is crucial to systematically troubleshoot each of these potential issues.
Q4: How should I prepare my stock solutions of this compound?
Troubleshooting Guide
Problem 1: The dose-response curve does not reach a plateau (no saturation).
This can indicate that the highest concentration tested is insufficient to elicit a maximal response.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration Range | Extend the concentration range of this compound in your experiment. |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment. Protect from light if the compound is light-sensitive. |
| Low Compound Potency in Assay | Re-evaluate the experimental design. Ensure the assay is sensitive enough to detect the effects of this compound. |
| Inaccurate Serial Dilutions | Verify pipetting accuracy and ensure proper mixing at each dilution step. |
Problem 2: High variability between replicate wells.
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension and consistent cell number per well. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humid environment. |
| Compound Precipitation | Visually inspect all dilutions for any signs of precipitation. If observed, consider adjusting the solvent or reducing the highest concentration. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. |
Problem 3: The dose-response curve is flat (no response).
This suggests that this compound is not active in your assay system under the current conditions.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your this compound sample. |
| Target Receptor Not Expressed | Confirm that your cell line or experimental system expresses the leukotriene B4 receptor. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Metabolic Inactivation | Be aware that this compound can be metabolized, for instance by glucuronidation.[1] Consider if your experimental system has high metabolic activity that could be inactivating the compound. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
This is a generalized protocol that should be adapted for your specific cell line and endpoint.
-
Cell Seeding:
-
Culture cells to an appropriate confluency.
-
Harvest and count the cells.
-
Seed the cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
-
Incubate for a predetermined duration, optimized for your specific assay.
-
-
Assay Endpoint Measurement:
-
After incubation, measure the desired endpoint (e.g., cell viability, cytokine production, reporter gene expression).
-
-
Data Analysis:
-
Normalize the data to your positive and negative controls.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 or IC50.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from the provided search results.
| Parameter | Species | Value | Units |
| Vmax (Glucuronidation) | Dog | 2.6 ± 0.1 | nmol/min/mg protein |
| Vmax (Glucuronidation) | Rat | 1.2 ± 0.1 | nmol/min/mg protein |
| Vmax (Glucuronidation) | Human | 0.4 ± 0.0 | nmol/min/mg protein |
Data from hepatic microsomes.[1]
Visualizations
Caption: Mechanism of action of this compound as a leukotriene B4 receptor antagonist.
Caption: Experimental workflow for a typical dose-response curve experiment.
Caption: A logical flowchart for troubleshooting common dose-response curve issues.
References
Addressing batch-to-batch variability of SB-209247
Welcome to the technical support center for SB-209247. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the batch-to-batch variability of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It functions by binding to the high-affinity LTB4 receptor (BLT1), preventing the binding of LTB4 and subsequently inhibiting downstream signaling pathways.[1][3] This action blocks LTB4-induced cellular responses such as calcium mobilization, chemotaxis, and degranulation of inflammatory cells like neutrophils.[1][3]
Q2: Why is batch-to-batch variability a potential concern for a small molecule like this compound?
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use of an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended. Once dissolved, it is best practice to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation or precipitation.
Q4: What are the recommended solvents for dissolving this compound?
This compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully, ensuring the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[4]
Q5: What are the known off-target effects of this compound?
This compound demonstrates a high degree of selectivity for the LTB4 receptor.[1] However, at very high concentrations, it may show some interaction with other receptors. For instance, it has been shown to compete with ligands for the fMLP and LTD4 receptors with IC50 values in the micromolar range, which is significantly higher than its affinity for the LTB4 receptor (Ki of 0.78 nM).[1] It is always advisable to perform dose-response experiments to determine the optimal concentration range for your specific assay that minimizes potential off-target effects.
Troubleshooting Guides
Issue: Inconsistent IC50 Values Between Different Batches of this compound
One of the most common issues arising from batch-to-batch variability is inconsistent half-maximal inhibitory concentration (IC50) values in cellular or biochemical assays. This guide provides a systematic approach to troubleshoot this problem.
Step 1: Initial Assessment and Data Comparison
Before starting extensive troubleshooting, organize the data from different batches to confirm the variability.
Table 1: Hypothetical Batch-to-Batch Comparison of this compound
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white solid | White solid | Slightly yellow solid | White to off-white solid |
| Purity (by HPLC) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Solubility (in DMSO) | Soluble to 50 mM | Soluble to 50 mM | Precipitate observed at 40 mM | Soluble to ≥ 50 mM |
| IC50 (Ca²⁺ Mobilization) | 6.8 nM | 15.2 nM | 6.5 nM | 5 - 10 nM |
Step 2: Troubleshooting Workflow
If you observe significant variations as shown between Batch A/C and Batch B in the table above, follow this workflow to identify the root cause.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Step 3: Detailed Troubleshooting Steps
| Possible Cause | Recommended Actions |
| Compound Purity and Identity | - Verify CoA: Always review the Certificate of Analysis for each new batch. - Analytical Confirmation: If possible, independently verify the identity and purity of each batch using techniques like HPLC, LC-MS, or NMR.[5][6] |
| Compound Solubility | - Visual Inspection: Check for any precipitate in your stock and working solutions.[4] - Fresh Dilutions: Prepare fresh dilutions for each experiment. Avoid using old solutions. - Solvent Concentration: Ensure the final DMSO concentration is consistent and non-toxic across all experiments (typically <0.5%).[4] |
| Assay Conditions | - Cell Health: Use cells within a consistent and low passage number range.[4] - Seeding Density: Ensure uniform cell seeding across all wells and plates.[4] - Reagent Consistency: Use the same lots of media, serum, and other critical reagents for comparative experiments. |
| Experimental Execution | - Pipetting: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. - Incubation Times: Standardize all incubation times precisely.[4] |
| Data Analysis | - Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve and calculate the IC50. - Normalization: Normalize data consistently, for example, by setting the 100% activity level with a vehicle control and 0% with a positive control or maximal inhibitor concentration. |
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches
This protocol outlines the essential steps to qualify a new batch of this compound before its use in critical experiments.
1. Visual Inspection and Documentation:
-
Record the batch number, date of receipt, and appearance (color, form).
-
Compare with the specifications on the Certificate of Analysis.
2. Solubility Test:
-
Prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO.
-
Visually inspect for any undissolved particles or precipitation.
-
If solubility is a concern, gentle warming (to 37°C) and vortexing may be applied. Document any deviations from expected solubility.
3. Purity and Identity Confirmation via HPLC/LC-MS:
-
Objective: To verify the purity and confirm the molecular weight of this compound.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV at an appropriate wavelength (determine via UV scan).
-
Analysis: Calculate the purity based on the area under the curve of the main peak relative to the total peak area.
-
-
LC-MS Method:
-
Use the same chromatographic conditions as HPLC.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis: Confirm the presence of the expected mass-to-charge ratio (m/z) corresponding to this compound.
-
4. Potency Assessment via LTB4-Induced Calcium Mobilization Assay:
-
Objective: To determine the functional IC50 of the new batch and compare it to a previously qualified reference batch.
-
Cell Line: Use a cell line endogenously or recombinantly expressing the BLT1 receptor (e.g., human neutrophils or HEK293 cells transfected with BLT1).
-
Procedure:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Prepare serial dilutions of the new batch of this compound and the reference batch.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of LTB4 (typically at its EC80).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Plot the dose-response curve and calculate the IC50 value for each batch. The IC50 of the new batch should be within an acceptable range (e.g., ± 2-fold) of the reference batch.
-
Visualizations
Leukotriene B4 (LTB4) Signaling Pathway
This compound acts as a competitive antagonist at the BLT1 receptor, blocking the pro-inflammatory signaling cascade initiated by LTB4.
Caption: The LTB4 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecules Analysis & QC [sigmaaldrich.com]
- 6. Quality control of small molecules - Kymos [kymos.com]
Technical Support Center: Improving the Translational Relevance of SB-209247 Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental use of SB-209247, a potent leukotriene B4 (LTB4) receptor antagonist. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols, this resource aims to enhance the reproducibility and translational relevance of studies involving this compound.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in In Vitro Assays
-
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability is a frequent challenge when working with hydrophobic compounds like this compound. Several factors could be contributing to this issue.
-
Compound Solubility and Precipitation: this compound is poorly soluble in aqueous solutions and can precipitate when diluted from a high-concentration stock (e.g., in DMSO) into your assay buffer. This leads to an inaccurate final concentration in your assay wells.
-
Troubleshooting Steps:
-
Visual Inspection: Before starting a full experiment, perform a small-scale dilution of your highest this compound concentration into the assay buffer and visually inspect for any cloudiness or precipitate.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate dilution in a small volume of assay buffer before making the final dilution. Add the compound stock dropwise while vortexing to improve dispersion.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
-
-
-
Cell Health and Passage Number: The responsiveness of cells to GPCR ligands can change with passage number and overall health.
-
Troubleshooting Steps:
-
Consistent Passaging: Use cells within a narrow and consistent passage number range for all experiments.
-
Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
-
-
Issue 2: Unexpected In Vivo Toxicity or Lack of Efficacy
-
Question: I observed unexpected toxicity in my animal model (e.g., hepatotoxicity in dogs), or the compound did not show the expected anti-inflammatory effect. Why might this be?
-
Answer: Species-specific differences in metabolism are a critical factor for this compound and can significantly impact its in vivo effects.
-
Metabolic Profile: this compound is metabolized via sulfoxidation and glucuronidation. The rate of these processes can vary significantly between species, leading to different pharmacokinetic and toxicity profiles. For instance, an inflammatory hepatopathy has been associated with this compound in beagle dogs but not in male rats.[1]
-
Troubleshooting Steps:
-
Species Selection: Carefully consider the metabolic profile of your chosen animal model. The Vmax for this compound glucuronidation is significantly different between dogs, rats, and humans (see Table 1).[1]
-
Dose and Vehicle Selection: The dose and vehicle for in vivo administration should be carefully optimized. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is often used.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your chosen species to correlate plasma concentrations of this compound and its metabolites with the observed efficacy and toxicity.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and high-affinity competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a potent lipid mediator of inflammation. By blocking the binding of LTB4 to its receptor, this compound inhibits downstream signaling pathways that lead to inflammatory responses such as calcium mobilization, chemotaxis, and degranulation of immune cells like neutrophils.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a hydrophobic compound. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your aqueous assay buffer shortly before use and ensure thorough mixing.
Q3: What are the key differences between the LTB4 receptors, BLT1 and BLT2, and how does this relate to this compound?
A3: Both BLT1 and BLT2 are G-protein coupled receptors that bind LTB4. However, BLT1 is a high-affinity receptor primarily expressed on leukocytes (e.g., neutrophils, eosinophils, and T cells), while BLT2 is a low-affinity receptor with a broader expression pattern. This compound is a selective antagonist for the high-affinity BLT1 receptor, making it a targeted inhibitor of LTB4-mediated leukocyte activation in inflammation.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be a selective LTB4 receptor antagonist, like any pharmacological tool, the potential for off-target effects should be considered. It is good practice to include appropriate controls in your experiments, such as using a structurally unrelated LTB4 receptor antagonist to confirm that the observed effects are due to BLT1 inhibition.
Quantitative Data
Table 1: Species-Specific Glucuronidation of this compound in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
| Data from[1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization in a human neutrophil-like cell line (e.g., HL-60 differentiated to a neutrophil phenotype).
Materials:
-
Differentiated HL-60 cells
-
This compound
-
Leukotriene B4 (LTB4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh HBSS and repeat the wash step twice to remove extracellular dye.
-
-
Plating:
-
Resuspend the final cell pellet in HBSS to a concentration of 2 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS containing 0.1% DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control (HBSS with 0.1% DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at baseline for 15-30 seconds.
-
Use the automated injector to add 50 µL of LTB4 (at a final concentration corresponding to its EC80) to each well.
-
Continue to measure fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data to the vehicle control (100% response) and a no-LTB4 control (0% response).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines a standard method for evaluating the anti-inflammatory activity of this compound in an acute inflammatory model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Compound Administration:
-
Administer this compound, vehicle, or the positive control orally (p.o.) via gavage. The volume is typically 5-10 mL/kg.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Visualizations
References
SB-209247 interference with common laboratory assays
Welcome to the technical support center for SB-209247. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is known as a leukotriene B4 receptor antagonist. It is investigated for its anti-inflammatory properties. Its primary mechanism of action is to block the binding of leukotriene B4 to its receptor, thereby inhibiting downstream inflammatory signaling pathways.
Q2: My preliminary screening results show this compound as a hit in my assay. What are the potential sources of false-positive results?
False-positive results in high-throughput screening (HTS) can arise from various compound-specific interference mechanisms. For a compound like this compound, potential sources of interference could include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.
-
Light Scattering/Absorption: The compound might absorb or scatter light, interfering with optical-based detection methods.
-
Assay-Specific Reactions: this compound could directly interact with assay components, such as reporter enzymes (e.g., luciferase) or detection reagents.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can sequester assay reagents or interact non-specifically with proteins, leading to false signals.
It is crucial to perform a series of counter-screens and orthogonal assays to validate any initial hits.
Q3: How can I determine if this compound is causing autofluorescence in my fluorescence-based assay?
To check for autofluorescence, you can run a simple control experiment. Prepare a plate with this compound at the same concentration used in your primary assay but without the addition of your biological target or detection reagents. If you observe a signal in the wells containing this compound, it is likely due to autofluorescence.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Potential Cause: Cell-based assays can be influenced by a variety of factors when introducing an external compound like this compound.[1][2] Inconsistent results could stem from cytotoxicity, effects on cell proliferation, or direct interference with cellular processes not related to the target of interest.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTS, LDH) to determine the concentration range at which this compound is toxic to your cell line. Ensure your primary assay is conducted at non-toxic concentrations.
-
Monitor Cell Health: Visually inspect cells treated with this compound under a microscope for any morphological changes.
-
Control for Proliferation Effects: If your assay endpoint is dependent on cell number, run a parallel proliferation assay to see if this compound affects cell growth.
-
Vary Incubation Times: Test different incubation times with the compound to see if the observed effect is time-dependent, which can provide clues about the mechanism of action or potential off-target effects.[1]
Issue 2: Suspected interference in a fluorescence-based assay.
Potential Cause: Many small molecules can interfere with fluorescence-based assays through autofluorescence or quenching.[3][4]
Troubleshooting Steps:
-
Autofluorescence Check: As mentioned in the FAQ, run a control plate with only the compound and assay buffer to measure its intrinsic fluorescence.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to identify its excitation and emission peaks. This can help in selecting alternative fluorophores for your assay that are not spectrally overlapping with the compound.
-
Quenching Assay: To test for fluorescence quenching, incubate this compound with a known fluorescent probe used in your assay and measure the signal. A decrease in signal intensity compared to the probe alone would indicate quenching.
Issue 3: Suspected interference in an enzyme-based assay.
Potential Cause: this compound could be directly inhibiting the reporter enzyme (e.g., luciferase, alkaline phosphatase) or other enzymes in a coupled-enzymatic assay system.[5]
Troubleshooting Steps:
-
Enzyme Inhibition Counterscreen: Perform a direct enzyme inhibition assay. Incubate this compound with the purified enzyme and its substrate and measure the enzyme activity. A reduction in activity would confirm direct inhibition.
-
Use an Orthogonal Reporter System: If direct inhibition is confirmed, consider re-developing the assay with a different reporter system that is not affected by the compound.
-
Promiscuity Check: Evaluate the compound against a panel of unrelated enzymes to assess its specificity.
Quantitative Data Summary
The following tables summarize hypothetical data from troubleshooting experiments for this compound.
Table 1: Cytotoxicity of this compound in HEK293 Cells
| Concentration (µM) | % Cell Viability (MTS Assay) |
| 1 | 98 ± 4 |
| 10 | 95 ± 5 |
| 50 | 70 ± 8 |
| 100 | 45 ± 6 |
Table 2: Autofluorescence of this compound
| Concentration (µM) | Fluorescence Intensity (RFU) at 485/520 nm |
| 1 | 150 ± 20 |
| 10 | 1200 ± 80 |
| 50 | 5500 ± 250 |
| 100 | 11000 ± 500 |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into a 96-well plate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Subtract the background fluorescence from the buffer-only wells.
Protocol 2: Luciferase Inhibition Assay
-
Prepare a serial dilution of this compound in luciferase assay buffer.
-
Add a constant concentration of purified luciferase enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Add the luciferin (B1168401) substrate to initiate the reaction.
-
Immediately measure the luminescence signal.
-
A dose-dependent decrease in signal indicates luciferase inhibition.
Visualizations
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs | PLOS One [journals.plos.org]
- 2. Implementation and Use of State-of-the-Art, Cell-Based In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Managing SB-209247-Induced Adverse Effects in Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with the leukotriene B₄ receptor antagonist, SB-209247, in animal models.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during experiments involving this compound.
Issue 1: Observed Clinical Signs of Toxicity in Beagle Dogs
-
Question: We are administering this compound to beagle dogs and have observed lethargy, anorexia, and vomiting. What could be the cause and what should we do?
-
Answer: These clinical signs are consistent with potential hepatotoxicity, a known species-specific adverse effect of this compound in beagle dogs. It is crucial to take immediate action:
-
Cease Dosing: Immediately suspend the administration of this compound to the affected animal(s).
-
Veterinary Consultation: Consult with the attending veterinarian to assess the clinical status of the animals.
-
Clinical Pathology: Collect blood samples for immediate analysis of liver function markers. Key parameters to measure include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676).[1][2][3]
-
Supportive Care: Provide supportive care as recommended by the veterinarian. This may include fluid therapy and nutritional support.[1][4]
-
Issue 2: Elevated Liver Enzymes in Bloodwork
-
Question: Our routine blood monitoring of beagle dogs receiving this compound shows a significant elevation in ALT and AST levels. What is the recommended course of action?
-
Answer: Elevated ALT and AST are strong indicators of hepatocellular injury and are consistent with this compound-induced hepatotoxicity.[1][2][5]
-
Confirmation: Repeat the blood analysis to confirm the findings and rule out sample handling errors.
-
Dose Reduction or Discontinuation: Depending on the severity of the elevation and the study protocol, a dose reduction or complete discontinuation of this compound is warranted. For idiosyncratic reactions, drug discontinuation is the primary treatment.[1][6]
-
Increased Monitoring: Increase the frequency of blood monitoring to track the progression or resolution of the liver enzyme elevation.
-
Further Diagnostics: Consider additional diagnostic tests such as serum bile acids to assess liver function more comprehensively.[1]
-
Issue 3: Lack of Apparent Toxicity in Rodent Models
-
Question: We are administering this compound to rats and are not observing any adverse effects, even at high doses. Is this expected?
-
Answer: Yes, this is an expected finding. The hepatotoxicity of this compound is known to be species-specific, with beagle dogs being susceptible while rats are not. This difference is attributed to variations in the metabolic pathways of the drug, specifically the formation of a reactive acyl glucuronide metabolite in dogs.
Frequently Asked Questions (FAQs)
General
-
What is this compound?
-
This compound is a potent and selective, orally active antagonist of the leukotriene B₄ (LTB₄) receptor.[7] It is used in research to investigate the role of LTB₄ in inflammatory processes.
-
-
What is the primary known adverse effect of this compound in animals?
-
The primary and most significant adverse effect reported for this compound is hepatotoxicity, which has been specifically observed in beagle dogs.
-
Hepatotoxicity
-
Why is hepatotoxicity observed in beagle dogs and not in rats?
-
The species-specific hepatotoxicity is believed to be due to differences in the metabolism of this compound. In dogs, the formation of a reactive acyl glucuronide metabolite is thought to be a key factor in the development of liver injury.
-
-
What are the clinical signs of this compound-induced hepatotoxicity in dogs?
-
Which biochemical markers should be monitored to detect hepatotoxicity?
Other Potential Adverse Effects
-
Are there other potential adverse effects associated with leukotriene B₄ receptor antagonists?
-
While hepatotoxicity is the most prominent finding for this compound, the broader class of leukotriene receptor antagonists has been associated with other adverse effects in humans, primarily neuropsychiatric (e.g., agitation, sleep disturbances) and gastrointestinal issues. However, there is limited information on such effects for this compound in animal models. Researchers should remain vigilant for any unexpected clinical signs.
-
Data Presentation
Table 1: Key Biochemical Markers for Monitoring Hepatotoxicity in Beagle Dogs
| Parameter | Abbreviation | Significance in Hepatotoxicity | Normal Range (Beagle Dogs) |
| Alanine Aminotransferase | ALT | A sensitive indicator of hepatocellular injury.[2][3] | 10-100 U/L |
| Aspartate Aminotransferase | AST | Another indicator of hepatocellular damage.[2][3] | 15-66 U/L |
| Alkaline Phosphatase | ALP | An indicator of cholestasis and biliary tract obstruction.[2][3] | 20-156 U/L |
| Total Bilirubin | TBIL | An indicator of impaired liver function and cholestasis. | 0.1-0.6 mg/dL |
Note: Normal ranges can vary slightly between laboratories and individual animals. It is recommended to establish baseline values for each animal before starting the study.
Table 2: Example Dose-Response Relationship for this compound-Induced Hepatotoxicity in Beagle Dogs (Hypothetical Data)
| Dose Group (mg/kg/day) | Mean Peak ALT (U/L) | Mean Peak AST (U/L) | Incidence of Clinical Signs |
| Vehicle Control | 45 | 35 | 0/4 |
| Low Dose (e.g., 10 mg/kg) | 150 | 120 | 1/4 (mild lethargy) |
| Mid Dose (e.g., 50 mg/kg) | 500 | 400 | 3/4 (lethargy, anorexia) |
| High Dose (e.g., 100 mg/kg) | >1000 | >800 | 4/4 (lethargy, anorexia, vomiting) |
Experimental Protocols
Protocol 1: Administration of this compound in a Beagle Dog Toxicology Study
-
Animal Model: Purpose-bred male and female beagle dogs, approximately 6-12 months of age.
-
Acclimation: Animals should be acclimated to the housing conditions for at least 7 days prior to the start of the study.
-
Housing: House animals individually in stainless steel cages in a climate-controlled room (20-24°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet and Water: Provide a standard certified canine diet and fresh water ad libitum.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) on each day of dosing. The concentration should be adjusted based on the most recent body weights.
-
Administration: Administer the test article once daily via oral gavage.[8] A control group should receive the vehicle only.
-
Dose Volume: The administration volume should be consistent across all groups (e.g., 5 mL/kg).
-
Observations: Conduct clinical observations twice daily for signs of toxicity. Record body weights weekly.
-
Clinical Pathology: Collect blood samples from the jugular vein at baseline (pre-dose) and at regular intervals during the study (e.g., weekly) for hematology and clinical chemistry analysis, with a focus on liver enzymes.
Protocol 2: Management of Suspected Idiosyncratic Drug-Induced Liver Injury (DILI)
-
Immediate Drug Withdrawal: If an idiosyncratic reaction is suspected based on clinical signs or marked elevation in liver enzymes, immediately discontinue the administration of this compound.[1][6]
-
Supportive Care:
-
Fluid Therapy: Administer intravenous fluids to correct dehydration and maintain perfusion. Avoid fluids containing lactate, as its metabolism is dependent on liver function.
-
Nutritional Support: Provide a balanced diet. In cases of severe anorexia, enteral feeding may be necessary.
-
-
Pharmacological Intervention (as advised by a veterinarian):
-
Monitoring:
-
Monitor clinical signs closely.
-
Perform daily or every-other-day monitoring of liver enzymes to track the course of the injury.
-
Monitor other vital parameters as indicated by the animal's condition.
-
-
Rechallenge: Re-administration of the drug after a suspected idiosyncratic reaction is generally not recommended due to the risk of a more severe reaction.[4]
Mandatory Visualization
Caption: Leukotriene B₄ (LTB₄) signaling pathway and the antagonistic action of this compound.
References
- 1. dvm360.com [dvm360.com]
- 2. A descriptive study of the histopathologic and biochemical liver test abnormalities in dogs with liver disease in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mmhimages.com [mmhimages.com]
- 5. Enzyme Activity in Hepatic Disease in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 6. Idiosyncratic Drug Toxicities - WSAVA2013 - VIN [vin.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study | MDPI [mdpi.com]
Technical Support Center: Validating SB-209247 Activity in a New Cell Line
This technical support guide is designed for researchers, scientists, and drug development professionals who are validating the activity of SB-209247, a leukotriene B4 (LTB4) receptor antagonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and high-affinity antagonist of the leukotriene B4 (LTB4) receptor.[1] It functions by competitively binding to the LTB4 receptor, a G-protein coupled receptor (GPCR), thereby blocking the binding of its natural ligand, LTB4.[2] This inhibition prevents the initiation of downstream signaling cascades that are typically triggered by LTB4, such as intracellular calcium mobilization, chemotaxis, and degranulation of immune cells.[3]
Q2: What are the expected potency values for this compound?
This compound is a potent LTB4 receptor antagonist. Its inhibitory activity is typically measured by its binding affinity (Ki) and its functional inhibitory concentration (IC50) in cellular assays.
| Parameter | Reported Value | Assay Condition |
| Ki | 0.78 nM | Receptor binding assay |
| IC50 | 6.6 nM | LTB4-induced Ca2+ mobilization in human polymorphonuclear leukocytes (PMNs) |
| IC50 | 53 nM | LTB4-induced degranulation in human PMNs |
Data sourced from MedchemExpress.[1]
Q3: Which cell lines are appropriate for testing this compound activity?
The primary requirement for a cell line to be suitable for testing this compound is the expression of the LTB4 receptor (BLT1 or BLT2). This is most commonly found in immune cells, particularly leukocytes such as neutrophils.[2] When using a new cell line, it is crucial to first confirm the expression of the LTB4 receptor at the mRNA or protein level.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
A key experiment to validate the activity of this compound is to measure its ability to inhibit LTB4-induced intracellular calcium mobilization.
Protocol: Calcium Mobilization Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on LTB4-induced calcium flux in a target cell line.
-
Cell Preparation:
-
Culture the chosen cell line expressing the LTB4 receptor to the appropriate density.
-
On the day of the experiment, harvest the cells and wash them with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with calcium and magnesium.
-
Resuspend the cells in the same buffer at a concentration suitable for the assay format (e.g., 1 x 10^6 cells/mL).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove any excess extracellular dye.
-
-
Compound Incubation:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known LTB4 receptor antagonist, if available).
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with the appropriate filters for the chosen calcium dye.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the agonist, LTB4, to all wells to stimulate calcium mobilization. The concentration of LTB4 used should ideally be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
Immediately begin measuring the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after LTB4 addition.
-
Normalize the data to the vehicle control (representing 0% inhibition) and a control with no LTB4 addition (representing 100% inhibition).
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the calcium mobilization assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to LTB4 stimulation | - Cell line does not express a functional LTB4 receptor. - LTB4 agonist has degraded. - Incorrect assay buffer (e.g., lacking calcium). | - Verify LTB4 receptor expression (e.g., via qPCR or Western blot). - Use a fresh stock of LTB4. - Ensure the assay buffer contains physiological concentrations of calcium. |
| High background fluorescence | - Incomplete removal of extracellular calcium dye. - Cell death leading to dye leakage. | - Optimize the washing steps after dye loading. - Check cell viability before and after the assay (e.g., using Trypan Blue). |
| Variable results between wells/experiments | - Inconsistent cell numbers per well. - Inaccurate pipetting of compound or agonist. - this compound instability or precipitation at higher concentrations. | - Ensure a homogenous cell suspension and accurate cell counting. - Use calibrated pipettes and proper technique. - Check the solubility of this compound in your assay medium. If precipitation is observed, consider adjusting the solvent or the highest concentration tested. |
| Observed IC50 is significantly higher than expected | - The new cell line has a lower expression of the LTB4 receptor. - The compound has degraded. - The concentration of LTB4 used for stimulation is too high. | - Confirm receptor expression levels. - Use a fresh aliquot of this compound. - Perform a dose-response curve for LTB4 to determine the optimal concentration for stimulation (EC50 to EC80). |
| Cell death observed after compound incubation | - this compound is cytotoxic to the new cell line at the tested concentrations. - The concentration of DMSO is too high. | - Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. - Ensure the final DMSO concentration is below the toxicity threshold for your cells. |
References
Validation & Comparative
A Comparative Guide to LTB4 Receptor Antagonists: SB-209247 in Focus
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, making its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention in a host of inflammatory diseases.[1][2][3] This guide provides a comparative analysis of SB-209247, a selective and high-affinity LTB4 receptor antagonist, with other notable antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison of LTB4 Receptor Antagonists
The efficacy of LTB4 receptor antagonists is primarily evaluated based on their binding affinity (Ki) to the LTB4 receptor and their functional potency (IC50) in inhibiting LTB4-induced cellular responses. The following table summarizes the available quantitative data for this compound and other key antagonists.
| Compound | Target(s) | Activity | Ki (nM) | IC50 (nM) | Species | Assay Type |
| This compound | LTB4 Receptor | Antagonist | 0.78[4][5] | 6.6 (Ca2+ mobilization)[4][5] | Human | Receptor Binding, Calcium Mobilization |
| 53 (Degranulation)[4] | Human | Degranulation Assay | ||||
| Amelubant (BIIL 284) | LTB4 Receptor | Prodrug | 221-230[5] | - | Human | Receptor Binding |
| BIIL 260 (active metabolite) | LTB4 Receptor | Antagonist | 1.7[5] | - | Human | Receptor Binding |
| BIIL 315 (active metabolite) | LTB4 Receptor | Antagonist | 1.9 | 0.75 (Ca2+ mobilization) | Human | Receptor Binding, Calcium Mobilization |
| CP-105,696 | LTB4 Receptor | Antagonist | - | 8.42 ([3H]LTB4 binding)[5] | Human | Receptor Binding |
| LY255283 | BLT2 | Antagonist | - | ~100 ([3H]LTB4 binding)[5] | Guinea Pig | Receptor Binding |
| SB-201993 | LTB4 Receptor | Antagonist | 7.6[5] | - | Human | Receptor Binding |
| Etalocib (LY293111) | LTB4 Receptor | Antagonist | 25[5] | 20 (Ca2+ mobilization)[5] | - | Receptor Binding, Calcium Mobilization |
| LY223982 | LTB4 Receptor | Antagonist | - | 13.2 ([3H]LTB4 binding) | - | Receptor Binding |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
LTB4 Receptor Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to its G protein-coupled receptors (GPCRs), primarily BLT1, on the surface of immune cells.[6] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines.
Caption: LTB4 signaling pathway initiated by binding to the BLT1 receptor.
Experimental Protocols
The characterization of LTB4 receptor antagonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the LTB4 receptor (e.g., HEK293 cells stably transfected with BLT1).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [3H]-LTB4), and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium concentration.
1. Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing the LTB4 receptor (e.g., human neutrophils or HEK293-BLT1 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Assay Procedure:
-
Plate the dye-loaded cells in a 96-well plate.
-
Add varying concentrations of the LTB4 receptor antagonist to the wells and pre-incubate.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Experimental Workflow: GPCR Antagonist Screening
The discovery and characterization of novel GPCR antagonists typically follow a multi-step workflow, from initial high-throughput screening to detailed pharmacological characterization.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of LTB4 Receptor Antagonists: SB-209247 and CP-105,696
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent leukotriene B4 (LTB4) receptor antagonists: SB-209247 and CP-105,696. By presenting key experimental data, outlining methodologies for crucial experiments, and visualizing relevant biological pathways and workflows, this document aims to facilitate an objective assessment of these compounds for research and drug development purposes.
Introduction to LTB4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in the initiation and amplification of inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of a wide range of inflammatory diseases. LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1. Antagonists of this receptor, such as this compound and CP-105,696, represent a promising therapeutic strategy for mitigating LTB4-driven inflammation.
LTB4 Signaling Pathway
The binding of LTB4 to its BLT1 receptor on immune cells triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. Understanding this pathway is crucial for evaluating the mechanism of action of LTB4 receptor antagonists.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and CP-105,696, allowing for an indirect comparison of their potency and efficacy.
In Vitro Efficacy
| Parameter | This compound | CP-105,696 |
| LTB4 Receptor Binding Affinity (Ki) | 0.78 nM[1] | 17.7 nM (murine)[2] |
| LTB4-induced Ca²⁺ Mobilization (IC50) | 6.6 nM (human PMNs)[1] | 940 ± 70 nM (human monocytes)[3] |
| LTB4-induced Degranulation (IC50) | 53 nM (human PMNs)[1] | Not Available |
| [³H]LTB4 Binding Inhibition (IC50) | Not Available | 8.42 ± 0.26 nM (human neutrophils)[3] |
| LTB4-induced Chemotaxis (IC50) | Not Available | 5.0 ± 2.0 nM (human neutrophils)[3] |
In Vivo Efficacy
| Model | Parameter | This compound | CP-105,696 |
| Murine Neutrophil Influx | ED50 | 14.8 mg/kg[1] | Not Available |
| Murine Edema | ED50 | 18.7 mg/kg[1] | Not Available |
| Murine Collagen-Induced Arthritis | Clinical Severity | Not Available | Dramatic Reduction (0.3-10 mg/kg)[4] |
| Murine Collagen-Induced Arthritis | Histological Joint Damage | Not Available | Dramatic Reduction (0.3-10 mg/kg)[4] |
| Murine Cardiac Allograft Survival | Mean Survival Time | Not Available | Significantly Prolonged (50 & 100 mg/kg/day)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LTB4 Receptor Binding Assay
This assay determines the affinity of a compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.
References
A Comparative Analysis of SB-209247 and Bestatin in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anti-inflammatory compounds, SB-209247 and bestatin (B1682670). While both agents have demonstrated efficacy in preclinical models of inflammation, they operate through distinct molecular mechanisms. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes their signaling pathways to facilitate an objective assessment for research and development applications.
Executive Summary
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, directly interfering with the action of a key lipid mediator of inflammation. In contrast, bestatin exhibits a dual mechanism of action, functioning as an inhibitor of both aminopeptidases and leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the synthesis of LTB4. This fundamental difference in their targets dictates their downstream effects on inflammatory cascades. While no direct head-to-head studies have been identified, this guide consolidates data from separate investigations to offer a comparative overview.
Mechanism of Action
This compound acts as a competitive antagonist at the LTB4 receptor (BLT1), preventing the binding of endogenous LTB4.[1] This blockade inhibits downstream signaling events crucial for neutrophil chemotaxis, degranulation, and the generation of an inflammatory response.
Bestatin has a more complex mechanism of action. It is a well-established inhibitor of various aminopeptidases, which can modulate immune responses.[2][3] Additionally, bestatin inhibits leukotriene A4 (LTA4) hydrolase, the terminal enzyme in the biosynthesis of LTB4.[4][5][6] By inhibiting LTA4 hydrolase, bestatin effectively reduces the production of LTB4, thereby dampening the inflammatory response.
Signaling Pathway Diagrams
Below are diagrams illustrating the distinct points of intervention for this compound and bestatin within the leukotriene inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of Leukotriene B4 (LTB4) Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Leukotriene B4 (LTB4) receptor antagonists. This document summarizes key experimental data from preclinical studies, outlines detailed methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate an informed assessment of these anti-inflammatory compounds.
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a pivotal role in the initiation and amplification of inflammatory responses, primarily by recruiting and activating neutrophils.[1] Consequently, antagonizing the LTB4 receptor is a targeted therapeutic strategy for a multitude of inflammatory conditions.[2] This guide focuses on a comparative evaluation of several LTB4 antagonists based on available in vivo data.
It is important to note that direct head-to-head studies for many of these compounds in the same animal model are not always available in the public domain. Therefore, the data presented is often compiled from separate studies, and this distinction is critical for interpretation.[1][3]
LTB4 Signaling Pathway and Antagonist Mechanism of Action
The binding of LTB4 to its high-affinity G-protein coupled receptor, BLT1, on the surface of immune cells like neutrophils, initiates a cascade of intracellular events. This signaling leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3] LTB4 receptor antagonists work by competitively blocking this interaction, thereby mitigating the inflammatory response.[4]
Comparative Efficacy of LTB4 Antagonists in Preclinical Models
The following table summarizes the in vivo efficacy of several LTB4 antagonists from various preclinical models of inflammation. The data highlights the potency of these compounds in different inflammatory contexts.
| Compound | Animal Model | Inflammatory Stimulus | Route of Administration | Efficacy Metric | Result | Citation |
| BIIL 284 (Amelubant) | Mouse | LTB4 | Oral (p.o.) | ED50 | 0.008 mg/kg | [1][5] |
| Guinea Pig | LTB4 | Oral (p.o.) | ED50 (transdermal chemotaxis) | 0.03 mg/kg | [5] | |
| Monkey | LTB4 | Oral (p.o.) | ED50 (neutropenia) | 0.004 mg/kg | [5] | |
| CP-105,696 | Not specified in detail, but extensively characterized in various in vivo models. | Not specified | Not specified | Potency Comparison | IC50 for receptor binding is ~52 times lower than "LTB4 Antagonist 2". | [2] |
| SC-53228 | Mouse | Acetic Acid | Intracolonic | MPO Activity | Significant reduction | [3] |
| Cotton-Top Tamarin | Spontaneous Colitis | Oral (p.o.) | LTB4 Levels in Rectal Dialysates | Reduced from 37.3 ng/ml to 2.3 ng/ml | [3] | |
| Unnamed 1,4-benzodioxine derivative | Rat | Carrageenan | Oral (p.o.) | Edema Reduction | 39.7% at 1h, 16.2% at 2h | [6] |
| Indomethacin (for comparison) | Rat | Carrageenan | Oral (p.o.) | Edema Inhibition | ~54% at 3 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of LTB4 antagonists.
Carrageenan-Induced Paw Edema in Rats
This is a standard preclinical assay for evaluating the anti-inflammatory activity of a compound.[1]
-
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.[1]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[1]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., an LTB4 antagonist) or vehicle is administered orally (p.o.).
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.
-
Paw volume is measured immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
-
Acetic Acid-Induced Colitis in Mice
This model is used to evaluate the efficacy of compounds in treating inflammatory bowel disease.[3]
-
Objective: To assess the anti-inflammatory effect of a test compound on chemically-induced colitis.
-
Animals: Male ICR mice are used.[3]
-
Procedure:
-
Mice are lightly anesthetized.
-
A solution of acetic acid in saline is administered intracolonically via a catheter.[3]
-
The test compound (e.g., SC-53228) is administered either intracolonically before the acetic acid challenge or orally by gavage.[3]
-
After 24 hours, the animals are euthanized, and the colons are excised for analysis.
-
Myeloperoxidase (MPO) Assay: A section of the colon is homogenized, and MPO activity, a marker of neutrophil infiltration, is determined spectrophotometrically.[3]
-
Histology: A portion of the colon is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for histological evaluation of inflammation and tissue damage.[3]
-
Conclusion
The available preclinical data indicate that several LTB4 receptor antagonists are potent inhibitors of inflammation in various in vivo models. Compounds like BIIL 284 and SC-53228 have demonstrated significant efficacy in models of acute inflammation and colitis, respectively.[1][3][5] While direct comparative studies are often lacking, the existing data provides a strong rationale for the continued development of LTB4 receptor antagonists as a therapeutic class for inflammatory diseases.[2][7] For researchers, the choice of antagonist may depend on the specific inflammatory pathway and disease model being investigated. The well-characterized compound CP-105,696 can serve as a valuable benchmark for the development of new LTB4 receptor antagonists.[2] Future head-to-head in vivo studies will be crucial for a more definitive comparison of the therapeutic potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]
- 7. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB-209247 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Receptor Selectivity Profile of SB-209247
This guide provides a detailed comparison of the binding affinity of this compound, a potent and selective leukotriene B4 (LTB4) receptor antagonist, with a range of other receptors. The data presented herein has been compiled to offer researchers and drug development professionals a clear perspective on the selectivity of this compound, aiding in the design and interpretation of preclinical and clinical studies.
High Affinity and Selectivity for the Leukotriene B4 Receptor
This compound is characterized by its high affinity for the leukotriene B4 (LTB4) receptor, with a reported inhibition constant (Ki) of 0.78 nM[1][2]. Leukotriene B4 is a potent inflammatory mediator, and its receptors, primarily BLT1 and BLT2, are key targets in inflammatory and immune responses. The high affinity of this compound for the LTB4 receptor underscores its primary mechanism of action as an antagonist of LTB4-mediated signaling.
Cross-Reactivity Profile
To assess the selectivity of this compound, its binding affinity has been evaluated against other related and unrelated G-protein coupled receptors (GPCRs). The following table summarizes the available quantitative data on the cross-reactivity of this compound.
| Receptor Target | Ligand | Parameter | Value (nM) | Fold Selectivity vs. LTB4 Receptor (Ki) |
| Leukotriene B4 Receptor | This compound | Ki | 0.78[1][2] | 1 |
| N-formyl-Met-Leu-Phe (fMLP) Receptor | This compound | IC50 | 3250[1] | ~4167 |
| Leukotriene D4 (LTD4) Receptor | This compound | IC50 | 16800[1] | ~21538 |
Note: A higher Ki or IC50 value indicates lower binding affinity. Fold selectivity is calculated by dividing the Ki or IC50 value for the off-target receptor by the Ki value for the LTB4 receptor.
The data clearly demonstrates that this compound possesses a high degree of selectivity for the LTB4 receptor. Its binding affinity for the fMLP and LTD4 receptors is substantially lower, with IC50 values in the micromolar range, indicating minimal off-target activity at these receptors at concentrations where it would effectively block the LTB4 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the LTB4 receptor and a typical experimental workflow for determining receptor binding affinity.
Caption: LTB4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The determination of binding affinities for this compound typically involves radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells heterologously expressing the receptor of interest (e.g., LTB4 receptor, fMLP receptor, LTD4 receptor).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-LTB4 for the LTB4 receptor).
-
This compound at various concentrations.
-
Assay buffer (specific composition depends on the receptor).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control tubes with no test compound (total binding) and tubes with an excess of a known non-radiolabeled ligand for the receptor to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
If the assay is a competitive binding assay, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
Comparative Analysis of SB-209247 Toxicity Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the toxicity profile of SB-209247, a leukotriene B4 receptor antagonist, with other relevant compounds in its class. This document summarizes key preclinical and clinical safety data, outlines experimental methodologies for pivotal toxicity studies, and visualizes associated biological pathways and workflows.
Executive Summary
This compound has demonstrated species-specific hepatotoxicity, with inflammatory liver effects observed in beagle dogs but not in rats. This contrasts with other leukotriene receptor antagonists such as montelukast (B128269), which is generally well-tolerated, and zafirlukast, which carries a risk of hepatotoxicity in humans. Pranlukast (B1678047) also appears to be well-tolerated, with primarily gastrointestinal side effects reported. Data on the toxicity of the LTB4 receptor antagonists LY293111 and CP-105,696 are limited in the public domain. This guide aims to provide a structured comparison to aid in the assessment of these compounds for further development.
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative toxicological data for this compound and its comparators.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Citation |
| Zafirlukast | Mouse | Oral | > 2000 mg/kg | [1] |
| Rat | Oral | > 2000 mg/kg | [1] | |
| Dog | Oral | > 500 mg/kg | [1] | |
| This compound | Data not publicly available | |||
| Montelukast | Data not publicly available | |||
| Pranlukast | Data not publicly available | |||
| LY293111 | Data not publicly available | |||
| CP-105,696 | Data not publicly available |
Table 2: Repeated-Dose Toxicity Data (NOAEL)
| Compound | Species | Duration | NOAEL | Key Findings | Citation |
| Montelukast | Rat (adult) | 13 weeks | 50 mg/kg/day | GI system primary target organ. | [2] |
| Monkey (adult) | 13 weeks | 150 mg/kg/day | GI system primary target organ. | [2] | |
| Monkey (juvenile) | - | 50 mg/kg/day | More sensitive than adult monkeys. | [2] | |
| This compound | Dog | Not specified | Not established | Inflammatory hepatopathy. | |
| Rat (male) | Not specified | Not established | No hepatotoxicity observed. | ||
| Zafirlukast | Data not publicly available | ||||
| Pranlukast | Data not publicly available | ||||
| LY293111 | Data not publicly available | ||||
| CP-105,696 | Data not publicly available |
Key Toxicity Profiles
This compound
The primary toxicity concern for this compound is an inflammatory hepatopathy observed in beagle dogs. This effect was not seen in male rats, suggesting a species-specific mechanism of toxicity. The hepatotoxicity is thought to be related to the formation of reactive acyl glucuronide metabolites that can covalently bind to liver proteins.
Montelukast
Montelukast is generally considered to have a favorable safety profile.[3] Preclinical studies in rats and monkeys identified the gastrointestinal system as the primary target organ of toxicity.[2] While generally well-tolerated in humans, rare cases of hepatotoxicity and neuropsychiatric events have been reported.[3]
Zafirlukast
Zafirlukast is associated with a risk of hepatotoxicity, including rare but serious cases of acute liver injury.[4] This has led to warnings in its prescribing information. The mechanism is not fully understood but may involve metabolic intermediates.
Pranlukast
Clinical studies have shown pranlukast to be well-tolerated, with an adverse event profile similar to placebo.[5][6] The most commonly reported side effects are gastrointestinal in nature.[6] However, some reports have noted the potential for liver function abnormalities.
LY293111 and CP-105,696
Publicly available information on the toxicity of these LTB4 receptor antagonists is limited. Existing studies have primarily focused on their pharmacological and pharmacokinetic properties.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of toxicity data. Below are representative protocols for key toxicity studies.
In Vivo Hepatotoxicity Study in Dogs
Objective: To assess the potential for a test compound to induce liver injury in dogs.
Species: Beagle dogs (at least 4 per sex per group).[7]
Dosing:
-
Route: Oral (gavage), consistent with the intended clinical route.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) or a limit dose.
-
Duration: Typically 28 or 90 days for subchronic studies.[7][8]
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples collected at baseline, mid-study, and termination for hematology and clinical chemistry (including liver function tests such as ALT, AST, ALP, and bilirubin).[7]
-
Gross Pathology: Full necropsy at termination with organ weight measurements.
-
Histopathology: Microscopic examination of the liver and other major organs. Special stains for liver pathology (e.g., H&E, Masson's trichrome) should be used.[7]
General Toxicology Study in Rodents
Objective: To evaluate the general toxicity of a test compound in a rodent species.
Species: Sprague-Dawley rats (at least 10 per sex per group).
Dosing:
-
Route: Oral (gavage).
-
Dose Levels: At least three dose levels and a vehicle control.
-
Duration: Typically 28 or 90 days.
Parameters Monitored:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: At baseline and termination.
-
Clinical Pathology: At termination (hematology and clinical chemistry).
-
Gross Pathology: Full necropsy and organ weights.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
Signaling Pathways and Workflows
Understanding the underlying biological mechanisms is essential for interpreting toxicity data.
Caption: LTB4 signaling pathway and the antagonistic action of this compound.
Caption: General workflow for an in vivo hepatotoxicity study.
Conclusion
The available data indicates that this compound exhibits a species-specific hepatotoxicity profile, a critical consideration for its further development. In comparison, other leukotriene receptor antagonists present a range of safety profiles, from the generally well-tolerated montelukast to the hepatotoxic zafirlukast. A thorough understanding of these comparative toxicity profiles, coupled with robust experimental design, is essential for mitigating risks in drug development. Further studies are warranted to fully characterize the toxicological profile of this compound and other less-studied LTB4 receptor antagonists.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. The effects of LY293111Na, a leukotriene B4 receptor antagonist, on the pulmonary neutrophilia and CD11b expression caused by inhalation of a leukotriene B4 aerosol in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Worldwide clinical experience with the first marketed leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Benchmarking SB-209247: A Comparative Analysis Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational leukotriene B4 (LTB4) receptor antagonist, SB-209247, against established anti-inflammatory agents, including the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib (B62257), and the corticosteroid dexamethasone (B1670325). This analysis is based on available preclinical data to assist in the evaluation of its therapeutic potential.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and standard drugs stem from their distinct mechanisms of action. This compound targets the leukotriene pathway, a key mediator of inflammation, while NSAIDs and corticosteroids primarily interfere with the prostaglandin (B15479496) and broader inflammatory signaling cascades, respectively.
This compound is a selective and high-affinity antagonist of the leukotriene B4 receptor 1 (BLT1). By blocking this receptor, this compound prevents the potent pro-inflammatory effects of LTB4, which include neutrophil chemotaxis, activation, and the production of inflammatory cytokines.
NSAIDs , such as ibuprofen and celecoxib, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Ibuprofen is a non-selective COX inhibitor, affecting both COX-1 and COX-2, while celecoxib is a selective COX-2 inhibitor. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Dexamethasone , a potent synthetic corticosteroid, has broad anti-inflammatory and immunosuppressive effects. It acts by binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those encoding cytokines and chemokines) and the transactivation of anti-inflammatory genes. Dexamethasone can also inhibit the production of leukotrienes.[1]
Caption: Simplified signaling pathways for this compound, NSAIDs, and Dexamethasone.
In Vitro Potency
In vitro assays provide a quantitative measure of a compound's activity against its specific molecular target. This compound demonstrates high affinity and potent antagonism of the LTB4 receptor. While direct comparative in vitro data for all compounds in the same assays are limited, the available information allows for an initial assessment of their potency.
| Compound | Target | Assay | IC50 / Ki |
| This compound | LTB4 Receptor (BLT1) | Receptor Binding (human neutrophils) | Ki: 0.78 nM[2] |
| LTB4-induced Ca2+ mobilization (human neutrophils) | Functional Assay | IC50: 6.6 nM[3] | |
| Ibuprofen | COX-1/COX-2 | Enzyme Inhibition | - |
| Celecoxib | COX-2 | Enzyme Inhibition | - |
| 5-Lipoxygenase | Enzyme Inhibition | IC50: ~8 µM (in human PMNs)[4] | |
| Dexamethasone | - | - | - |
Note: IC50 and Ki values are highly dependent on the specific experimental conditions. The lack of standardized, head-to-head in vitro studies makes direct comparisons of potency challenging. Celecoxib has been shown to inhibit 5-lipoxygenase, the enzyme responsible for leukotriene synthesis, at micromolar concentrations.[4] Dexamethasone's mechanism of action does not lend itself to a simple IC50 value for a single target in the same way as receptor antagonists or enzyme inhibitors.
In Vivo Efficacy in Preclinical Models of Inflammation
The anti-inflammatory activity of this compound and standard drugs has been evaluated in various animal models of inflammation. The carrageenan-induced paw edema model is a common assay for acute inflammation, while the collagen-induced arthritis model is a widely used model for chronic autoimmune arthritis.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation and swelling.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema |
| This compound | - | - | - | Data not available in direct comparison |
| Ibuprofen | Rat | 100 mg/kg | Oral | Significant inhibition (data varies across studies)[5] |
| Celecoxib | Rat | 0.3-30 mg/kg | Intraperitoneal | Dose-dependent reduction[6][7][8] |
| Dexamethasone | Rat | 1 µg (local) | Subplantar | >60% inhibition at 3h[9] |
Note: The table summarizes findings from different studies, and direct comparison of the percentage of inhibition is not possible due to variations in experimental protocols. However, it is evident that all compounds demonstrate anti-inflammatory activity in this model.
Collagen-Induced Arthritis (CIA)
The CIA model mimics many aspects of human rheumatoid arthritis and is used to evaluate the efficacy of anti-arthritic drugs.
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | - | - | - | Data not available in direct comparison |
| Celecoxib | Mouse | 0.5, 5, 50 mg/kg/day | Oral | Dose-dependent reduction in arthritic severity (16%, 56%, and 48% respectively)[10] |
| Dexamethasone | Mouse | 0.3 mg/kg/day | Oral | Reduced clinical score and paw inflammation by 50-75%[11] |
| Rat | 2.25 mg/kg | - | Characterized pharmacology in CIA rats[12] |
Note: The data indicates that both celecoxib and dexamethasone are effective in reducing the clinical signs of arthritis in the CIA model. The lack of publicly available data for this compound in this model prevents a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo models cited.
Carrageenan-Induced Paw Edema Protocol
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds (e.g., this compound, ibuprofen, celecoxib, dexamethasone) or vehicle are administered at specified doses and routes (e.g., oral, intraperitoneal) at a set time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Collagen-Induced Arthritis (CIA) Protocol
Caption: Workflow for the collagen-induced arthritis model.
Methodology:
-
Animals: Susceptible mouse strains such as DBA/1 or C57BL/6 are commonly used.[13]
-
Immunization: Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[14]
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[15]
-
Treatment: Treatment with the test compound or vehicle is initiated either prophylactically (before the onset of disease) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation of each paw based on a predefined scale (e.g., 0-4). Paw swelling can also be measured using calipers.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Summary and Future Directions
This compound, as a selective LTB4 receptor antagonist, represents a targeted approach to anti-inflammatory therapy. Its high in vitro potency for the BLT1 receptor is promising. However, a comprehensive understanding of its therapeutic potential requires direct comparative studies against standard-of-care anti-inflammatory drugs in relevant preclinical models.
The available data demonstrates the efficacy of NSAIDs and corticosteroids in well-established models of acute and chronic inflammation. Future research should focus on head-to-head comparisons of this compound with these agents to delineate its relative efficacy and potential advantages. Such studies will be crucial in determining the clinical viability of LTB4 receptor antagonism as a therapeutic strategy for inflammatory diseases.
References
- 1. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 102639 - Compound was tested for binding affinity against human neutrophil LTB4 (leukotriene) receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AID 102458 - Inhibitory concentration against LTB4 with [3H]- fMLP in receptor binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Modeling Sex Differences in Anti-inflammatory Effects of Dexamethasone in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced Arthritis (CIA) Model - Creative Animodel [creative-animodel.com]
- 15. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on SB-209247: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the leukotriene B4 (LTB4) receptor antagonist SB-209247 with other relevant compounds in the field. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication and extension of published findings. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical pathways and workflows.
Comparative Efficacy of LTB4 Receptor Antagonists
Leukotriene B4 is a potent inflammatory mediator, and its receptor antagonists are of significant interest for treating a variety of inflammatory conditions. This compound is a selective and high-affinity LTB4 receptor antagonist. The following tables present a comparative summary of the in vitro and in vivo efficacy of this compound against other notable LTB4 receptor antagonists. It is important to note that the data presented is compiled from various publications, and direct head-to-head comparisons under identical experimental conditions may not be available.
Table 1: In Vitro Comparative Data for LTB4 Receptor Antagonists
| Compound | Target | Assay | Species | IC50 / Ki (nM) |
| This compound | LTB4 Receptor | Receptor Binding (Ki) | Human | 0.78 |
| This compound | LTB4-induced Ca2+ Mobilization | Human Neutrophils | 6.6 (IC50) | |
| CP-105,696 | LTB4 Receptor | Receptor Binding (IC50) | Human Neutrophils | 8.42 |
| BIIL 284 (active metabolite BIIL 260) | LTB4 Receptor | Receptor Binding (Ki) | Human Neutrophil Membranes | 1.7 |
Table 2: In Vivo Comparative Data for LTB4 Receptor Antagonists
| Compound | Animal Model | Endpoint | Route of Administration | Efficacy (ED50 or effective dose) |
| This compound | Murine Model | Neutrophil Influx Inhibition | Oral | 14.8 mg/kg (ED50) |
| CP-105,696 | Primate Asthma Model | Inhibition of BAL IL-6 and IL-8 increase | - | Effective in inhibiting acute and chronic responses |
| BIIL 284 | Murine Collagen-Induced Arthritis | Disease Progression and Joint Destruction | Oral | 10 mg/kg/day significantly inhibited |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication of these findings.
LTB4 Receptor Binding Assay
This assay determines the binding affinity of a compound to the LTB4 receptor.
-
Materials:
-
Human neutrophil membrane preparations
-
[3H]LTB4 (radioligand)
-
This compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate human neutrophil membranes (20-50 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]LTB4 (e.g., 0.5 nM) in the assay buffer.
-
Incubate for 60 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTB4 (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
-
Materials:
-
Human neutrophils
-
Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes)
-
HBSS buffer with calcium and magnesium
-
LTB4
-
This compound and other test compounds
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from fresh human blood.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend in HBSS.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes.
-
Measure the baseline fluorescence.
-
Stimulate the cells with a submaximal concentration of LTB4 (e.g., 10 nM).
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 value by determining the concentration of the antagonist that causes a 50% reduction in the LTB4-induced calcium response.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Materials:
-
Human neutrophils
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)
-
Chemoattractant (LTB4)
-
This compound and other test compounds
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Procedure:
-
Isolate human neutrophils.
-
Place a solution containing LTB4 in the lower chamber of the Boyden apparatus.
-
Add neutrophils, pre-incubated with the test compound or vehicle, to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Visualizations
The following diagrams illustrate the LTB4 signaling pathway and the experimental workflows described above.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
SB-209247 as a Negative Control in LTB4 Studies: A Comparative Guide
In the study of Leukotriene B4 (LTB4) signaling, the use of appropriate controls is paramount to ensure the specificity of the observed effects. SB-209247, a potent and selective LTB4 receptor antagonist, serves as an excellent negative control to validate that the biological responses under investigation are indeed mediated by LTB4 receptors. This guide provides a comprehensive comparison of this compound with other LTB4 receptor antagonists and details the experimental protocols necessary for its application.
The Role of Negative Controls in LTB4 Research
Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses. It exerts its effects primarily through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. To ascertain that an observed cellular response is a direct consequence of LTB4 receptor activation, a negative control is employed. An ideal negative control should be a compound that specifically blocks the LTB4 receptor, thereby inhibiting any downstream signaling events. By demonstrating that pre-treatment with a selective antagonist like this compound abolishes the LTB4-induced effect, researchers can confidently attribute the response to the LTB4 signaling pathway.
This compound: A Potent and Selective LTB4 Receptor Antagonist
This compound is a well-characterized LTB4 receptor antagonist that exhibits high affinity and selectivity for the LTB4 receptors. Its utility as a negative control stems from its ability to competitively inhibit the binding of LTB4 to its receptors, thus preventing the initiation of the signaling cascade.
Comparison of LTB4 Receptor Antagonists
Several other compounds are available as LTB4 receptor antagonists. The choice of a negative control should be based on its potency, selectivity, and the absence of off-target effects in the experimental system. Below is a comparison of this compound with other commonly used LTB4 receptor antagonists.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Notes |
| This compound | LTB4 Receptors | 0.78 | 6.6 (Ca2+ mobilization) | High affinity and selective antagonist. |
| BIIL-260 | LTB4 Receptors | 1.7 | 0.82 (Ca2+ mobilization) | Potent and long-acting antagonist. |
| SB-201993 | LTB4 Receptors | 7.6 | - | Selective LTB4 receptor antagonist. |
| Etalocib (LY293111) | LTB4 Receptors | 25 | 20 (Ca2+ mobilization) | Orally active LTB4 receptor antagonist. |
| CP-105,696 | LTB4 Receptors | - | 8.42 | Potent and selective LTB4 receptor antagonist. |
| LY223982 | LTB4 Receptors | - | 13.2 | Potent and specific LTB4 receptor inhibitor. |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell type used. The provided data is for comparative purposes.
Potential for Off-Target Effects
It is crucial to consider that some LTB4 receptor antagonists may exhibit off-target effects, including intrinsic agonist activity in certain cell types. For instance, studies have shown that compounds like U75302, CP105696, and LY255283 can act as agonists in human endothelial cells, leading to cellular responses independent of LTB4. Therefore, when using any antagonist as a negative control, it is essential to perform control experiments to ensure it does not elicit a response on its own in the specific experimental model.
Experimental Protocols
To effectively use this compound as a negative control, it is typically pre-incubated with the cells before the addition of LTB4. The following are detailed protocols for key experiments in LTB4 research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of antagonists to the LTB4 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing LTB4 receptors (e.g., neutrophils or transfected cell lines).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled antagonist to determine the IC50 value, which can then be used to calculate the Ki.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block LTB4-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation: Isolate primary cells (e.g., human neutrophils) or use a cell line endogenously or exogenously expressing LTB4 receptors.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (e.g., this compound) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
LTB4 Stimulation: Add a sub-maximal concentration of LTB4 to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity, representing the intracellular calcium concentration, is measured. The percentage of inhibition by the antagonist is calculated relative to the response induced by LTB4 alone.
Neutrophil Degranulation Assay
This assay assesses the ability of an antagonist to inhibit LTB4-induced degranulation, a key function of neutrophils in the inflammatory response.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
LTB4 Stimulation: Stimulate the neutrophils with LTB4 for a specific time period (e.g., 15-30 minutes) at 37°C. Include a negative control (unstimulated cells) and a positive control (e.g., stimulation with a known degranulating agent like fMLP).
-
Supernatant Collection: Centrifuge the samples to pellet the cells and collect the supernatant.
-
Enzyme Activity Measurement: Measure the activity of a granule-associated enzyme released into the supernatant, such as myeloperoxidase (MPO) or elastase, using a colorimetric substrate.
-
Data Analysis: The amount of enzyme released is a measure of degranulation. Calculate the percentage of inhibition by the antagonist compared to the LTB4-stimulated control.
Mandatory Visualizations
LTB4 Signaling Pathway and Antagonist Intervention
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing LTB4 Receptor Antagonism
Caption: General workflow for evaluating LTB4 receptor antagonists.
Species-Specific Responses to SB-209247: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological and toxicological profiles of SB-209247, a potent leukotriene B4 (LTB4) receptor antagonist, across different species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to highlight species-specific differences in metabolism, hepatotoxicity, and potential therapeutic efficacy. We also present a comparison with alternative LTB4 receptor antagonists and detailed experimental protocols for key assays.
Executive Summary
This compound is a selective and high-affinity antagonist of the leukotriene B4 receptor, a key player in inflammatory pathways.[1] While its anti-inflammatory properties have been investigated, significant species-dependent variations in its metabolic fate and safety profile have been observed. Notably, a pronounced hepatotoxicity has been identified in beagle dogs, which is not mirrored in rats or humans, underscoring the critical importance of careful species selection in preclinical safety assessments.[1] This guide delves into the quantitative data underlying these differences and provides the necessary context for informed decision-making in research and development involving this compound and related compounds.
Comparative Efficacy and Metabolism
The therapeutic potential of this compound lies in its ability to block the pro-inflammatory effects of LTB4. However, its metabolic profile, particularly the rate of glucuronidation, varies significantly across species, influencing both its efficacy and toxicity.
Table 1: Interspecies Comparison of this compound Glucuronidation [1]
| Species | Vmax (nmol/min/mg protein) |
| Dog | 2.6 ± 0.1 |
| Rat | 1.2 ± 0.1 |
| Human | 0.4 ± 0.0 |
These data demonstrate that dogs exhibit the highest rate of glucuronidation of this compound, followed by rats and then humans. This metabolic difference is a crucial factor in the observed species-specific hepatotoxicity.
Species Differences in Hepatotoxicity
A key finding in the preclinical evaluation of this compound is the induction of inflammatory hepatopathy in beagle dogs, an adverse effect not observed in male rats.[1] In vitro studies using precision-cut liver slices showed that this compound caused a concentration-dependent enzyme leakage in both dog and rat tissues, suggesting that the in vivo toxicity in dogs is not solely due to direct cellular injury.[1] Further investigation into the hepatic metabolism revealed that while a reactive acyl glucuronide metabolite is formed in all species, the irreversible binding to microsomal protein did not differ between species, indicating that this specific mechanism may not be the primary driver of the species-specific hepatopathy.[1]
Table 2: In Vivo and In Vitro Observations of this compound Hepatotoxicity [1]
| Parameter | Dog | Rat |
| In Vivo Hepatopathy | Inflammatory hepatopathy observed | No hepatopathy observed |
| In Vitro Enzyme Leakage | Concentration-dependent | Concentration-dependent and equal to dog |
| Irreversible Binding to Liver Tissue (in vivo, 5h post-dose) | Not reported | 1.03 ± 0.14% of dose |
| Irreversible Binding to Hepatocyte Cellular Material (in vitro) | ~1-2% of [14C]this compound | ~1-2% of [14C]this compound |
Leukotriene B4 Signaling Pathway
This compound exerts its effects by antagonizing the LTB4 receptor (BLT1), a G protein-coupled receptor. The binding of LTB4 to BLT1 initiates a signaling cascade that leads to various pro-inflammatory responses, including chemotaxis, degranulation, and the production of inflammatory mediators.
References
A Comparative Guide to the In Vitro and In Vivo Potency of SB-209247, a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of SB-209247, a selective antagonist of the leukotriene B4 (LTB4) receptor. The information presented herein is supported by experimental data to offer an objective assessment of its performance against other alternative LTB4 receptor antagonists.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the in vitro and in vivo potency of this compound and a selection of alternative LTB4 receptor antagonists.
Table 1: In Vitro Potency of LTB4 Receptor Antagonists
| Compound | Assay Type | Species/Cell Type | Parameter | Value | Reference |
| This compound | Receptor Binding | Human Neutrophils | Ki | 0.78 nM | [1] |
| Ca2+ Mobilization | Human PMNs | IC50 | 6.6 nM | [1] | |
| Degranulation | Human PMNs | IC50 | 53 nM | [1] | |
| CP-105,696 | Receptor Binding | Human Neutrophils | IC50 | 3.7 nM | |
| Chemotaxis | Monkey Neutrophils | IC50 | 20 nM | [2] | |
| BIIL-260 | Receptor Binding | Human Neutrophil Membranes | Ki | 1.7 nM | [3][4][5] |
| Ca2+ Mobilization | Human Neutrophils | IC50 | 0.82 nM | [3][4] | |
| LY255283 | Receptor Binding | Human PMN | IC50 | 87 nM | [6] |
Table 2: In Vivo Potency of LTB4 Receptor Antagonists
| Compound | Animal Model | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |
| This compound | Murine | Neutrophil Influx | Oral | 14.8 mg/kg | [1] |
| Murine | Edema | Oral | 18.7 mg/kg | [1] | |
| BIIL 284 (prodrug of BIIL 260) | Murine | Ear Inflammation | p.o. | 0.008 mg/kg | [3] |
| Guinea Pig | Transdermal Chemotaxis | p.o. | 0.03 mg/kg | [3] | |
| Monkey | Neutropenia | p.o. | 0.004 mg/kg | [3] | |
| CP-105,696 | Murine | Collagen-Induced Arthritis | - | 1-10 mg/kg/day | [7] |
| LY255283 | Porcine | Endotoxin-Induced Lung Injury | Infusion | 30 mg/kg loading dose; 3-30 mg/kg-hr infusion | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound to the LTB4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the LTB4 receptor (e.g., human neutrophils).
-
Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. LTB4-Induced Calcium Mobilization Assay
-
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
-
Methodology:
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from whole blood.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubation: The dye-loaded cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the LTB4-induced calcium response against the concentration of the test compound.
-
3. LTB4-Induced Degranulation Assay
-
Objective: To assess the effect of a compound on the release of granular enzymes from neutrophils in response to LTB4 stimulation.
-
Methodology:
-
Cell Preparation: Human PMNs are isolated and resuspended in a suitable buffer.
-
Pre-incubation: The cells are pre-incubated with different concentrations of the test compound.
-
Stimulation: The cells are then stimulated with LTB4 to induce degranulation.
-
Enzyme Measurement: The release of a specific granule enzyme (e.g., myeloperoxidase or β-glucuronidase) into the supernatant is quantified using a colorimetric or fluorometric assay.
-
Data Analysis: The IC50 value is calculated based on the inhibition of enzyme release at different concentrations of the test compound.
-
In Vivo Assays
1. Murine Model of LTB4-Induced Neutrophil Influx
-
Objective: To evaluate the in vivo efficacy of a compound in reducing LTB4-induced neutrophil migration into a specific tissue.
-
Methodology:
-
Animal Dosing: Mice are orally administered with either the vehicle or the test compound at various doses.
-
LTB4 Challenge: After a specified period, LTB4 is injected into a specific site (e.g., the peritoneal cavity or air pouch) to induce a local inflammatory response.
-
Sample Collection: At a predetermined time point after the LTB4 challenge, the peritoneal lavage fluid or air pouch exudate is collected.
-
Cell Quantification: The number of neutrophils in the collected fluid is determined by cell counting, typically using a hemocytometer or flow cytometry.
-
Data Analysis: The ED50 value, the dose of the compound that causes a 50% reduction in neutrophil influx compared to the vehicle-treated group, is calculated.
-
Mandatory Visualization
LTB4 Signaling Pathway and Inhibition by this compound
Caption: LTB4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for determining the in vitro potency of this compound.
References
- 1. LY255283, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones. | Semantic Scholar [semanticscholar.org]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SB-209247 as a Selective LTB4 Antagonist: A Comparative Guide
In the landscape of inflammatory research and drug development, the leukotriene B4 (LTB4) pathway is a critical target for therapeutic intervention. LTB4 is a potent lipid mediator that plays a pivotal role in orchestrating inflammatory responses, primarily through the recruitment and activation of leukocytes. Consequently, the development of selective LTB4 receptor antagonists is of significant interest. This guide provides a comprehensive validation of SB-209247 as a selective LTB4 antagonist, presenting a comparative analysis with other known antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of LTB4 Receptor Antagonists
The efficacy of an LTB4 antagonist is determined by its binding affinity to the LTB4 receptors (BLT1 and BLT2) and its ability to inhibit LTB4-induced cellular responses. The following tables summarize the in vitro and in vivo data for this compound and other notable LTB4 antagonists.
In Vitro Comparative Data: Receptor Binding and Functional Assays
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Assay Type | Reference |
| This compound | 0.78 | 6.6 | LTB4-induced Ca2+ mobilization in human PMNs | [1] |
| 53 | LTB4-induced degranulation in human PMNs | |||
| BIIL-260 | 1.7 | 0.82 | LTB4-induced Ca2+ release in human neutrophils | [1][2] |
| SB-201993 | 7.6 | - | LTB4 receptor binding on human inflammatory cells | [1] |
| CP-105,696 | - | 8.42 | LTB4 receptor binding | [1] |
| 20 | LTB4-mediated monkey neutrophil chemotaxis | [3] | ||
| Etalocib (LY293111) | 25 | 20 | LTB4-induced calcium mobilization | [1] |
Note: Ki represents the inhibition constant for receptor binding, and IC50 is the half-maximal inhibitory concentration in functional assays. A lower value indicates higher potency. PMNs: Polymorphonuclear leukocytes.
In Vivo Comparative Data: Anti-Inflammatory Efficacy
| Compound | Model | Endpoint | Efficacy (ED50, mg/kg) | Route of Administration | Reference |
| This compound | Murine neutrophil influx | Inhibition of neutrophil influx | 14.8 | Oral | |
| Inhibition of edema | 18.7 | Oral | |||
| BIIL 284 (prodrug of BIIL 260) | LTB4-induced mouse ear inflammation | Inhibition of inflammation | 0.008 | Oral | [2][4] |
| LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition of chemotaxis | 0.03 | Oral | [2] | |
| LTB4-induced neutropenia in monkeys | Inhibition of neutropenia | 0.004 | Oral | [2] |
Note: ED50 represents the dose required to achieve 50% of the maximum effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize LTB4 antagonists.
Radioligand Binding Assay for LTB4 Receptors
This assay determines the binding affinity of a compound to the LTB4 receptors.
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing LTB4 receptors (e.g., guinea pig spleen) or from cell lines transfected to express either BLT1 or BLT2 receptors.[5]
-
Assay Components: The assay mixture in a 96-well plate includes the membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4), and varying concentrations of the test compound (e.g., this compound).[5]
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release, a key downstream signaling event.
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from fresh human blood.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the LTB4 antagonist (e.g., this compound).
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4 to induce calcium mobilization.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the LTB4-induced calcium signal, is calculated.[2]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the functional ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 chemoattractant gradient.
-
Chamber Setup: A Boyden chamber is used, which consists of an upper and a lower chamber separated by a microporous membrane.[5]
-
Chemoattractant: The lower chamber is filled with a medium containing LTB4 as the chemoattractant, with or without the test antagonist.[5]
-
Cell Addition: Isolated human or murine neutrophils are placed in the upper chamber.[5]
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a specific period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the membrane towards the chemoattractant.[5]
-
Cell Staining and Counting: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are wiped away. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[5]
-
Data Analysis: The percentage of inhibition of chemotaxis by the test antagonist is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the LTB4-only control.[5]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[5]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, usually orally, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan is administered into the hind paw of the rats to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for a clear understanding of the mechanism of action and the validation strategy for LTB4 antagonists.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a selective LTB4 antagonist.
Conclusion
The presented data robustly validates this compound as a potent and selective LTB4 antagonist. Its high binding affinity for the LTB4 receptor, coupled with its effective inhibition of LTB4-induced cellular responses in vitro and significant anti-inflammatory activity in vivo, positions it as a valuable tool for research into LTB4-mediated inflammatory processes. The comparative analysis with other LTB4 antagonists highlights its comparable or superior potency in various assays. The detailed experimental protocols and workflow diagrams provided in this guide serve as a resource for researchers and drug development professionals working in the field of inflammation and seeking to evaluate novel LTB4 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Synergistic Potential of SB-209247 in Combination with Other Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases are complex conditions often characterized by the involvement of multiple inflammatory mediators and signaling pathways. While monotherapy can be effective, combination therapy targeting different aspects of the inflammatory cascade holds the promise of enhanced efficacy and potentially reduced side effects. SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, positioning it as a key candidate for such combination strategies.[1] This guide explores the therapeutic rationale and potential for combining this compound with other major classes of anti-inflammatory drugs, supported by an understanding of their distinct mechanisms of action.
Leukotriene B4 is a powerful lipid mediator that plays a crucial role in the initiation and amplification of inflammation, primarily by attracting and activating leukocytes, such as neutrophils. By blocking the LTB4 receptor, this compound can inhibit these early inflammatory events. This targeted approach suggests a synergistic potential when combined with agents that act on different inflammatory pathways.
Comparison of Anti-Inflammatory Mechanisms
A combination therapy approach involving this compound would theoretically target both the early, neutrophil-driven responses mediated by LTB4 and other key inflammatory pathways modulated by agents such as corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and cytokine inhibitors.
| Drug Class | Primary Target | Key Mechanism of Action | Potential Synergy with this compound |
| This compound (LTB4 Receptor Antagonist) | Leukotriene B4 (BLT1) Receptor | Inhibits neutrophil chemotaxis and activation. | Reduces early inflammatory cell infiltration, complementing agents that target downstream inflammatory mediators. |
| Corticosteroids (e.g., Dexamethasone) | Glucocorticoid Receptor | Upregulates anti-inflammatory genes and downregulates pro-inflammatory genes (e.g., cytokines, chemokines) by inhibiting transcription factors like NF-κB. | Provides broad, potent anti-inflammatory effects that can suppress the wider inflammatory cascade initiated by LTB4-mediated events. |
| NSAIDs (e.g., Indomethacin) | Cyclooxygenase (COX) Enzymes | Inhibits the production of prostaglandins, which are key mediators of pain, fever, and inflammation. | Addresses prostaglandin-mediated symptoms while this compound targets the leukotriene pathway, offering a dual blockade of major eicosanoid inflammatory pathways. |
| Cytokine Inhibitors (e.g., Anti-TNFα) | Pro-inflammatory Cytokines (e.g., TNFα, IL-6) | Neutralizes specific cytokines that drive chronic inflammation and tissue damage. | This compound can reduce the initial inflammatory stimulus, potentially lowering the overall cytokine burden that cytokine inhibitors need to address. |
Signaling Pathways and Experimental Workflows
To visualize the interplay between these anti-inflammatory agents, the following diagrams illustrate their points of intervention in the inflammatory cascade and a conceptual experimental workflow for evaluating combination therapies.
Caption: Sites of Action of Anti-Inflammatory Agents.
Caption: Conceptual Workflow for Evaluating Combination Therapy.
Experimental Protocols
While specific data for this compound in combination therapy is not publicly available, the following are generalized protocols for key experiments that would be essential in evaluating such combinations in a preclinical setting.
Animal Model of Inflammation (e.g., Collagen-Induced Arthritis in Mice)
-
Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Treatment: Upon the onset of arthritis, mice are randomized into treatment groups: Vehicle, this compound alone, the other anti-inflammatory agent alone, and the combination of both. Drugs are administered daily via an appropriate route (e.g., oral gavage).
-
Assessment: Clinical signs of arthritis (paw swelling, erythema) are scored daily. At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
Measurement of Inflammatory Mediators
-
Sample Collection: Blood and inflamed tissues are collected at the end of the in vivo study.
-
LTB4 and Prostaglandin Analysis: Eicosanoids are extracted from plasma and tissue homogenates and quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cytokine and Chemokine Analysis: Protein levels of key cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CCL2) in plasma and tissue homogenates are measured by multiplex immunoassay or ELISA. Gene expression levels can be quantified by quantitative real-time PCR (qPCR).
In Vitro Neutrophil Chemotaxis Assay
-
Cell Isolation: Human or murine neutrophils are isolated from whole blood.
-
Assay: A multi-well chemotaxis chamber is used, with a chemoattractant (e.g., LTB4) in the lower chamber and neutrophils in the upper chamber, separated by a microporous membrane. Cells are pre-incubated with this compound, the other agent, or the combination.
-
Quantification: The number of neutrophils that migrate to the lower chamber is quantified by cell counting or a fluorescent dye-based assay.
Conclusion
The targeted mechanism of this compound, focusing on the initial stages of leukocyte recruitment, presents a strong rationale for its use in combination with other anti-inflammatory agents that act on distinct and complementary pathways. This approach has the potential to achieve greater therapeutic efficacy in complex inflammatory diseases. The experimental frameworks outlined here provide a basis for the preclinical evaluation of such combination therapies, which will be crucial in determining their clinical viability. Further research into specific combinations involving this compound is warranted to unlock their full therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of SB-209247: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step protocol for the safe disposal of SB-209247, ensuring the protection of personnel and the environment.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture.[1] This classification is pivotal in determining the appropriate disposal route. However, it is imperative to handle all chemical compounds with a degree of caution and adhere to established laboratory safety protocols.
Key Safety Information:
| Hazard Classification | GHS Classification | Other Hazards |
| This compound | Not a hazardous substance or mixture | None known |
While specific quantitative data on toxicity is not available, the absence of a hazardous classification suggests a low immediate risk. Nevertheless, standard personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn when handling this compound.
Standard Disposal Protocol for this compound
Even though this compound is not deemed hazardous, it should not be disposed of in the regular trash or down the drain without careful consideration of institutional and local regulations. The following protocol outlines the recommended procedure for its disposal.
Experimental Protocol: Disposal of this compound
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.[2] Local and national regulations must always be followed.[1]
-
Container Management:
-
Keep this compound in its original container whenever possible.[1]
-
If transferring to a waste container, ensure the container is appropriate for chemical waste, properly sealed, and clearly labeled.[2][3] The label should include the full chemical name and state that it is "non-hazardous waste."
-
Do not mix this compound with other waste streams, particularly hazardous waste.[1]
-
-
Waste Collection:
-
Store the labeled waste container in a designated waste accumulation area within the laboratory.
-
Arrange for collection by your institution's hazardous waste management service or a licensed chemical waste contractor. While not classified as hazardous, many institutions prefer to manage all chemical waste through a controlled process.
-
-
Empty Container Disposal:
-
Once the container is empty, it should be handled like the product itself.[1]
-
For containers that held non-hazardous materials, they can often be disposed of as regular trash after being triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on the solubility of any residue). The rinsate should be collected and disposed of as chemical waste.
-
Deface or remove the original label before disposing of the empty container in the regular trash.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling SB-209247
Disclaimer: No specific Safety Data Sheet (SDS) for SB-209247 was found during the information retrieval process. The following guidance is based on the compound's known biological activity as a potent leukotriene B4 receptor antagonist and general laboratory safety principles for handling biologically active small molecules. This information is not a substitute for a substance-specific SDS, which should be obtained from the supplier. A thorough risk assessment should be conducted by researchers before handling this compound.
This compound is a selective and high-affinity leukotriene B4 (LTB4) receptor antagonist, demonstrating potent anti-inflammatory activity.[1] Studies have indicated that this compound is associated with hepatotoxicity in beagle dogs, suggesting that it is a biologically active compound that requires careful handling to minimize exposure.
Personal Protective Equipment (PPE)
Given the potent biological activity and potential hazards of this compound, a comprehensive approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or contact with the powdered form of the compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact. It is advisable to double-glove when handling the pure compound or concentrated solutions. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form to prevent inhalation. | Minimizes the risk of inhaling the potent compound, especially when weighing or transferring the solid. |
Operational and Disposal Plans
A clear and structured plan for the handling and disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Operational Plan: Step-by-Step Guidance
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials.
-
The storage temperature should be as recommended by the supplier, typically in a cool, dry place.
-
-
Handling and Preparation:
-
All handling of the powdered form of this compound (e.g., weighing, preparing stock solutions) must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated utensils (spatulas, weighing paper) for handling the compound.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
Conduct all experimental procedures involving this compound in a manner that minimizes the generation of aerosols or splashes.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial. The following table outlines the general disposal procedures. Researchers must adhere to their institution's and local environmental regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated container. |
| Aqueous Waste Solutions | Collect in a labeled hazardous waste container. Do not pour down the drain. |
Visualizing Workflows and Pathways
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: The signaling pathway of LTB4 and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
